Jtv-519 free base
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2S/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20/h2-8,18,21H,9-17,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWGETCFOVJEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163201 | |
| Record name | K201 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145903-06-6 | |
| Record name | 4-[3-(4-Benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145903-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | K201 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145903066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | K201 free base | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | K201 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-benzl-1-piperidinyl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)-1-propanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JTV-519 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBY0ENK2GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JTV-519 Free Base: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential as a cardioprotective and antiarrhythmic agent.[1][2] Structurally similar to the calcium channel blocker diltiazem, JTV-519's primary mechanism of action is centered on the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which JTV-519 exerts its therapeutic effects, with a focus on its interaction with the RyR2 macromolecular complex.
Core Mechanism of Action: Stabilization of the Ryanodine Receptor 2
The prevailing mechanism of action of JTV-519 involves the stabilization of the RyR2 channel in its closed state, thereby reducing aberrant diastolic calcium leak from the SR.[1][4] This is particularly relevant in pathological conditions such as heart failure, where RyR2 channels can become "leaky," leading to contractile dysfunction and arrhythmias.[2]
The Role of Calstabin2 (FKBP12.6)
A key aspect of JTV-519's action is its ability to enhance the binding of calstabin2 (also known as FKBP12.6) to the RyR2 channel.[5][6] Calstabin2 is a regulatory protein that stabilizes the closed conformation of RyR2. In heart failure, RyR2 channels are often hyperphosphorylated by protein kinase A (PKA), which leads to the dissociation of calstabin2 from the channel complex.[5] This dissociation results in an increased open probability of the channel during diastole, causing a detrimental calcium leak.
JTV-519 has been shown to increase the binding affinity of calstabin2 for PKA-phosphorylated RyR2, effectively restoring the integrity of the RyR2-calstabin2 complex.[5][7] This restoration prevents the diastolic calcium leak and subsequent triggered arrhythmias.[5][6] The therapeutic effect of JTV-519 on cardiac muscle function has been demonstrated to be dependent on the presence of calstabin2, as the beneficial effects were not observed in calstabin-2 knockout mice.[5][8]
However, there is some evidence to suggest that JTV-519 may also act directly on the RyR2 channel, independent of calstabin2.[1] Some studies have found that JTV-519 can suppress spontaneous calcium release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association.[3] This suggests a more complex interaction that may involve both calstabin2-dependent and independent mechanisms.
Impact on Skeletal Muscle
Interestingly, JTV-519 has also been shown to improve skeletal muscle fatigue in heart failure models by increasing the binding of calstabin-1 to the skeletal muscle ryanodine receptor (RyR1).[5][8] This indicates a broader therapeutic potential for JTV-519 in addressing the skeletal muscle myopathy often associated with heart failure.
Secondary Mechanism of Action: SERCA Inhibition
In addition to its primary effects on RyR2, JTV-519 has been identified as a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[9][10][11] By slowing the rate of SR calcium loading, JTV-519 may prevent SR calcium overload under pathological conditions, which in turn would preclude abnormal RyR-mediated calcium release.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of JTV-519.
Table 1: Effects of JTV-519 on Cardiac Function
| Parameter | Animal Model | Condition | Treatment | Result | Reference |
| Ejection Fraction | Wild-type mice | Myocardial Infarction | JTV-519 | 45.8 ± 5.1% | [5][8] |
| Ejection Fraction | Wild-type mice | Myocardial Infarction | Placebo | 31.1 ± 3.1% | [5][8] |
| Fractional Shortening | CLP mice | Sepsis | JTV-519 (0.5mg/kg/h, i.v.) | Significantly increased | [10][11] |
| Ejection Fraction | CLP mice | Sepsis | JTV-519 (0.5mg/kg/h, i.v.) | Significantly increased | [10][11] |
Table 2: Effects of JTV-519 on RyR1 Channel Properties
| Parameter | Animal Model | Condition | Treatment | Result | Reference |
| Open Probability (Po) | Wild-type mice | Myocardial Infarction | JTV-519 | 0.008 ± 0.003 | [5] |
| Open Probability (Po) | Wild-type mice | Myocardial Infarction | Placebo | 0.35 ± 0.05 | [5] |
Experimental Protocols
Co-immunoprecipitation for RyR2-Calstabin2 Binding
To assess the amount of calstabin2 bound to the RyR2 channel, co-immunoprecipitation experiments are performed.[5] Heart tissue is homogenized and solubilized. The RyR2 macromolecular complex is then immunoprecipitated using an anti-RyR2 antibody. The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane for immunoblotting with antibodies against RyR2 and calstabin2. The relative amount of calstabin2 bound to RyR2 can then be quantified.
Single-Channel Recordings
The open probability (Po) of single RyR channels is determined using lipid bilayer experiments. Sarcoplasmic reticulum vesicles are isolated from heart or skeletal muscle and fused with a lipid bilayer separating two chambers (cis and trans). The activity of a single RyR channel is recorded under voltage-clamp conditions. The Po is calculated as the total open time divided by the total recording time.
Echocardiography
Transthoracic echocardiography is used to assess cardiac function in vivo.[5] Mice are lightly anesthetized, and two-dimensional images of the left ventricle are obtained in short-axis view at the level of the papillary muscles. Left ventricular end-diastolic and end-systolic dimensions are measured to calculate fractional shortening and ejection fraction.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: JTV-519 mechanism of action in heart failure.
Caption: Co-immunoprecipitation experimental workflow.
Conclusion
JTV-519 is a promising therapeutic agent that primarily acts by stabilizing the RyR2 channel, largely through the enhancement of calstabin2 binding. This action effectively mitigates the diastolic calcium leak characteristic of heart failure and other cardiac pathologies, thereby reducing the propensity for arrhythmias and improving cardiac function. While the precise interplay between its calstabin2-dependent and -independent effects, as well as its secondary role as a SERCA inhibitor, requires further elucidation, the existing body of research strongly supports its development as a novel treatment for cardiovascular diseases.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JTV 519 fumarate | Ryanodine Receptor Inhibitors: R&D Systems [rndsystems.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
The Biological Activity of K201 (JTV-519): A Technical Guide for Researchers
An In-depth Examination of a Multi-Target Cardioprotective Agent
The compound K201, also known as JTV-519, is a 1,4-benzothiazepine derivative with significant potential in the treatment of various cardiovascular disorders, including cardiac arrhythmias and heart failure.[1][2] This technical guide provides a comprehensive overview of the biological activity of K201, with a focus on its molecular mechanisms of action, quantitative effects on key cellular targets, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.
Core Mechanism of Action: Stabilization of the Ryanodine Receptor 2 (RyR2)
The primary cardioprotective effect of K201 is attributed to its ability to stabilize the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[2][3] In pathological conditions such as heart failure, RyR2 can become "leaky," leading to aberrant diastolic calcium release from the SR. This calcium leak can contribute to cellular calcium overload, delayed afterdepolarizations (DADs), and triggered arrhythmias.[4]
K201 acts by binding to RyR2 and stabilizing it in its closed conformation, thereby reducing the probability of diastolic calcium leak.[2][3] This action helps to restore normal intracellular calcium homeostasis. The precise mechanism of this stabilization is a subject of ongoing research, with some studies suggesting it enhances the binding of the stabilizing protein calstabin2 (FKBP12.6) to RyR2, while others indicate a direct effect on the channel's conformation, independent of calstabin2.[3][5][6]
Below is a diagram illustrating the signaling pathway of K201's action on RyR2 and its downstream consequences.
Multi-Channel Blocking Activity
In addition to its effects on RyR2, K201 is a non-specific blocker of several key ion channels in cardiomyocytes, contributing to its antiarrhythmic properties.[1][7] It has been shown to inhibit sodium (Na⁺), potassium (K⁺), and L-type calcium (Ca²⁺) channels.[7] This multi-channel blockade alters the cardiac action potential, which can be beneficial in preventing and terminating arrhythmias.
The following diagram illustrates the effect of K201 on the major ion channels involved in the cardiac action potential.
Quantitative Data on K201 Biological Activity
The following tables summarize the quantitative data on the effects of K201 on various cellular targets.
Table 1: Inhibitory Concentrations (IC₅₀) of K201 on Ion Channels
| Ion Channel/Current | Species/Cell Type | IC₅₀ | Holding Potential | Reference |
| Sodium Current (INa) | Guinea Pig Ventricular Myocytes | ~1.2 µM | -60 mV | [7] |
| Sodium Current (INa) | Guinea Pig Ventricular Myocytes | ~2 µM | -90 mV | [7] |
| L-type Calcium Current (ICa) | Guinea Pig Ventricular Myocytes | ~3 µM | - | [7] |
| Rapid Delayed Rectifier K⁺ Current (IKr) | Guinea Pig Atrial Cells | ~1.2 µM | - | [7] |
| Inward Rectifier K⁺ Current (IK1) | Guinea Pig Ventricular Myocytes | ~5 µM | - | [7] |
Table 2: Effects of K201 on Sarcoplasmic Reticulum Calcium Handling
| Target/Process | Species/Preparation | K201 Concentration | Effect | Reference |
| SERCA ATPase Activity | Cardiac Muscle Microsomes | 9 µM (IC₅₀) | Inhibition at 0.25 µM Ca²⁺ | [2] |
| SERCA ATPase Activity | Cardiac Muscle Microsomes | 19 µM (IC₅₀) | Inhibition at 2 µM Ca²⁺ | [2] |
| SERCA ATPase Activity | Cardiac Muscle Microsomes | 130 µM (IC₅₀) | Inhibition at 200 µM Ca²⁺ | [2] |
| Spontaneous Ca²⁺ Release | Rat Ventricular Myocytes | 3 µM (IC₅₀) | Inhibition of SOICR | [4] |
| Spontaneous Ca²⁺ Release | HEK-293 cells expressing RyR2 | 17 µM (IC₅₀) | Inhibition of SOICR | [4] |
| [³H]ryanodine binding to RyR2 mutant (N4104K) | - | 60 µM (IC₅₀) | Inhibition | [4] |
| Diastolic Ca²⁺ Leak | Hypoxic HL-1 Cardiomyocytes | 1 µM | 35% reduction | [8] |
Detailed Experimental Protocols
A summary of the key experimental protocols used to characterize the biological activity of K201 is provided below.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the effects of K201 on various ion channels in isolated cardiomyocytes.
-
Cell Preparation: Single ventricular or atrial myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) by enzymatic digestion.
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique is established using a glass micropipette to gain electrical access to the cell's interior.
-
Solutions: The external solution typically contains a physiological salt solution, while the internal (pipette) solution contains a potassium-based solution to mimic the intracellular environment. Specific ion channel blockers are often used to isolate the current of interest.
-
Voltage Protocols: Specific voltage clamp protocols are applied to elicit and measure the currents through different ion channels (e.g., voltage steps to activate Na⁺ or Ca²⁺ channels, or ramp protocols for K⁺ channels).
-
Data Analysis: The peak current amplitude, kinetics of activation and inactivation, and the current-voltage relationship are analyzed before and after the application of K201 to determine its effects.
The following diagram outlines the general workflow for a whole-cell patch-clamp experiment.
Confocal Calcium Imaging
This method is employed to visualize and quantify intracellular calcium dynamics in response to K201.
-
Cell Loading: Isolated cardiomyocytes are loaded with a fluorescent calcium indicator, such as Fluo-4 AM.
-
Imaging: A confocal laser scanning microscope is used to excite the fluorescent indicator and detect the emitted fluorescence, which is proportional to the intracellular calcium concentration.
-
Experimental Conditions: Cells are typically paced electrically to induce regular calcium transients. The effects of K201 are assessed under baseline conditions and conditions of calcium overload (e.g., high extracellular calcium or β-adrenergic stimulation).
-
Data Analysis: Parameters such as the amplitude and decay kinetics of the calcium transient, as well as the frequency and amplitude of spontaneous calcium sparks and waves, are quantified before and after K201 application.
SERCA ATPase Activity Assay
This biochemical assay measures the effect of K201 on the activity of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).
-
Preparation of Microsomes: SR-enriched microsomes are isolated from cardiac tissue homogenates by differential centrifugation.
-
Assay Principle: The ATPase activity of SERCA is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
-
Reaction Mixture: The reaction buffer contains ATP, a regenerating system (phosphoenolpyruvate and pyruvate kinase), lactate dehydrogenase, NADH, and varying concentrations of free calcium.
-
Measurement: The reaction is initiated by the addition of microsomes, and the rate of NADH oxidation is measured. The SERCA-specific activity is determined by subtracting the basal ATPase activity (measured in the presence of a SERCA inhibitor like thapsigargin) from the total ATPase activity. The effect of K201 is determined by measuring the activity at different concentrations of the compound.
[³H]Ryanodine Binding Assay
This radioligand binding assay is used to assess the interaction of K201 with the RyR2 channel.
-
Membrane Preparation: SR vesicles rich in RyR2 are prepared from cardiac muscle.
-
Binding Reaction: The membranes are incubated with a low concentration of [³H]ryanodine (a high-affinity ligand for the open state of the RyR2 channel) in the presence of varying concentrations of K201.
-
Separation and Detection: The membrane-bound [³H]ryanodine is separated from the unbound ligand by rapid filtration. The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). The data are then used to determine the inhibitory effect of K201 on [³H]ryanodine binding.
Conclusion
K201 (JTV-519) is a promising cardioprotective agent with a dual mechanism of action: stabilization of the RyR2 channel to reduce diastolic calcium leak and blockade of multiple cardiac ion channels. This unique pharmacological profile makes it a compelling candidate for the treatment of arrhythmias and heart failure. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of K201 and related compounds. A thorough understanding of its complex biological activity is crucial for optimizing its therapeutic potential and ensuring its safe and effective clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K201 improves aspects of the contractile performance of human failing myocardium via reduction in Ca2+ leak from the sarcoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of K201, a novel antiarrhythmic drug on calcium handling and arrhythmogenic activity of pulmonary vein cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchmap.jp [researchmap.jp]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
JTV-519 (K201): A Technical Guide to Ryanodine Receptor Stabilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative that has garnered significant interest for its cardioprotective and antiarrhythmic properties.[1][2] Its primary mechanism of action involves the stabilization of the ryanodine receptor (RyR), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR).[3][4] Dysregulation of RyR2, the cardiac isoform, is implicated in various cardiovascular diseases, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), often leading to abnormal diastolic Ca2+ leak from the SR.[3][5] JTV-519 has been shown to mitigate this Ca2+ leak by promoting the closed state of the RyR2 channel, thereby preventing spontaneous Ca2+ sparks and subsequent arrhythmogenic events.[3][6] This technical guide provides an in-depth overview of the core pharmacology of JTV-519, focusing on its interaction with the ryanodine receptor, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: RyR2 Stabilization
JTV-519 exerts its therapeutic effects by directly modulating the gating properties of the RyR2 channel.[3] It is believed to restore the stable conformation of RyR2 during its closed state, which is crucial for preventing the inappropriate release of Ca2+ from the sarcoplasmic reticulum during diastole.[3][6] This stabilization effectively reduces the open probability of the channel, leading to a decrease in the frequency of Ca2+ sparks, which are localized Ca2+ release events that can trigger cellular arrhythmias.[3][6]
The precise molecular interactions underlying this stabilization are a subject of ongoing research. One prominent hypothesis involves the role of the FK506-binding protein 12.6 (FKBP12.6 or calstabin-2), a regulatory subunit that is known to stabilize the closed state of RyR2.[4] Some studies suggest that JTV-519 enhances the binding affinity of FKBP12.6 to the RyR2 channel, particularly in pathological conditions where this interaction is weakened, such as in heart failure.[4][7][8] However, other evidence indicates that JTV-519 can suppress spontaneous Ca2+ release and inhibit RyR2 activity independently of FKBP12.6, suggesting a direct interaction with the RyR2 channel itself.[9][10]
Signaling Pathway of JTV-519 Action
The following diagram illustrates the proposed signaling pathway through which JTV-519 stabilizes the RyR2 channel and mitigates sarcoplasmic reticulum Ca2+ leak.
Quantitative Data on JTV-519 Activity
The following tables summarize key quantitative data from various studies investigating the effects of JTV-519.
Table 1: Inhibition of SERCA by JTV-519
JTV-519 has been shown to be a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[1][11][12]
| Tissue | Ca2+ Concentration | IC50 (µM) | Reference |
| Cardiac Muscle | 0.25 µM | 9 | [1] |
| Cardiac Muscle | 2 µM | 19 | [1] |
| Cardiac Muscle | 200 µM | 130 | [1] |
| Skeletal Muscle | 0.25 µM | 5 | [1] |
| Skeletal Muscle | 2 µM | 13 | [1] |
| Skeletal Muscle | 200 µM | 104 | [1] |
Table 2: Effect of JTV-519 on [3H]Ryanodine Binding
[3H]ryanodine binding assays are used to assess the open state of the RyR channel. JTV-519 has been shown to inhibit [3H]ryanodine binding, indicating a stabilization of the closed state.[9][13]
| RyR2 Variant | Condition | Parameter | Value | Reference |
| Wild-Type | Control | EC50 for Ca2+ activation | 180 ± 16 nM | [9] |
| Wild-Type | + 50 µM K201 | EC50 for Ca2+ activation | 260 ± 2 nM | [9] |
| N4104K (CPVT mutant) | Control | Basal [3H]ryanodine binding | 33.0 ± 1.6% | [13] |
| N4104K (CPVT mutant) | + K201 | Basal [3H]ryanodine binding | 11.3 ± 1.1% | [13] |
| N4104K (CPVT mutant) | - | IC50 for inhibition of basal binding | 59.7 ± 6.5 µM | [13] |
Table 3: Dose-Dependent Effects of JTV-519 on Sarcoplasmic Reticulum Ca2+ Leak
Studies have demonstrated a dose-dependent effect of JTV-519 on reducing SR Ca2+ leak.[2][14]
| Cell Type | Condition | JTV-519 Concentration | Effect on SR Ca2+ Leak | Reference |
| HL-1 Cardiomyocytes | Control (12% O2) | 1 µM | 52% reduction | [2][14] |
| HL-1 Cardiomyocytes | Hypoxia (1% O2) | 1 µM | 35% reduction | [2][14] |
| Failing Hearts | - | 0.3 µM | No improvement | [3] |
| Failing Hearts | - | 1 µM | Decline in response | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of JTV-519 on ryanodine receptor function.
Measurement of Ca2+ Sparks in Cardiomyocytes
This protocol describes the measurement of spontaneous Ca2+ release events (sparks) in isolated cardiomyocytes using confocal microscopy.[5][15][16]
Materials:
-
Isolated cardiomyocytes
-
Fluo-4 AM (calcium indicator)
-
Pluronic F-127
-
Tyrode's solution (composition in mM: 140 NaCl, 5 KCl, 1 MgCl2, 1.8 CaCl2, 10 Glucose, 5 HEPES; pH 7.4)
-
Confocal microscope with line-scanning capabilities
Procedure:
-
Cell Loading: Incubate isolated cardiomyocytes with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in Tyrode's solution for 30 minutes at room temperature in the dark.
-
De-esterification: Wash the cells with fresh Tyrode's solution and allow for an additional 30 minutes to ensure complete de-esterification of the dye.
-
Imaging: Place the coverslip with loaded cells onto the stage of an inverted confocal microscope. Use a 488 nm laser line for excitation and collect emission at >505 nm.
-
Data Acquisition: Use the line-scan mode of the confocal microscope to record fluorescence intensity along a single line within a cardiomyocyte at a rate of 1.5-2 ms per line for a total duration of 10-20 seconds.
-
Data Analysis: Analyze the resulting line-scan images using specialized software to identify and quantify the frequency, amplitude, and spatial/temporal properties of Ca2+ sparks.
Single-Channel Recording of RyR2 in Planar Lipid Bilayers
This protocol details the reconstitution of RyR2 channels into an artificial lipid bilayer for single-channel current recordings.[17][18]
Materials:
-
Sarcoplasmic reticulum (SR) microsomes containing RyR2
-
Phosphatidylethanolamine (PE) and phosphatidylserine (PS) in n-decane
-
Bilayer chamber with two compartments (cis and trans) separated by a small aperture
-
Ag/AgCl electrodes
-
Low-noise patch-clamp amplifier and data acquisition system
-
Recording solutions (e.g., cis: 250 mM CsCl, 10 mM HEPES, pH 7.4; trans: 50 mM CsCl, 10 mM HEPES, pH 7.4)
Procedure:
-
Bilayer Formation: Paint a solution of PE:PS (4:1) in n-decane across the aperture of the bilayer chamber to form a stable lipid bilayer.
-
Vesicle Fusion: Add SR microsomes to the cis chamber. The vesicles will fuse with the bilayer, incorporating RyR2 channels.
-
Recording: Apply a holding potential across the bilayer using the Ag/AgCl electrodes and record single-channel currents using the patch-clamp amplifier.
-
Data Analysis: Analyze the recorded currents to determine the open probability (Po), mean open time, and conductance of the RyR2 channel in the presence and absence of JTV-519.
[3H]Ryanodine Binding Assay
This assay quantifies the binding of radiolabeled ryanodine to RyR2, which is proportional to the channel's open state.[19][20][21][22]
Materials:
-
Cardiac SR microsomes
-
[3H]ryanodine
-
Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM PIPES, pH 7.1)
-
Varying concentrations of free Ca2+ (buffered with EGTA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate SR microsomes with a fixed concentration of [3H]ryanodine (e.g., 2.5 nM) in the binding buffer with varying concentrations of free Ca2+ and in the presence or absence of JTV-519. The incubation is typically carried out at 37°C for 2-3 hours.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free [3H]ryanodine.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ryanodine) from total binding.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for assessing the efficacy of RyR2 stabilizing compounds like JTV-519.
Workflow for Assessing RyR2 Stabilizer Efficacy
Conclusion
JTV-519 represents a significant pharmacological tool for the study and potential treatment of cardiac conditions arising from RyR2 dysfunction. Its ability to stabilize the closed state of the RyR2 channel and reduce diastolic Ca2+ leak has been demonstrated across a range of experimental models. While the precise molecular details of its interaction with the RyR2 complex, including the role of FKBP12.6, continue to be elucidated, the existing body of evidence strongly supports its classification as an RyR2 stabilizer. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of JTV-519 and the development of novel RyR-targeted therapeutics.
References
- 1. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JTV-519 - Wikipedia [en.wikipedia.org]
- 4. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. FKBP12.6-mediated stabilization of calcium-release channel (ryanodine receptor) as a novel therapeutic strategy against heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. JTV-519 (K201) | SERCA inhibitor, RyR2 inhibitor | Probechem Biochemicals [probechem.com]
- 13. portlandpress.com [portlandpress.com]
- 14. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ sparks and waves measurement in cardiomyocytes. [bio-protocol.org]
- 16. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imaging Single Cardiac Ryanodine Receptor Ca2+ Fluxes in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchmap.jp [researchmap.jp]
- 21. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ryanodine binding to sarcoplasmic reticulum membrane; comparison between cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
JTV-519 Free Base: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JTV-519 free base (also known as K201), a promising therapeutic agent with significant potential in cardiovascular disease. This document details its chemical properties, mechanism of action, and key experimental findings, presented in a format tailored for research and development professionals.
Core Properties of this compound
JTV-519 is a 1,4-benzothiazepine derivative with the CAS number 145903-06-6 .[1][2] It possesses a complex pharmacological profile, primarily acting as a calcium channel modulator with cardioprotective effects.[3][4][5]
| Property | Value | Reference |
| CAS Number | 145903-06-6 | [1][2] |
| Molecular Formula | C25H32N2O2S | [1][6] |
| Molecular Weight | 424.6 g/mol | [1][6] |
| Appearance | Solid | [2][7] |
| Solubility | Soluble in DMSO | [2][7][8] |
Mechanism of Action: A Multi-Target Approach
JTV-519's therapeutic effects stem from its ability to interact with multiple cellular targets involved in calcium homeostasis. Its primary mechanisms of action include:
-
Ryanodine Receptor (RyR2) Stabilization: JTV-519 binds to and stabilizes the ryanodine receptor 2 (RyR2) in its closed state.[6][8][9] This action is crucial in preventing abnormal diastolic calcium leakage from the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of cardiac arrhythmias and heart failure.[6][9][10] The stabilization of RyR2 reduces the frequency of spontaneous Ca2+ sparks and subsequent Ca2+ waves that can trigger arrhythmias.[6][9]
-
SERCA Inhibition: JTV-519 acts as a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[1][2][3][4][5][11] This inhibition modulates calcium reuptake into the SR.
-
Calstabin-2 Interaction: The therapeutic efficacy of JTV-519 in heart failure is linked to its ability to enhance the binding of calstabin-2 (also known as FKBP12.6) to the RyR2 complex.[10] This interaction is critical for stabilizing the closed state of the RyR2 channel.
-
Multi-Ion Channel Blockade: JTV-519 is also a non-specific blocker of various other ion channels, including voltage-gated Na+, K+, and Ca2+ channels.[10][12] This multi-channel blocking activity contributes to its antiarrhythmic properties.[12]
The following diagram illustrates the primary signaling pathway influenced by JTV-519.
Key Experimental Findings and Protocols
Numerous studies have investigated the efficacy and mechanism of JTV-519 in various experimental models. Below are summaries of key findings and the methodologies employed.
In Vitro Studies
1. Inhibition of SERCA Activity
-
Objective: To determine the inhibitory effect of JTV-519 on SERCA-dependent ATPase activity.
-
Results: JTV-519 demonstrated Ca2+-dependent inhibition of SERCA activity with an IC50 of 9 µM at a Ca2+ concentration of 0.25 µM in cardiac muscle preparations.[2][7]
2. Reduction of Sarcoplasmic Reticulum Ca2+ Leak
-
Objective: To quantify the effect of JTV-519 on SR Ca2+ leak in cardiomyocytes.
-
Methodology: Confocal [Ca2+]i Measurements:
-
Ventricular cardiomyocytes were isolated and loaded with the Ca2+ sensitive dye Fluo-4 AM.
-
A confocal laser scanning microscope was used to record line-scan images along the longitudinal axis of the cell to measure intracellular Ca2+ transients.
-
SR Ca2+ leak was induced using ouabain.
-
Ca2+ spark frequency and Ca2+ wave frequency were quantified with and without the application of JTV-519 (1 µmol·L−1).[9]
-
-
Results: JTV-519 significantly reduced Ca2+ spark frequency and the incidence of Ca2+ waves, even at matched SR Ca2+ loads, indicating a direct stabilizing effect on RyR2.[9] In hypoxic HL-1 cardiomyocytes, 1 µM JTV-519 reduced SR calcium leakage by 35%.[13]
The following diagram outlines the general workflow for assessing SR Ca2+ leak.
In Vivo Studies
1. Improvement of Cardiac Function in Heart Failure Models
-
Objective: To assess the in vivo effects of JTV-519 on cardiac function in animal models of heart failure.
-
Methodology:
-
Heart failure was induced in dogs via rapid ventricular pacing for 4 weeks.[14]
-
In a murine model of sepsis (cecal ligation and puncture - CLP), JTV-519 was administered intravenously (0.5mg/kg/h) for 2 hours before surgery.[1][4]
-
Echocardiography was performed to measure parameters such as ejection fraction (EF) and fractional shortening (FS).[1][4]
-
-
Results: In the CLP mouse model, JTV-519 treatment significantly increased both fractional shortening and ejection fraction compared to untreated controls, indicating improved cardiac function.[1][4] In a mouse model of myocardial infarction, JTV-519 treatment for 21 days resulted in a significant increase in ejection fraction (45.8 ± 5.1%) compared to placebo (31.1 ± 3.1%).[10]
| Parameter | JTV-519 Treatment | Control/Placebo | Model | Reference |
| Ejection Fraction | 45.8 ± 5.1% | 31.1 ± 3.1% | Mouse (Myocardial Infarction) | [10] |
| Fractional Shortening | Significantly Increased | - | Mouse (Sepsis) | [1][4] |
| Ejection Fraction | Significantly Increased | - | Mouse (Sepsis) | [1][4] |
Summary and Future Directions
This compound is a potent cardioprotective agent with a multi-faceted mechanism of action centered on the stabilization of intracellular calcium handling. Its ability to reduce aberrant Ca2+ leak from the sarcoplasmic reticulum by stabilizing RyR2 channels makes it a compelling candidate for the treatment of cardiac arrhythmias and heart failure. While it has shown promise in preclinical models, further research is needed to fully elucidate its clinical potential and safety profile in humans. It is important to note that JTV-519 has demonstrated off-target effects, including the blockade of the hERG K+ channel, which could potentially lead to QT interval prolongation.[15] Newer derivatives, such as S107, have been developed to have higher RyR2 selectivity with fewer off-target effects.[15]
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. JTV-519 (K201) | SERCA inhibitor, RyR2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JTV-519 - Wikipedia [en.wikipedia.org]
- 7. JTV-519 hydrochloride (K201) | SERCA inhibitor, RyR2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. JTV 519 fumarate | Ryanodine Receptor Inhibitors: R&D Systems [rndsystems.com]
- 9. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. content-assets.jci.org [content-assets.jci.org]
JTV-519 as a SERCA Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with known cardioprotective and antiarrhythmic properties.[1][2] While its primary mechanism of action is widely attributed to the stabilization of the ryanodine receptor 2 (RyR2), thereby reducing diastolic calcium leak from the sarcoplasmic reticulum (SR), emerging evidence has demonstrated its activity as a Ca²⁺-dependent inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[3][4][5] This guide provides an in-depth technical overview of JTV-519's role as a SERCA inhibitor, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts.
Mechanism of Action: Dual Regulation of Sarcoplasmic Reticulum Calcium Handling
JTV-519 exerts a complex, multifaceted influence on intracellular calcium homeostasis, primarily within cardiomyocytes. Its effects are centered on two key proteins within the sarcoplasmic reticulum membrane: the ryanodine receptor (RyR2) and SERCA.
-
RyR2 Stabilization: The most extensively documented effect of JTV-519 is its ability to stabilize the closed state of RyR2 channels.[1] In pathological conditions such as heart failure, RyR2 channels can become "leaky," leading to aberrant diastolic Ca²⁺ release, which can trigger arrhythmias.[1][6] JTV-519 is thought to enhance the binding of the stabilizing protein calstabin-2 (FKBP12.6) to RyR2, although some studies suggest it can act independently of this protein.[6][7][8] This stabilization reduces the open probability of the channel during diastole, preventing spontaneous Ca²⁺ sparks and waves.[1][9]
-
SERCA Inhibition: In addition to its effects on RyR2, JTV-519 has been identified as a Ca²⁺-dependent inhibitor of SERCA.[4] This inhibition slows the re-uptake of calcium into the SR, which can lead to a reduction in SR Ca²⁺ load.[10] The inhibitory effect of JTV-519 on SERCA is more pronounced at lower, diastolic calcium concentrations.[4] This suggests a potentially complex interplay where JTV-519's SERCA inhibition might contribute to its overall effect on calcium handling, possibly by preventing SR Ca²⁺ overload under pathological conditions.[4]
The dual action of JTV-519 on both RyR2 and SERCA presents a unique pharmacological profile. While RyR2 stabilization is anti-arrhythmic, the consequences of SERCA inhibition require careful consideration in therapeutic applications.
Quantitative Data: JTV-519 Inhibition of SERCA
The inhibitory potency of JTV-519 on SERCA has been quantified in isolated SR microsomes from both cardiac and skeletal muscle. The half-maximal inhibitory concentrations (IC₅₀) demonstrate a clear dependence on the free calcium concentration, with greater potency observed at lower Ca²⁺ levels.
| Tissue Source | Free Ca²⁺ Concentration | IC₅₀ of JTV-519 (K201) | Reference |
| Cardiac Muscle | 200 µM | 130 µM | [4] |
| 2 µM | 19 µM | [4] | |
| 0.25 µM | 9 µM | [4] | |
| Skeletal Muscle | 200 µM | 104 µM | [4] |
| 2 µM | 13 µM | [4] | |
| 0.25 µM | 5 µM | [4] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the proposed mechanism of action of JTV-519 on cardiomyocyte calcium handling.
Caption: JTV-519's dual action on SERCA and RyR2 in cardiomyocytes.
Caption: Overview of cardiomyocyte excitation-contraction coupling and JTV-519's points of intervention.
Experimental Protocols
The following protocols are synthesized from established methodologies for assessing SERCA activity and can be adapted to specifically investigate the inhibitory effects of JTV-519.
SERCA Activity Assay using SR Microsomes
This protocol measures the rate of ATP hydrolysis by SERCA in isolated sarcoplasmic reticulum vesicles.
Materials:
-
Isolated cardiac or skeletal muscle SR microsomes
-
Assay Buffer: 20 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA
-
ATP solution (100 mM)
-
CaCl₂ solution (10 mM)
-
JTV-519 stock solution (in DMSO)
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, combine the assay buffer with PK, LDH, NADH, and PEP. The final concentrations should be optimized but are typically in the range of 10-20 U/mL for PK/LDH, 200-300 µM for NADH, and 1-2 mM for PEP.
-
Add SR Microsomes: Add a known amount of SR microsomes (e.g., 20-50 µg of protein) to the reaction mixture and incubate for 5 minutes at 37°C to reach thermal equilibrium.
-
Establish Baseline: Record the baseline absorbance at 340 nm.
-
Initiate the Reaction: Start the reaction by adding a small volume of ATP to a final concentration of 1-5 mM. The breakdown of ATP by SERCA will be coupled to the oxidation of NADH, leading to a decrease in absorbance at 340 nm.
-
Vary Calcium and JTV-519 Concentration:
-
To determine the Ca²⁺-dependence of SERCA activity, titrate CaCl₂ to achieve a range of free Ca²⁺ concentrations (e.g., from 100 nM to 10 µM).
-
To assess the inhibitory effect of JTV-519, pre-incubate the SR microsomes with varying concentrations of JTV-519 (and a DMSO vehicle control) for 10-15 minutes before initiating the reaction with ATP.
-
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. Convert this rate to ATPase activity (nmol ATP/mg protein/min) using the extinction coefficient of NADH. Plot the SERCA activity as a function of JTV-519 concentration at different fixed Ca²⁺ concentrations to determine the IC₅₀ values.
Workflow Diagram:
Caption: Workflow for the spectrophotometric SERCA activity assay.
Calcium Uptake Assay in Muscle Homogenates
This protocol measures the rate of Ca²⁺ uptake into the SR of muscle homogenates using a fluorescent Ca²⁺ indicator.[11][12]
Materials:
-
Muscle tissue homogenate
-
Ca²⁺ Uptake Reaction Buffer: 200 mM KCl, 20 mM HEPES, 10 mM NaN₃, 15 mM MgCl₂, pH 7.0
-
Indo-1 (or another suitable Ca²⁺ indicator)
-
ATP solution (250 mM)
-
JTV-519 stock solution (in DMSO)
-
Fluorometer with dual emission capabilities (for Indo-1)
Procedure:
-
Prepare Muscle Homogenate: Homogenize fresh or frozen muscle tissue in an appropriate buffer on ice.
-
Prepare Reaction Wells: In a 96-well plate, add the Ca²⁺ uptake reaction buffer and the muscle homogenate.
-
Add Ca²⁺ Indicator: Add Indo-1 to each well to a final concentration of approximately 1-2 µM.
-
Pre-incubation with JTV-519: Add varying concentrations of JTV-519 (and a DMSO vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Establish Baseline Fluorescence: Place the plate in the fluorometer and record the baseline fluorescence ratio (e.g., 405 nm / 485 nm for Indo-1).
-
Initiate Ca²⁺ Uptake: Add ATP to a final concentration of 5 mM to initiate SERCA-mediated Ca²⁺ uptake.
-
Monitor Fluorescence: Record the change in the fluorescence ratio over time. A decrease in the ratio indicates a reduction in cytosolic Ca²⁺ as it is taken up into the SR.
-
Data Analysis: Calculate the initial rate of Ca²⁺ uptake from the slope of the fluorescence ratio versus time curve. Compare the rates in the presence and absence of JTV-519 to determine its inhibitory effect.
Workflow Diagram:
Caption: Workflow for the fluorescence-based calcium uptake assay.
Conclusion and Future Directions
JTV-519 presents a complex pharmacological profile with dual effects on RyR2 and SERCA. While its RyR2-stabilizing properties are well-established and form the basis of its therapeutic potential in arrhythmias and heart failure, its inhibitory action on SERCA adds another layer of complexity. The Ca²⁺-dependent nature of this inhibition suggests that JTV-519 may be most active as a SERCA inhibitor under diastolic conditions. This could potentially contribute to its therapeutic effect by preventing SR Ca²⁺ overload in disease states. However, the long-term consequences of SERCA inhibition need to be carefully evaluated.
Future research should focus on:
-
Elucidating the precise binding site of JTV-519 on SERCA.
-
Investigating the physiological and pathophysiological consequences of JTV-519-mediated SERCA inhibition in various in vivo models.
-
Developing analogs of JTV-519 that selectively target either RyR2 or SERCA to dissect their individual contributions to its overall pharmacological effects.
This technical guide provides a foundational understanding of JTV-519 as a SERCA inhibitor, offering the necessary data, protocols, and conceptual frameworks to guide further investigation in this promising area of cardiovascular pharmacology.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
JTV-519 (K201): A Technical Guide for Cardiac Arrhythmia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in the field of cardiac arrhythmia research.[1][2][3] Structurally similar to the L-type Ca2+ channel blocker diltiazem, JTV-519 exhibits a multi-channel blocking effect but is primarily recognized for its unique role as a stabilizer of the cardiac ryanodine receptor (RyR2).[1][2][4] Its primary mechanism involves the modulation of intracellular calcium (Ca2+) handling, a critical factor in the pathophysiology of many cardiac arrhythmias, including those associated with heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][5] This guide provides an in-depth technical overview of JTV-519, summarizing its mechanism of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols.
Core Mechanism of Action: RyR2 Stabilization
The principal antiarrhythmic effect of JTV-519 stems from its ability to stabilize the RyR2 channel, the primary Ca2+ release channel on the sarcoplasmic reticulum (SR) in cardiomyocytes.[1] In pathological states such as heart failure, RyR2 channels can become "leaky," leading to abnormal diastolic Ca2+ release from the SR.[5] This Ca2+ leak can trigger delayed afterdepolarizations (DADs), a known cause of ventricular arrhythmias.[3][5]
JTV-519 mitigates this by binding to the RyR2 channel and stabilizing it in its closed state.[1] This action reduces the channel's open probability during diastole, thereby preventing the aberrant Ca2+ sparks and waves that initiate arrhythmias.[1]
The Role of Calstabin2 (FKBP12.6)
The precise mechanism by which JTV-519 stabilizes RyR2 is a subject of ongoing research, particularly concerning the role of the accessory protein calstabin2 (also known as FKBP12.6). Calstabin2 is a crucial subunit that stabilizes the closed state of the RyR2 channel. In conditions like heart failure, PKA-mediated hyperphosphorylation of RyR2 can cause calstabin2 to dissociate from the channel, increasing its open probability and leading to Ca2+ leak.[5][6]
There are two prominent hypotheses regarding JTV-519's interaction with calstabin2:
-
Calstabin2-Dependent Mechanism: Several studies suggest that JTV-519 enhances the binding affinity of calstabin2 for RyR2, particularly for PKA-hyperphosphorylated channels.[4][5][6] By promoting the re-association of calstabin2 with the RyR2 complex, JTV-519 effectively "fixes" the pathological leak.[5][6] Evidence for this includes studies where the antiarrhythmic effects of JTV-519 were absent in calstabin-2 knockout mice.[5][6]
-
Calstabin2-Independent Mechanism: Conversely, other research indicates that JTV-519 can suppress spontaneous Ca2+ release and inhibit RyR2 activity even in the absence of calstabin2.[2][7][8] These findings suggest a direct interaction of JTV-519 with the RyR2 channel itself, independent of its effect on calstabin2 binding.[1][2]
Additional Mechanisms
Beyond RyR2 stabilization, JTV-519 exhibits a broader pharmacological profile by affecting other ion channels and transporters:
-
SERCA Inhibition: JTV-519 acts as a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[9][10] This could potentially prevent SR Ca2+ overload under certain pathological conditions.[9]
-
Ion Channel Blockade: JTV-519 is a non-selective blocker of several sarcolemmal ion currents, including the late sodium current (INa), L-type calcium current (ICa), and various potassium currents like the rapidly activating delayed rectifier potassium current (IKr) and the inwardly rectifying K+ current (IK1).[4][11][12][13][14] This multi-channel blocking activity contributes to its antiarrhythmic properties, for instance, by prolonging the atrial effective refractory period.[15]
Signaling Pathway Modulation
JTV-519's action is closely linked to the signaling pathways that regulate RyR2 function, primarily those involving Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).
In states of hyperadrenergic stress (e.g., heart failure, CPVT), β-adrenergic receptor stimulation leads to increased PKA activity. PKA hyperphosphorylates RyR2 at Serine-2808, causing calstabin2 dissociation and subsequent Ca2+ leak.[5] JTV-519 counteracts this by increasing the binding affinity of calstabin2 to the PKA-phosphorylated RyR2, thus restoring normal channel function despite the hyperphosphorylation.[5] CaMKII also phosphorylates RyR2 (at Serine-2814), contributing to diastolic Ca2+ leak.[11][16] JTV-519 has been shown to reduce SR Ca2+ leak in conditions of Ca2+ overload without changes in CaMKII-dependent phosphorylation, suggesting it can act downstream or independently of this pathway to stabilize the channel.[11][16]
Quantitative Data Summary
The following tables summarize key quantitative findings from various preclinical studies on JTV-519.
Table 1: Effects on Ion Channels and Transporters
| Parameter | Species/Model | Concentration | Effect | Reference |
| IKr (hERG) | Guinea Pig Ventricular Myocytes | IC50 ≈ 1.2 µM | Inhibition | [13] |
| INa (Sodium Current) | Guinea Pig Ventricular Myocytes | IC50 ≈ 1.2 - 2.0 µM | Voltage & Frequency-dependent block | [12] |
| ICa (L-type Calcium Current) | Guinea Pig Ventricular Myocytes | - | Inhibition | [12] |
| IK1 (Inwardly Rectifying K+ Current) | Guinea Pig Ventricular Myocytes | - | Inhibition | [12] |
| SERCA Activity | Cardiac Muscle Microsomes | IC50 ≈ 9 - 130 µM | Ca2+-dependent inhibition | [9] |
Table 2: Electrophysiological and Anti-Arrhythmic Effects
| Parameter | Species/Model | JTV-519 Dose/Concentration | Key Finding | Reference |
| Atrial Effective Refractory Period | Canine Pericarditis Model | 0.03 mg/kg/min (infusion) | Significant prolongation (e.g., from 132 to 159 ms at 400 ms cycle length) | [15] |
| Atrial Fibrillation Inducibility | Canine Pericarditis Model | 0.03 mg/kg/min (infusion) | Mean sustained episodes reduced from 4.2 to 0 | [15][17] |
| Ventricular Fibrillation (VF) Dominant Frequency | Rabbit Langendorff Hearts (Stretch-induced) | 0.1 µM & 1 µM | Dose-dependent slowing of VF (e.g., from 13.9 Hz to 6.6 Hz at 1 µM) | [18] |
| Exercise-Induced Arrhythmias | Calstabin-2+/- Mice | 0.5 mg/kg/hr (infusion) | Significant reduction in arrhythmias | [5] |
| Diastolic Contractions | Rat Ventricular Myocytes | 1.0 µM | Decreased amplitude to ~16% of control | [3] |
| SR Ca2+ Spark Frequency | Murine Cardiomyocytes (Ouabain-induced) | 1.0 µM | Significant decrease | [11] |
Key Experimental Protocols
Cellular Electrophysiology (Patch-Clamp)
Objective: To measure the effects of JTV-519 on specific ion channel currents (e.g., INa, IKr, ICa).
Methodology:
-
Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., guinea pig, rat) via enzymatic digestion.[13]
-
Recording: Use the whole-cell patch-clamp technique. Cardiomyocytes are superfused with a Tyrode's solution at physiological temperature (e.g., 37°C).[16]
-
Pipette Solution: The internal pipette solution contains specific ions to isolate the current of interest (e.g., Cesium to block K+ currents when measuring ICa).[16]
-
Voltage Protocol: Apply specific voltage-clamp protocols (e.g., depolarizing steps from a holding potential) to elicit and measure the target ionic current.
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with a solution containing JTV-519 at various concentrations to determine its effects (e.g., inhibition, changes in kinetics) and establish a dose-response relationship.[13]
Intracellular Calcium Imaging
Objective: To visualize and quantify the effect of JTV-519 on SR Ca2+ release (sparks and waves) and Ca2+ transients.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes as described above.
-
Dye Loading: Load cells with a fluorescent Ca2+ indicator dye (e.g., Fura-4F AM).[3]
-
Imaging: Use a laser-scanning confocal microscope to acquire line-scan images of the cells. This provides high temporal and spatial resolution of Ca2+ dynamics within a single line across the myocyte.[11][16]
-
Stimulation: Electrically stimulate cells at a set frequency (e.g., 1 Hz) to record steady-state Ca2+ transients. To study diastolic Ca2+ leak, stop stimulation and record spontaneous Ca2+ release events (sparks, waves) during a prolonged diastolic period.[11][16]
-
Experimental Conditions: Induce a pro-arrhythmic state, such as Ca2+ overload with ouabain or β-adrenergic stimulation with isoproterenol, to increase diastolic Ca2+ leak.[5][11]
-
Drug Application: Compare Ca2+ dynamics at baseline, during the pro-arrhythmic challenge, and after the application of JTV-519 (e.g., 1 µM).[11]
-
Data Analysis: Quantify Ca2+ spark frequency, Ca2+ wave incidence, and the amplitude and decay kinetics of systolic Ca2+ transients.[11]
In Vivo Arrhythmia Models
Objective: To assess the antiarrhythmic efficacy of JTV-519 in a whole-animal model.
Methodology:
-
Model Creation: Utilize an established animal model of arrhythmia. For example, a canine model of atrial fibrillation induced by sterile pericarditis or a mouse model of CPVT using calstabin-2 deficient mice.[5][15]
-
Drug Administration: Administer JTV-519 via a clinically relevant route, such as continuous intravenous infusion (e.g., 0.03 mg/kg/min in dogs) or via osmotic minipump for chronic treatment (e.g., 0.5 mg/kg/hr in mice).[5][15]
-
Arrhythmia Induction: Test for arrhythmia susceptibility using programmed electrical stimulation (PES) or physiological triggers like exercise and catecholamine injection (e.g., isoproterenol).[5][15]
-
Monitoring: Record electrocardiograms (ECG) or monophasic action potentials (MAPs) to monitor heart rhythm and detect the incidence, duration, and type of arrhythmias (e.g., ventricular tachycardia).[5]
-
Data Comparison: Compare the arrhythmia inducibility and burden in animals before and after JTV-519 treatment, or between a placebo-treated group and a JTV-519-treated group.[6][15]
Conclusion
JTV-519 is a multifaceted pharmacological agent with a primary, potent stabilizing effect on the cardiac ryanodine receptor, RyR2. By reducing diastolic Ca2+ leak from the sarcoplasmic reticulum, it directly targets a fundamental mechanism of arrhythmogenesis in diseases like heart failure and CPVT. While the exact interplay with calstabin2 requires further elucidation, its efficacy in preclinical models is well-documented. Its additional properties as a blocker of multiple sarcolemmal ion channels contribute to its overall antiarrhythmic profile. The experimental protocols outlined herein provide a robust framework for researchers to further investigate the therapeutic potential and underlying molecular interactions of JTV-519 and its derivatives in the ongoing development of novel antiarrhythmic therapies.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. portlandpress.com [portlandpress.com]
- 8. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of JTV-519, a novel anti-ischaemic drug, on the delayed rectifier K+ current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of a Novel Cardioprotective Drug, JTV-519, on Membrane Currents of Guinea Pig Ventricular Myocytes [jstage.jst.go.jp]
- 15. Antiarrhythmic effects of JTV-519, a novel cardioprotective drug, on atrial fibrillation/flutter in a canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Effects of JTV-519 on stretch-induced manifestations of mechanoelectric feedback - PubMed [pubmed.ncbi.nlm.nih.gov]
JTV-519 and intracellular calcium regulation
An In-depth Technical Guide to JTV-519 and Intracellular Calcium Regulation
Introduction
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative with significant antiarrhythmic and cardioprotective properties.[1][2] Its primary mechanism of action revolves around the stabilization of the cardiac ryanodine receptor (RyR2), a critical ion channel responsible for the release of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR), which is essential for cardiomyocyte contraction.[3] In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become dysfunctional, leading to a diastolic "Ca²⁺ leak" from the SR. This leak can elevate cytosolic Ca²⁺ levels, triggering delayed afterdepolarizations and subsequent arrhythmias.[3][4] JTV-519 directly targets this pathology by reducing RyR2-mediated Ca²⁺ leak, thereby restoring normal intracellular Ca²⁺ homeostasis and improving cardiac function.[5][6] This guide provides a detailed overview of the molecular mechanisms, experimental validation, and quantitative effects of JTV-519 on intracellular calcium regulation.
Core Mechanism of Action
The central action of JTV-519 is the stabilization of the RyR2 channel in its closed conformation, which effectively reduces its open probability during diastole.[3] This stabilization prevents the inappropriate leakage of Ca²⁺ from the SR into the cytosol.[3] The precise molecular interactions underlying this effect are a subject of ongoing research, with two prominent hypotheses:
-
Direct RyR2 Interaction: Many studies suggest that JTV-519 can bind directly to the RyR2 channel, inducing a conformational change that favors the closed state.[3][7] This action appears to be independent of other channel modulators.
-
Calstabin-2 (FKBP12.6) Modulation: In many disease states, the accessory protein calstabin-2, which naturally stabilizes RyR2, becomes dissociated from the channel complex, contributing to Ca²⁺ leak.[3][4] Some evidence indicates that JTV-519 increases the binding affinity of calstabin-2 for RyR2, particularly for channels that are hyperphosphorylated by protein kinase A (PKA), thereby restoring normal channel function.[8][9][10] However, other studies have demonstrated that JTV-519 can suppress spontaneous Ca²⁺ release even when calstabin-2 is dissociated or absent, suggesting that this interaction, while potentially beneficial, may not be essential for its primary effect.[7][11][12]
In addition to its primary effect on RyR2, JTV-519 has been described as a multi-channel blocker, potentially affecting SERCA, Na⁺, K⁺, and L-type Ca²⁺ channels, though these effects are considered secondary to its RyR2 stabilization.[1][5][13]
Signaling and Pathophysiological Context
In conditions of cardiac stress, such as heart failure, β-adrenergic stimulation leads to PKA-mediated hyperphosphorylation of RyR2. This phosphorylation can decrease the binding affinity of calstabin-2, un-stabilizing the channel and promoting diastolic Ca²⁺ leak. This pathological cascade is a key target for JTV-519.
Quantitative Data Presentation
The efficacy of JTV-519 has been quantified across various experimental models. The tables below summarize its effects on key parameters of intracellular Ca²⁺ regulation.
Table 1: Effect of JTV-519 on SR Ca²⁺ Leak
| Model System | Pathological Stimulus | JTV-519 Conc. | Measured Parameter | Effect of Stimulus | Effect of JTV-519 | Citation |
| Murine Cardiomyocytes | Ouabain | 1 µmol/L | Ca²⁺ Spark Frequency | Increased | Significantly Decreased | [5][6] |
| Murine Cardiomyocytes | Ouabain | 1 µmol/L | Ca²⁺ Wave Frequency | Increased | Significantly Decreased | [5] |
| HL-1 Cardiomyocytes | Hypoxia (1% O₂) | 1 µmol/L | SR Ca²⁺ Leakage | Increased by 39% | Reduced by 35% (vs. Hypoxia) | [14][15] |
| HL-1 Cardiomyocytes | Control (12% O₂) | 1 µmol/L | SR Ca²⁺ Leakage | Baseline | Reduced by 52% (vs. Control) | [14][15] |
| Rat Cardiomyocytes | Isoproterenol | 1 µmol/L | Diastolic Event Freq. | Increased | Reduced to 61% of Stimulated Control | [16] |
Table 2: Effect of JTV-519 on Ca²⁺ Transients and SR Load
| Model System | Condition | JTV-519 Conc. | Measured Parameter | Observation | Citation |
| Murine Cardiomyocytes | Control | 1 µmol/L | [Ca²⁺]i Transient Amplitude | No significant effect | [5] |
| Murine Cardiomyocytes | Control | 1 µmol/L | [Ca²⁺]i Transient Decay (τ) | No significant effect (153±15ms vs 140±10ms) | [5] |
| Murine Cardiomyocytes | Ouabain-induced | 1 µmol/L | SR Ca²⁺ Load | Reduced the ouabain-induced increase | [5] |
| Rat Cardiomyocytes | Isoproterenol | 1 µmol/L | SR Ca²⁺ Content | No significant alteration | [16] |
| Calstabin-2+/- Myocytes | Isoproterenol | 1 µmol/L | SR Ca²⁺ Store Content | Prevented ISO-induced reduction | [9] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate the effects of JTV-519.
Protocol 1: Assessment of SR Ca²⁺ Leak in Isolated Cardiomyocytes
This protocol is a composite of methods used to induce and measure SR Ca²⁺ leak in cellular models.[5][15]
-
Cell Isolation and Culture:
-
Induction of Pathological Ca²⁺ Leak:
-
Chemical Induction: Cells are perfused with a solution containing Ouabain (e.g., 1 µmol/L) to induce Na⁺ and subsequent Ca²⁺ overload, leading to SR Ca²⁺ leak.[5][6]
-
Hypoxia Induction: Cultured cells are placed in a hypoxic incubator (e.g., 1% O₂) for an extended period (e.g., 7 days) to induce a leaky phenotype.[14][15]
-
-
JTV-519 Application:
-
Ca²⁺ Imaging and Measurement:
-
Cells are loaded with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).
-
A laser-scanning confocal microscope is used in line-scan mode to acquire high-speed images of intracellular Ca²⁺ dynamics in resting cells.[17]
-
Ca²⁺ Sparks/Waves: Spontaneous, localized Ca²⁺ release events (sparks) and propagating waves are quantified using custom analysis software to determine their frequency, amplitude, and duration.[5]
-
SR Ca²⁺ Load: To assess the total Ca²⁺ content of the SR, a solution containing 10 mmol/L caffeine is rapidly applied to the cell, causing a massive release of SR Ca²⁺, and the peak amplitude of the resulting Ca²⁺ transient is measured.[5]
-
Protocol 2: Direct Measurement of SR Ca²⁺ Leak Rate
This method provides a direct quantification of the leak by inhibiting SR Ca²⁺ re-uptake.[18]
-
Cell Preparation: Cardiomyocytes are loaded with a low-affinity intra-SR Ca²⁺ indicator, such as Fluo-5N AM.
-
SERCA Inhibition: The cell is perfused with a solution containing a potent and irreversible SERCA pump inhibitor (e.g., 10 µM thapsigargin).
-
Leak Measurement: With the re-uptake mechanism blocked, any decrease in the intra-SR Fluo-5N fluorescence signal over time is directly proportional to the SR Ca²⁺ leak rate through RyR2.
-
Analysis: The rate of fluorescence decay is calculated to quantify the SR Ca²⁺ leak. This can be performed in the presence and absence of JTV-519 to determine its direct effect on the leak rate.
Experimental and Logical Workflows
Visualizing the workflow of a typical JTV-519 experiment and the logical framework of its therapeutic action can clarify its role in research and drug development.
Conclusion
JTV-519 is a potent stabilizer of the cardiac ryanodine receptor, RyR2. By reducing aberrant diastolic Ca²⁺ leak from the sarcoplasmic reticulum, it directly counteracts a key mechanism of arrhythmogenesis in prevalent cardiac diseases. Extensive in vitro and animal studies have provided quantitative evidence of its ability to decrease Ca²⁺ sparks and waves, normalize intracellular Ca²⁺ handling, and improve cardiac function, particularly under conditions of Ca²⁺ overload.[5][6][19] The detailed mechanisms, including the relative importance of direct RyR2 binding versus calstabin-2 modulation, continue to be an area of active investigation. The data and protocols presented herein underscore the potential of JTV-519 as a targeted therapeutic for diseases rooted in dysfunctional intracellular calcium regulation.
References
- 1. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. JTV-519 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assaying sarcoplasmic reticulum Ca2+-leak in mouse atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of sarcoplasmic reticulum Ca2+ leak by cytosolic Ca2+ in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
A Technical Deep Dive: JTV-519 Free Base versus Hemifumarate Salt in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of JTV-519 free base and its hemifumarate salt form, focusing on their application in preclinical research. JTV-519, also known as K201, is a promising 1,4-benzothiazepine derivative investigated for its cardioprotective and antiarrhythmic properties. Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes. By modulating RyR2, JTV-519 mitigates diastolic calcium leak from the sarcoplasmic reticulum, a key pathological feature in conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).
While both the free base and salt forms of a compound exhibit comparable biological activity at equivalent molar concentrations, their physicochemical properties can significantly influence their handling, formulation, and bioavailability in experimental settings. The hemifumarate salt of JTV-519 is generally favored in research due to its enhanced water solubility and stability compared to the free base.[1] This guide will delve into the available data on both forms, present key experimental findings in a structured format, and provide detailed methodologies for crucial experiments.
Physicochemical Properties: A Comparative Overview
A direct quantitative comparison of the physicochemical properties between this compound and its hemifumarate salt is not extensively documented in publicly available literature. However, based on general pharmaceutical principles and information from commercial suppliers, a qualitative comparison can be made.
| Property | This compound | JTV-519 Hemifumarate Salt | Reference |
| Molecular Formula | C25H32N2O2S | C25H32N2O2S · 0.5C4H4O4 | [2] |
| Molecular Weight | 424.60 g/mol | 482.63 g/mol | [2] |
| Solubility | Lower aqueous solubility | Generally higher aqueous solubility. The fumarate salt is soluble to 100 mM in DMSO. | |
| Stability | Generally less stable | Generally more stable | [1] |
| CAS Number | 145903-06-6 | 1435938-25-2 | [1][3] |
Note: The enhanced solubility and stability of the hemifumarate salt make it a more practical choice for in vitro and in vivo studies, facilitating easier preparation of stock solutions and more reliable dosing.
Mechanism of Action: Stabilizing the Ryanodine Receptor
JTV-519 exerts its therapeutic effects by directly targeting the RyR2 channel in the sarcoplasmic reticulum of cardiomyocytes. The prevailing mechanism involves the stabilization of the closed state of the RyR2 channel, thereby reducing the pathological diastolic leakage of calcium ions. There is ongoing scientific discussion regarding the precise molecular interactions. One hypothesis suggests that JTV-519 increases the binding affinity of calstabin-2 (also known as FKBP12.6) to RyR2.[4] Calstabin-2 is a regulatory protein that stabilizes the closed conformation of the RyR2 channel. Another line of evidence suggests that JTV-519 can act independently of calstabin-2, directly interacting with the RyR2 protein to prevent conformational changes that lead to calcium leakage.[5] Additionally, some studies indicate that JTV-519 also has a Ca2+-dependent blocking effect on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to JTV-519 Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JTV-519 (also known as K201), a significant modulator of intracellular calcium handling, and its structural analogs and derivatives. JTV-519, a 1,4-benzothiazepine derivative, has garnered considerable interest for its cardioprotective and antiarrhythmic properties, primarily attributed to its stabilizing effect on the ryanodine receptor 2 (RyR2). This document delves into the structure-activity relationships, quantitative biological data, and detailed experimental methodologies relevant to the study of these compounds.
Core Compound: JTV-519 (K201)
JTV-519 is a 1,4-benzothiazepine derivative with structural similarities to the L-type calcium channel blocker diltiazem.[1] Its primary mechanism of action involves binding to and stabilizing the closed state of the RyR2 channel in the sarcoplasmic reticulum (SR) of cardiac myocytes.[1] This action reduces diastolic calcium leak from the SR, a phenomenon implicated in cardiac arrhythmias and heart failure.[1] However, JTV-519 is not entirely specific and has been shown to interact with other cellular targets, including Na+, K+, and Ca2+ channels, and it can act as a Ca2+-dependent blocker of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[2][3] The role of the accessory protein calstabin2 (FKBP12.6) in the action of JTV-519 remains a subject of debate, with some studies suggesting it enhances the binding of calstabin2 to RyR2, while others indicate it can act independently.[1][4]
Structural Analogs and Derivatives: Expanding Therapeutic Potential
Research efforts have focused on developing structural analogs of JTV-519 to improve its target selectivity and introduce additional beneficial activities. A notable advancement is the development of 1,4-benzothiazepine derivatives incorporating cyclopropanol groups. These novel compounds not only retain the RyR2-stabilizing properties of JTV-519 but also exhibit SERCA2a-stimulating activity, offering a dual-pronged approach to correcting dysfunctional calcium handling in cardiac disease.[2][5][6]
Quantitative Data on JTV-519 and Derivatives
The following tables summarize the available quantitative data for JTV-519 and its derivatives, providing a clear comparison of their potencies and activities on key molecular targets.
Table 1: Activity of JTV-519 (K201) on SERCA
| Compound | Target | Assay Condition (Ca2+ conc.) | IC50 (µM) | Tissue Source | Reference |
| JTV-519 (K201) | SERCA | 200 µM | 130 | Cardiac Muscle | [3] |
| JTV-519 (K201) | SERCA | 2 µM | 19 | Cardiac Muscle | [3] |
| JTV-519 (K201) | SERCA | 0.25 µM | 9 | Cardiac Muscle | [3] |
| JTV-519 (K201) | SERCA | 200 µM | 104 | Skeletal Muscle | [3] |
| JTV-519 (K201) | SERCA | 2 µM | 13 | Skeletal Muscle | [3] |
| JTV-519 (K201) | SERCA | 0.25 µM | 5 | Skeletal Muscle | [3] |
Table 2: Activity of Cyclopropanol-Containing 1,4-Benzothiazepine Derivatives
| Compound | Target | EC50 (nM) | Assay System | Reference |
| 12a | SERCA2a | 383 | Cardiac Microsomes | [2][5][6] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of JTV-519 and its analogs in a cardiac myocyte.
Caption: Experimental workflow for the evaluation of JTV-519 analogs.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of JTV-519 and its derivatives.
[³H]Ryanodine Binding Assay
This assay is used to quantitatively determine the activity of the RyR2 channel, as [³H]ryanodine preferentially binds to the open state of the channel.
Materials:
-
Microsomes from cardiac tissue or RyR2-expressing cells.
-
Binding buffer: 20 mM imidazole, pH 7.0, 1 M KCl, 5 mM glutathione, and a protease inhibitor cocktail.
-
[³H]ryanodine (specific activity ~50-100 Ci/mmol).
-
Varying concentrations of unlabeled ryanodine for competition assays.
-
Test compounds (JTV-519 or analogs).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cardiac microsomes by differential centrifugation.
-
Incubate the microsomes (50-100 µg of protein) in the binding buffer with a fixed concentration of [³H]ryanodine (e.g., 2-10 nM) and varying concentrations of the test compound.
-
For competition assays, include varying concentrations of unlabeled ryanodine to determine non-specific binding.
-
Incubate the mixture at 37°C for 2-3 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data to determine the IC50 or EC50 values of the test compounds.
SERCA Activity Assay (NADH-Coupled Enzyme Assay)
This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to the oxidation of NADH, detectable by a decrease in absorbance at 340 nm.
Materials:
-
Cardiac microsomes.
-
Assay buffer: 50 mM MOPS or HEPES (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA.
-
Substrate solution: 1 mM ATP, 2 mM phosphoenolpyruvate, 0.2 mM NADH.
-
Coupling enzymes: pyruvate kinase (10 units/mL) and lactate dehydrogenase (10 units/mL).
-
Calcium chloride solution to achieve desired free Ca²⁺ concentrations.
-
Thapsigargin (a specific SERCA inhibitor) to determine SERCA-specific activity.
-
Test compounds.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate solution, and coupling enzymes.
-
Add cardiac microsomes (10-20 µg) to the reaction mixture.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a specific concentration of CaCl₂ to achieve the desired free Ca²⁺ level.
-
Monitor the decrease in NADH absorbance at 340 nm in a spectrophotometer at 37°C.
-
After a stable rate is achieved, add thapsigargin to inhibit SERCA and measure the background ATPase activity.
-
The SERCA-specific activity is the difference between the rates before and after the addition of thapsigargin.
-
Calculate the effect of the test compounds on SERCA activity and determine IC50 or EC50 values.
Intracellular Calcium Spark Measurement
This method uses confocal microscopy to visualize and quantify spontaneous, localized Ca²⁺ release events (Ca²⁺ sparks) from the SR in isolated cardiomyocytes.
Materials:
-
Isolated cardiac myocytes.
-
Tyrode's solution.
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).
-
Laser scanning confocal microscope equipped for line-scan imaging.
-
Image analysis software.
Procedure:
-
Isolate ventricular myocytes from animal hearts (e.g., rat or mouse) by enzymatic digestion.
-
Load the isolated myocytes with a Ca²⁺-sensitive fluorescent dye (e.g., 5-10 µM Fluo-4 AM) for 20-30 minutes at room temperature.
-
Transfer the dye-loaded cells to a perfusion chamber on the stage of a confocal microscope and perfuse with Tyrode's solution.
-
Use the line-scan mode of the confocal microscope to acquire images along the longitudinal axis of the myocyte with high temporal resolution.
-
Record spontaneous Ca²⁺ sparks in resting cells.
-
Apply the test compound (JTV-519 or analog) through the perfusion system and record changes in Ca²⁺ spark frequency, amplitude, and duration.
-
Analyze the recorded images using specialized software to quantify the characteristics of the Ca²⁺ sparks.
Patch-Clamp Electrophysiology for L-type Ca²⁺ Current
This technique is employed to measure the effect of JTV-519 and its analogs on the L-type Ca²⁺ current (ICa,L) in isolated cardiomyocytes, to assess off-target effects.
Materials:
-
Isolated cardiac myocytes.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for fabricating micropipettes.
-
External solution (Tyrode's solution containing a blocker for Na⁺ and K⁺ channels, e.g., tetrodotoxin and CsCl).
-
Internal (pipette) solution containing a Cs⁺-based solution to block K⁺ currents and EGTA to buffer intracellular Ca²⁺.
Procedure:
-
Place isolated cardiomyocytes in a recording chamber on an inverted microscope.
-
Pull glass micropipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single myocyte.
-
Hold the cell membrane potential at a level that inactivates Na⁺ channels (e.g., -40 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit the L-type Ca²⁺ current.
-
Record the baseline ICa,L.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the ICa,L in the presence of the compound and determine the dose-dependent effect on the current amplitude.
-
Analyze the data to determine the IC50 for the inhibition of the L-type Ca²⁺ channel.
References
- 1. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
JTV-519 Target Validation in Cardiomyocytes: A Technical Guide
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of JTV-519 (also known as K201). The document elucidates the primary molecular target of JTV-519 in cardiomyocytes, detailing its mechanism of action and providing a framework for its validation through established experimental protocols.
Core Target and Mechanism of Action
The principal molecular target of JTV-519 in cardiomyocytes is the cardiac ryanodine receptor (RyR2) , a large ion channel located on the membrane of the sarcoplasmic reticulum (SR). RyR2 is responsible for the release of calcium (Ca²⁺) from the SR, a critical step in excitation-contraction coupling. In pathological conditions such as heart failure, RyR2 can become dysfunctional, leading to a phenomenon known as diastolic Ca²⁺ leak, which can contribute to arrhythmias and impaired cardiac function.
JTV-519 acts as a RyR2 stabilizer .[1] Its primary mechanism of action is to enhance the binding of the accessory protein calstabin2 (FKBP12.6) to the RyR2 channel complex.[2] This stabilization locks the channel in its closed state during diastole, effectively reducing the pathological Ca²⁺ leak from the SR.[1][3] While the interaction with calstabin2 is a key aspect of its function, some studies suggest that JTV-519 may also directly interact with the RyR2 channel to promote its stabilization.[4][5][6]
Beyond its primary effect on RyR2, JTV-519 has been characterized as a multi-channel blocker, exhibiting inhibitory effects on other ion channels, including sodium (INa), potassium (IKr, IK1), and L-type Ca²⁺ channels.[4][7] It has also been reported to act as a Ca²⁺-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[8][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of JTV-519 on key parameters in cardiomyocytes as reported in various studies.
| Parameter | Species/Model | JTV-519 Concentration | Observed Effect | Reference |
| SR Ca²⁺ Leak | Hypoxic HL-1 Cardiomyocytes | 1 µM | Reduced by 35% under hypoxic conditions | [10] |
| Murine Cardiomyocytes (Ouabain-induced) | 1 µmol·L⁻¹ | Significantly reduced Ca²⁺ spark frequency | [4][11] | |
| RyR2 Open Probability (Po) | WT Mice with Myocardial Infarction | Not Specified | Significantly reduced compared to placebo | [2] |
| Calstabin2 Binding to RyR2 | PKA-phosphorylated atrial RyR2 | 1 µmol/L | Enabled binding of calstabin2 | [12] |
| RyR2 Gene Expression | HL-1 Cardiomyocytes | 1 µM | Increased by 89% under control conditions | [10] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical mechanism of JTV-519 action.
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments cited in the validation of JTV-519's target in cardiomyocytes.
Isolation of Cardiomyocytes
Objective: To obtain viable single cardiomyocytes for subsequent functional analysis.
Protocol:
-
Anesthetize the animal (e.g., mouse, rat) in accordance with institutional guidelines.
-
Perform a thoracotomy to expose the heart.
-
Cannulate the aorta and perfuse the heart with a Ca²⁺-free buffer (e.g., containing NaCl, KCl, KH₂PO₄, MgSO₄, HEPES, glucose, and taurine) to wash out the blood.
-
Switch to a digestion buffer containing collagenase (e.g., Type II) and protease (e.g., Type XIV) and perfuse until the heart becomes flaccid.
-
Remove the atria and mince the ventricular tissue in the digestion buffer.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Gradually reintroduce Ca²⁺ to the cell suspension to a final concentration of 1.25 mM.
-
Allow the cells to pellet by gravity and resuspend them in a suitable culture medium.
Measurement of Sarcoplasmic Reticulum Ca²⁺ Leak (Ca²⁺ Sparks)
Objective: To quantify the frequency and amplitude of spontaneous Ca²⁺ release events from the SR.
Protocol:
-
Incubate isolated cardiomyocytes with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) in a physiological salt solution.
-
Place the coverslip with the loaded cells on the stage of a laser scanning confocal microscope.
-
Electrically stimulate the cells to elicit steady-state Ca²⁺ transients.
-
Cease stimulation and record line-scan images of a quiescent cardiomyocyte to detect spontaneous Ca²⁺ sparks.
-
Apply JTV-519 (e.g., 1 µmol·L⁻¹) to the perfusion solution and repeat the recording after a sufficient incubation period.
-
Analyze the line-scan images using specialized software to determine the frequency, amplitude, and spatial width of Ca²⁺ sparks.
Co-immunoprecipitation of RyR2 and Calstabin2
Objective: To assess the association between RyR2 and calstabin2 in the presence and absence of JTV-519.
Protocol:
-
Homogenize cardiac tissue or isolated cardiomyocytes in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Pre-clear the lysate with protein A/G-agarose beads.
-
Incubate a portion of the lysate with an anti-RyR2 antibody overnight at 4°C.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against RyR2 and calstabin2, followed by HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Single-Channel Recording in Planar Lipid Bilayers
Objective: To directly measure the open probability (Po) of the RyR2 channel.
Protocol:
-
Prepare sarcoplasmic reticulum vesicles from cardiac tissue.
-
Form a planar lipid bilayer by painting a solution of phospholipids across a small aperture in a partition separating two chambers (cis and trans).
-
Fuse the SR vesicles containing RyR2 channels to the lipid bilayer.
-
Establish a voltage clamp across the bilayer and record the single-channel currents.
-
The cis chamber represents the cytoplasm, and the trans chamber represents the SR lumen. Add Ca²⁺ and ATP to the cis chamber to activate the channel.
-
Record baseline channel activity.
-
Add JTV-519 to the cis chamber and continue recording to observe its effect on channel gating.
-
Analyze the single-channel recordings to determine the open probability, open and closed dwell times, and conductance.
Conclusion
JTV-519 represents a promising therapeutic agent for cardiac conditions associated with RyR2 dysfunction. Its primary mechanism of action, the stabilization of the RyR2 channel in its closed state, has been validated through a variety of experimental approaches. This technical guide provides a comprehensive overview of the key data, signaling pathways, and experimental protocols necessary for the continued investigation and validation of JTV-519's target in cardiomyocytes. The provided methodologies offer a robust framework for researchers to further elucidate the intricate molecular interactions of this compound and its potential clinical applications.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
JTV-519 free base molecular weight and formula
An In-Depth Technical Guide to JTV-519 (K201)
This technical guide provides a comprehensive overview of the core physicochemical properties, mechanism of action, and experimental applications of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative with significant potential in cardiovascular research. The information is tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
JTV-519 is a synthetic compound investigated for its cardioprotective and antiarrhythmic properties. Its fundamental molecular characteristics are summarized below.
| Property | Value | Citation(s) |
| Chemical Formula | C₂₅H₃₂N₂O₂S | [1][2][3][4] |
| Molecular Weight | 424.60 g·mol⁻¹ | [1][2][3] |
| IUPAC Name | 3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one | [1] |
| Synonyms | K201 | [1][2][5] |
Core Mechanism of Action and Signaling Pathways
JTV-519 exerts its primary effects by modulating intracellular calcium (Ca²⁺) handling within cardiomyocytes, specifically by targeting the ryanodine receptor (RyR2) and the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA).
Stabilization of the Ryanodine Receptor (RyR2):
The principal mechanism of JTV-519 involves the stabilization of the RyR2 channel, a critical component of the sarcoplasmic reticulum (SR) responsible for releasing Ca²⁺ to initiate muscle contraction.[1] In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become "leaky," leading to abnormal diastolic Ca²⁺ release from the SR.[1][6] This Ca²⁺ leak can trigger delayed afterdepolarizations and arrhythmias.[7]
JTV-519 binds to RyR2, stabilizing it in the closed conformation.[1][6][8] This action reduces the open probability of the channel during diastole, thereby preventing the inappropriate leak of Ca²⁺ into the cytosol.[1] The stabilization is thought to be mediated, at least in part, by increasing the binding affinity of calstabin2 (also known as FKBP12.6) to the RyR2 complex.[9][10] Calstabin2 is a regulatory protein that is often depleted from the RyR2 complex in heart failure, contributing to channel dysfunction.[7] By enhancing the calstabin2-RyR2 interaction, JTV-519 helps to restore normal channel function.[9]
Modulation of SERCA:
In addition to its effects on RyR2, JTV-519 has been identified as a Ca²⁺-dependent blocker of the sarcoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA).[2][5][11][12] SERCA is responsible for pumping Ca²⁺ from the cytosol back into the SR, a crucial step for muscle relaxation. The inhibitory effect on SERCA suggests a complex role for JTV-519 in overall Ca²⁺ homeostasis within the cardiomyocyte.
Experimental Protocols and Methodologies
JTV-519 has been evaluated in a variety of in vitro and in vivo experimental models to elucidate its mechanism and therapeutic potential.
In Vitro Studies:
-
Single-Cell Ca²⁺ Imaging: This technique is used to measure intracellular Ca²⁺ transients and spontaneous Ca²⁺ release events (sparks and waves) in isolated cardiomyocytes.
-
Methodology: Cardiomyocytes are isolated from animal models (e.g., murine or human ventricular tissue).[6] The cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fluo-4 AM. A confocal laser scanning microscope is used to record line-scan images along the longitudinal axis of the cell during electrical stimulation. Parameters like systolic and diastolic Ca²⁺ levels, SR Ca²⁺ load, and the frequency of Ca²⁺ sparks are quantified in the presence and absence of JTV-519 (typically at concentrations around 1 µM).[6][13]
-
-
[³H]Ryanodine Binding Assays: This assay measures the binding affinity of ryanodine to RyR2 channels, which reflects the channel's open state.
-
SERCA Activity Assays: The effect of JTV-519 on SERCA function can be assessed by measuring the rate of Ca²⁺ uptake into isolated SR microsomes.
-
Methodology: Cardiac SR microsomes are prepared, and the rate of Ca²⁺ loading is measured, often using Ca²⁺-sensitive dyes or radioisotopes. K201 has been shown to slow this rate, indicating a potential blocking effect on SERCA.[12]
-
In Vivo Studies:
-
Animal Models of Heart Failure and Arrhythmia: JTV-519 has been tested in animal models, including mice with catecholaminergic polymorphic ventricular tachycardia (CPVT) and dogs with pacing-induced heart failure.[9][14]
-
Methodology: For acute studies, JTV-519 may be administered intravenously (e.g., 0.5mg/kg/h).[3][5] For chronic studies, it can be administered to assess long-term effects on cardiac function. Cardiac function is typically evaluated using echocardiography to measure parameters like ejection fraction (EF) and fractional shortening (FS).[5][9] Arrhythmia susceptibility can be tested through programmed electrical stimulation protocols.
-
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. JTV-519 Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. JTV 519 fumarate | Ryanodine Receptor Inhibitors: R&D Systems [rndsystems.com]
- 9. pnas.org [pnas.org]
- 10. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
JTV-519: A Deep Dive into its Modulation of Cardiac Calcium Sparks
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant attention for its cardioprotective and antiarrhythmic properties.[1][2][3] Its primary mechanism of action revolves around the stabilization of the cardiac ryanodine receptor (RyR2), the main channel responsible for calcium release from the sarcoplasmic reticulum (SR) during excitation-contraction coupling.[1][3] Dysregulation of RyR2 function, leading to aberrant diastolic calcium release in the form of calcium sparks, is a hallmark of various cardiovascular pathologies, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1] This guide provides a comprehensive technical overview of the effects of JTV-519 on calcium sparks, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the involved pathways and workflows.
Mechanism of Action: Stabilizing the Ryanodine Receptor
JTV-519 exerts its effects by directly interacting with the RyR2 channel. It is understood to stabilize the closed state of the receptor, thereby reducing its open probability during diastole and mitigating spontaneous calcium leak from the SR.[1] This stabilization helps to prevent the occurrence of arrhythmogenic calcium sparks and waves.[1]
A key aspect of JTV-519's mechanism involves its interplay with calstabin2 (also known as FKBP12.6), a protein that binds to and stabilizes RyR2. In pathological conditions such as heart failure, RyR2 can become hyperphosphorylated, leading to the dissociation of calstabin2 and a subsequent increase in calcium leak.[4] While some studies suggest that JTV-519 enhances the binding of calstabin2 to RyR2, thereby restoring its stabilizing effect, other research indicates that JTV-519 can suppress spontaneous calcium release independently of calstabin2.[4][5] This suggests a multifaceted mechanism of action that may involve both calstabin2-dependent and -independent pathways.
Quantitative Effects of JTV-519 on Calcium Spark Parameters
The following tables summarize the quantitative data from various studies on the effects of JTV-519 on key calcium spark parameters.
Table 1: Effect of JTV-519 on Sarcoplasmic Reticulum (SR) Calcium Leak
| Condition | JTV-519 Concentration | Species/Cell Type | Effect on SR Ca2+ Leak | Reference |
| Control | 1 µM | HL-1 Cardiomyocytes | 52% reduction | [6] |
| Hypoxia | 1 µM | HL-1 Cardiomyocytes | 35% reduction | [6] |
| Ouabain-induced Ca2+ overload | 1 µmol·L⁻¹ | Murine Cardiomyocytes | Significant reduction in Ca2+ spark frequency | [7][8] |
Table 2: Effect of JTV-519 on Calcium Spark Frequency (SparkF)
| Condition | JTV-519 Concentration | Species/Cell Type | Effect on SparkF | Reference |
| Ouabain-induced Ca2+ overload | 1 µmol·L⁻¹ | Murine Cardiomyocytes | Decreased | [7][8] |
| β-adrenergic stimulation | 1.0 μmol/L | Rat Ventricular Cardiomyocytes | Significant inhibition | [9] |
Table 3: Effect of JTV-519 on Other Calcium Spark Characteristics in Ouabain-Treated Murine Cardiomyocytes (at matched SR Ca2+ load)
| Parameter | JTV-519 Concentration | Effect | Reference |
| Spark Duration | 1 µmol·L⁻¹ | Shorter | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the effect of JTV-519 on calcium sparks.
Induction of Sarcoplasmic Reticulum Ca2+ Leak in Murine Cardiomyocytes
This protocol describes how to induce and quantify SR Ca2+ leak in isolated cardiomyocytes, a common method to test the efficacy of compounds like JTV-519.
-
Cell Isolation: Ventricular myocytes are isolated from adult mice via enzymatic digestion.
-
Loading with Calcium Indicator: The isolated myocytes are loaded with a fluorescent calcium indicator, such as Fluo-4 AM (typically 5 µM), to allow for the visualization of intracellular calcium dynamics.
-
Induction of Ca2+ Leak: SR Ca2+ leak is induced by treating the cardiomyocytes with ouabain, a cardiac glycoside that increases intracellular calcium levels.[8]
-
Application of JTV-519: A subset of the ouabain-treated cells is co-incubated with JTV-519 (e.g., 1 µmol·L⁻¹) to assess its effect on Ca2+ leak.[8]
-
Confocal Microscopy: Calcium sparks and waves are recorded using a laser scanning confocal microscope in line-scan mode. This allows for high temporal and spatial resolution imaging of calcium release events.
-
Data Analysis: The frequency, amplitude, and spatial-temporal properties of calcium sparks and waves are quantified using specialized analysis software. The SR calcium load is often assessed by rapid application of caffeine to release the entire SR calcium content.[8]
Measurement of Calcium Sparks in Intact Cardiomyocytes
This protocol outlines the general procedure for measuring spontaneous calcium sparks in intact cardiomyocytes.
-
Cell Preparation: Cardiomyocytes are isolated and plated on glass-bottom dishes suitable for high-resolution microscopy.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Image Acquisition: A laser scanning confocal microscope is used to acquire line-scan images from quiescent cardiomyocytes. The scan line is positioned along the longitudinal axis of the cell.
-
Stimulation Protocol (Optional): To standardize the SR calcium load, cells can be field-stimulated (e.g., at 1 Hz) for a period before recording spontaneous sparks in the subsequent quiescent period.
-
Data Analysis: Calcium sparks are identified and characterized based on their amplitude (F/F₀), full width at half maximum (FWHM), and full duration at half maximum (FDHM). Spark frequency is calculated as the number of sparks per unit length per unit time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of JTV-519 on RyR2 and calcium leak.
Caption: Experimental workflow for assessing JTV-519's effect on calcium sparks.
Conclusion
JTV-519 represents a promising therapeutic agent for cardiovascular diseases characterized by abnormal calcium handling. Its ability to stabilize the ryanodine receptor and reduce diastolic calcium leak, as evidenced by a decrease in calcium spark frequency, addresses a fundamental mechanism of cardiac arrhythmogenesis and dysfunction. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of JTV-519 and similar RyR2-stabilizing compounds. The ongoing investigation into its precise molecular interactions, particularly the role of calstabin2, will undoubtedly pave the way for more targeted and effective treatments for heart disease.
References
- 1. scispace.com [scispace.com]
- 2. A method for measuring sarcoplasmic reticulum calcium uptake in the skeletal muscle using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JTV-519 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Correlative super-resolution analysis of cardiac calcium sparks and their molecular origins in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 9. biophysics-reports.org [biophysics-reports.org]
Methodological & Application
Application Notes and Protocols for JTV-519 Free Base in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in cardiovascular research and drug development.[1][2] It is recognized for its cardioprotective and antiarrhythmic properties, primarily attributed to its ability to modulate intracellular calcium (Ca²⁺) handling.[1][3] JTV-519 acts as a stabilizer of the cardiac ryanodine receptor (RyR2) in its closed state, thereby reducing diastolic Ca²⁺ leak from the sarcoplasmic reticulum (SR).[1][2] Additionally, it has been reported to be a Ca²⁺-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[3][4]
These application notes provide detailed protocols for in vitro assays designed to characterize the effects of JTV-519 free base on cardiomyocyte Ca²⁺ handling, specifically focusing on its RyR2-stabilizing properties.
Mechanism of Action: JTV-519 Signaling Pathway
JTV-519's primary mechanism of action involves the stabilization of the RyR2 channel, a critical component of excitation-contraction coupling in cardiomyocytes. In pathological conditions such as heart failure, RyR2 channels can become "leaky," leading to aberrant Ca²⁺ release during diastole. This Ca²⁺ leak can contribute to cellular arrhythmias and contractile dysfunction.[2][5] JTV-519 is thought to counteract this by increasing the affinity of the accessory protein calstabin-2 (FKBP12.6) to RyR2, although some evidence suggests it may also act directly on the RyR2 channel.[1][6][7] This stabilization reduces the open probability of the channel during diastole, mitigating the harmful Ca²⁺ leak.[1]
Caption: JTV-519 signaling pathway in cardiomyocytes.
Experimental Protocols
Assessment of SR Ca²⁺ Leak in Isolated Cardiomyocytes
This protocol is designed to quantify the effect of JTV-519 on SR Ca²⁺ leak, often visualized as Ca²⁺ sparks, in isolated ventricular myocytes. An agent like ouabain can be used to induce SR Ca²⁺ overload and subsequent Ca²⁺ leak.[2][5]
Materials:
-
Isolated ventricular cardiomyocytes (e.g., from mouse or rat)
-
This compound (e.g., 1 µM)
-
Ouabain (e.g., 100 µM)
-
Tyrode's solution (in mmol/L: 136 NaCl, 5 KCl, 3 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)
-
Confocal microscope with line-scanning capabilities
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Dye Loading: Incubate the isolated cardiomyocytes with Fluo-4 AM in Tyrode's solution to load the Ca²⁺ indicator.
-
Experimental Groups:
-
Control (vehicle)
-
JTV-519 (1 µM)
-
Ouabain (100 µM)
-
JTV-519 (1 µM) + Ouabain (100 µM)
-
-
Treatment: Pre-incubate cells with JTV-519 or vehicle for a specified period (e.g., 1 hour) before inducing Ca²⁺ leak with ouabain.[5]
-
Image Acquisition:
-
Place the coverslip with treated cells on the stage of a confocal microscope.
-
Electrically stimulate the cells (e.g., at 1 Hz) to reach a steady state.
-
Cease stimulation to observe diastolic Ca²⁺ events.
-
Acquire line-scan images to detect and quantify Ca²⁺ sparks.
-
-
Data Analysis: Analyze the line-scan images to determine the frequency, amplitude, and duration of Ca²⁺ sparks.
Caption: Experimental workflow for Ca²⁺ spark measurement.
[³H]Ryanodine Binding Assay
This assay directly measures the binding of ryanodine to RyR2 channels, providing insights into the channel's open probability. JTV-519 is expected to decrease [³H]ryanodine binding by stabilizing the closed state of the channel.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from cardiac tissue
-
[³H]Ryanodine
-
This compound (various concentrations)
-
Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)
-
Varying concentrations of free Ca²⁺
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
SR Preparation: Isolate SR vesicles from ventricular muscle tissue.
-
Binding Reaction:
-
In a microcentrifuge tube, combine SR vesicles, [³H]ryanodine, and varying concentrations of JTV-519 in the binding buffer.
-
Prepare separate reactions with different free Ca²⁺ concentrations to assess Ca²⁺-dependent effects.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 2 hours).
-
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free [³H]ryanodine.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each JTV-519 concentration and calculate parameters such as the EC₅₀ for the Ca²⁺ activation of [³H]ryanodine binding.[6]
Data Presentation
Table 1: Effect of JTV-519 on Ouabain-Induced SR Ca²⁺ Leak
| Parameter | Control | Ouabain (100 µM) | JTV-519 (1 µM) | JTV-519 + Ouabain |
| Ca²⁺ Spark Frequency (events/100 µm/s) | Low | Significantly Increased | Low | Significantly Reduced vs. Ouabain |
| SR Ca²⁺ Load (Fluo-4 fluorescence, a.u.) | Baseline | Increased | Slightly Decreased | Reduced vs. Ouabain |
| Diastolic [Ca²⁺]i (nM) | Baseline | Increased | Baseline | Lower than Ouabain |
Data are illustrative and based on findings from published studies.[5]
Table 2: Effect of JTV-519 on [³H]Ryanodine Binding to RyR2
| Condition | EC₅₀ for Ca²⁺ Activation of Binding |
| Control | ~180 ± 16 nM |
| JTV-519 (50 µM) | ~260 ± 2 nM |
Data adapted from Hunt et al. (2007), demonstrating that JTV-519 increases the Ca²⁺ concentration required to activate ryanodine binding, indicative of channel stabilization.[6]
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound. These assays are crucial for understanding its therapeutic potential in conditions characterized by abnormal RyR2 function and SR Ca²⁺ leak, such as heart failure and catecholaminergic polymorphic ventricular tachycardia.[1][8] Researchers can adapt these methods to investigate the dose-dependency of JTV-519's effects and to compare its efficacy with other potential RyR2-stabilizing compounds.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. pnas.org [pnas.org]
- 8. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTV-519 In Vivo Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of JTV-519 (also known as K201) in mouse models of cardiac dysfunction. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on preclinical research.
Introduction
JTV-519 is a 1,4-benzothiazepine derivative with significant potential as a cardioprotective agent. Its primary mechanism of action involves the stabilization of the cardiac ryanodine receptor (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR). In pathological conditions such as heart failure and cardiac arrhythmias, RyR2 channels can become "leaky," leading to aberrant diastolic Ca2+ release from the SR. JTV-519 mitigates this Ca2+ leak by increasing the affinity of the stabilizing protein calstabin-2 (FKBP12.6) to RyR2, thereby restoring normal channel function.[1][2] This action helps to prevent arrhythmias and improves cardiac contractility.[1]
Mechanism of Action
JTV-519's therapeutic effects are primarily attributed to its ability to modulate intracellular calcium handling in cardiomyocytes. In heart failure, stress-induced signaling pathways, such as those mediated by protein kinase A (PKA), can lead to the phosphorylation of RyR2. This phosphorylation causes the dissociation of calstabin-2 from the RyR2 complex, resulting in channel instability and a diastolic Ca2+ leak. This leak can trigger delayed afterdepolarizations and arrhythmias.[3]
JTV-519 acts by directly binding to the RyR2 channel, which in turn enhances the binding of calstabin-2 back to the channel.[3][4] This stabilization of the RyR2-calstabin-2 complex reduces the open probability of the channel during diastole, effectively "sealing" the Ca2+ leak.[2] This restoration of normal RyR2 function is a key therapeutic target in various cardiovascular diseases.
Signaling Pathway of JTV-519 Action
Caption: JTV-519's mechanism of action on the RyR2 channel.
Quantitative Data Summary
The following tables summarize the quantitative effects of JTV-519 administration in various mouse models of cardiac dysfunction.
Table 1: Effect of JTV-519 on Cardiac Function in a Mouse Model of Sepsis (Cecal Ligation and Puncture - CLP)
| Parameter | CLP Group | CLP + JTV-519 Group | Reference |
| Ejection Fraction (EF, %) | Significantly Decreased | Significantly Increased vs. CLP | [5] |
| Fractional Shortening (FS, %) | Significantly Decreased | Significantly Increased vs. CLP | [5] |
Note: JTV-519 was administered at a dose of 0.5 mg/kg/h via intravenous infusion, 2 hours prior to the CLP surgery.[5]
Table 2: Effect of JTV-519 on Sarcoplasmic Reticulum Ca2+ Leak in Murine Cardiomyocytes
| Condition | Ca2+ Spark Frequency (events/100 µm/s) | Reference |
| Ouabain-induced Ca2+ overload | Increased | [1][6] |
| Ouabain + JTV-519 (1 µmol/L) | Significantly Reduced vs. Ouabain | [1][6] |
Note: Data obtained from in vitro experiments on isolated murine cardiomyocytes.[1][6]
Experimental Protocols
Protocol 1: Chronic In Vivo Administration of JTV-519 via Osmotic Mini-Pumps in a Post-Myocardial Infarction (MI) Mouse Model
This protocol describes the continuous delivery of JTV-519 for 28 days to assess its long-term effects on cardiac remodeling and function following MI.
Materials:
-
JTV-519 fumarate (or other salt form)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Osmotic mini-pumps (e.g., Alzet model 2004 or equivalent for 28-day delivery)
-
Surgical instruments for small animal surgery
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Sutures
Procedure:
-
JTV-519 Solution Preparation:
-
Dissolve JTV-519 fumarate in a minimal amount of DMSO to create a stock solution. JTV-519 fumarate is soluble to 100 mM in DMSO.[7]
-
Further dilute the stock solution with sterile saline or PBS to the final desired concentration for administration. The final concentration will depend on the pump's flow rate and the target dose (e.g., 0.5 mg/kg/h).
-
Ensure the final DMSO concentration is below a level that could cause toxicity (typically <5% of the total volume).
-
Prepare the solution under sterile conditions.
-
-
Osmotic Pump Priming and Loading:
-
Follow the manufacturer's instructions for priming the osmotic mini-pumps. This usually involves incubating the pumps in sterile saline at 37°C for a specified period.
-
Load the pumps with the prepared JTV-519 solution using a sterile syringe and filling tube.
-
-
Surgical Implantation:
-
Anesthetize the mouse using a standardized protocol (e.g., isoflurane inhalation).
-
Shave and sterilize the surgical area (typically the back or abdomen).
-
Make a small subcutaneous incision to create a pocket for the pump.
-
Insert the loaded osmotic mini-pump into the subcutaneous pocket.
-
Close the incision with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Post-Myocardial Infarction Model:
-
Induce myocardial infarction in the mice using a standard surgical procedure (e.g., ligation of the left anterior descending coronary artery).
-
The osmotic pump implantation can be performed at the time of the MI surgery or shortly after, depending on the experimental design.
-
Experimental Workflow:
Caption: Workflow for chronic JTV-519 administration.
Protocol 2: Echocardiographic Assessment of Cardiac Function
This protocol outlines the procedure for transthoracic echocardiography to evaluate cardiac dimensions and function in mice treated with JTV-519.
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
ECG monitoring
-
Ultrasound gel
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with a low dose of isoflurane to maintain a heart rate as close to physiological levels as possible.
-
Place the mouse in a supine or lateral position on a heating pad to maintain body temperature at 37°C.
-
Monitor ECG throughout the procedure.
-
Remove chest hair using a depilatory cream to ensure good probe contact.
-
-
Image Acquisition:
-
Apply a generous amount of ultrasound gel to the chest.
-
Obtain standard 2D and M-mode images from the parasternal long-axis and short-axis views.
-
From the M-mode images of the left ventricle at the level of the papillary muscles, measure the following at diastole and systole:
-
Left ventricular internal dimension (LVIDd, LVIDs)
-
Anterior wall thickness (AWd, AWs)
-
Posterior wall thickness (PWd, PWs)
-
-
-
Data Analysis:
-
Calculate the following parameters from the M-mode measurements:
-
Ejection Fraction (EF %): ([LVIDd^3 - LVIDs^3] / LVIDd^3) * 100
-
Fractional Shortening (FS %): ([LVIDd - LVIDs] / LVIDd) * 100
-
-
Logical Relationship for Echocardiography:
Caption: Logic for echocardiographic assessment.
Conclusion
The in vivo administration of JTV-519 in mouse models of cardiac disease provides a valuable tool for investigating the therapeutic potential of RyR2 stabilization. The protocols outlined above offer a framework for conducting such studies, from drug preparation and administration to the functional assessment of the heart. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the evaluation of JTV-519 and other novel cardioprotective agents.
References
- 1. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JTV-519 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JTV 519 fumarate | Ryanodine Receptors | Tocris Bioscience [tocris.com]
JTV-519 (K201) Application Notes and Protocols for Patch Clamp Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative with significant cardioprotective and antiarrhythmic properties. The primary mechanism of action of JTV-519 involves the stabilization of the ryanodine receptor (RyR2), a critical intracellular calcium release channel in cardiac myocytes.[1][2] This stabilization reduces diastolic calcium leak from the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of cardiac arrhythmias and heart failure.[1][2][3] Additionally, JTV-519 exhibits multi-channel blocking effects on various sarcolemmal ion channels.
Electrophysiological Effects of JTV-519
JTV-519 modulates several key ion channels involved in the cardiac action potential. Its effects are concentration-dependent and can vary between different cardiac preparations and experimental conditions.
Summary of JTV-519 Effects on Cardiac Ion Channels
| Ion Channel | Species/Cell Type | Effect | IC50 / Concentration | Key Findings |
| Fast Sodium Current (INa) | Guinea Pig Ventricular Myocytes | Inhibition (Voltage- and Frequency-dependent) | ~1.2 µM (at -60 mV holding potential), ~2 µM (at -90 mV holding potential) | Block increases with more depolarized holding potentials and higher stimulation frequencies. |
| L-type Calcium Current (ICa,L) | Guinea Pig Ventricular Myocytes, Murine Cardiomyocytes | Inhibition | Inhibition observed at concentrations around 1-3 µM. | Contributes to a negative inotropic effect at baseline.[4] |
| Inwardly Rectifying Potassium Current (IK1) | Guinea Pig Ventricular Myocytes | Inhibition | Contributes to alterations in the resting membrane potential and terminal phase of repolarization. | |
| Rapidly Activating Delayed Rectifier Potassium Current (IKr) | Guinea Pig Ventricular Myocytes | Inhibition | 1.2 µM | This effect can lead to a prolongation of the action potential duration.[5] |
| Slowly Activating Delayed Rectifier Potassium Current (IKs) | Guinea Pig Ventricular Myocytes | No significant effect | 1 and 5 µM | JTV-519 selectively inhibits IKr over IKs.[5] |
Effects on Sarcoplasmic Reticulum Calcium Handling
The primary therapeutic benefit of JTV-519 is attributed to its effects on RyR2 and SR calcium handling.
| Parameter | Species/Cell Type | Effect | Concentration | Key Findings |
| SR Ca2+ Leak (Ca2+ sparks and waves) | Murine Cardiomyocytes, HL-1 Cardiomyocytes | Reduction | 1 µM | JTV-519 significantly reduces the frequency of spontaneous diastolic Ca2+ release events.[1][4][6] |
| Ryanodine Receptor (RyR2) Open Probability | Murine Cardiomyocytes with Heart Failure | Reduction | JTV-519 normalizes RyR2 channel gating, reducing the open probability during diastole.[7] | |
| Calstabin-2 (FKBP12.6) Binding to RyR2 | Murine Cardiomyocytes | Enhancement | 1 µM | JTV-519 increases the affinity of calstabin-2 for RyR2, even in the setting of PKA hyperphosphorylation.[8] |
| [3H]ryanodine Binding | Inhibition | 50 µM | JTV-519 increases the threshold for Ca2+ activation of [3H]ryanodine binding, indicating stabilization of the closed state.[9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the electrophysiological effects of JTV-519.
Protocol 1: Whole-Cell Patch Clamp Electrophysiology in Ventricular Myocytes
This protocol is designed to measure the effects of JTV-519 on sarcolemmal ion currents such as INa, ICa,L, and IK.
1. Cell Preparation:
-
Isolate ventricular myocytes from the desired species (e.g., guinea pig, mouse, rat) using enzymatic digestion.
-
Store isolated myocytes in a holding solution at room temperature for use within 2-8 hours.
2. Recording Solutions:
-
External (Bath) Solution (Tyrode's Solution): (in mM) 136 NaCl, 5 KCl, 3 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[1]
-
Pipette Solution (for ICa,L and IK): (in mM) 120 CsAsp, 20 TEACl, 5 MgATP, 0.5 MgCl2, 10 HEPES. Adjust pH to 7.2 with CsOH.[1]
-
Pipette Solution (for INa): (in mM) 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with CsOH.
3. Voltage Clamp Protocols:
-
To measure ICa,L:
-
Use a holding potential of -40 mV to inactivate sodium channels.
-
Apply 250 ms depolarizing steps to +10 mV at a frequency of 1 Hz.[1]
-
-
To measure INa:
-
Use a holding potential of -90 mV or -60 mV.
-
Apply rapid depolarizing steps to -20 mV.
-
To assess frequency-dependence, vary the stimulation frequency (e.g., 0.2 Hz, 1 Hz, 2 Hz, 3.3 Hz).[10]
-
-
To measure IKr:
-
Use short (50 ms) depolarizing pulses to various test potentials followed by a repolarizing step to measure the tail current.[5]
-
4. Data Acquisition and Analysis:
-
Record currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Analyze current amplitudes, current-voltage relationships, and channel kinetics (activation, inactivation).
-
To determine IC50 values, apply JTV-519 at various concentrations and fit the concentration-response data to a Hill equation.
Protocol 2: Assessment of Sarcoplasmic Reticulum Ca2+ Leak
This protocol uses confocal microscopy to visualize and quantify spontaneous Ca2+ release events (sparks and waves) from the SR.
1. Cell Preparation and Loading:
-
Isolate ventricular myocytes as described in Protocol 1.
-
Load cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Fluo-5N) by incubation in a solution containing the dye.
2. Experimental Setup:
-
Place the coverslip with dye-loaded myocytes in a perfusion chamber on the stage of a confocal microscope.
-
Perfuse with Tyrode's solution at 37°C.[1]
3. Image Acquisition:
-
Acquire line-scan images along the longitudinal axis of the myocyte to capture the temporal and spatial characteristics of Ca2+ release events.
-
To induce SR Ca2+ leak, cells can be treated with agents like ouabain or subjected to conditions of Ca2+ overload.[1][4]
4. Data Analysis:
-
Analyze the frequency, amplitude, and spatial width of Ca2+ sparks using specialized software.
-
Quantify the occurrence and propagation velocity of Ca2+ waves.
-
Compare these parameters in control conditions versus in the presence of JTV-519.
Protocol 3: Ryanodine Receptor-Calstabin-2 Interaction Assay
This protocol utilizes co-immunoprecipitation and Western blotting to assess the binding of calstabin-2 to RyR2.
1. Sample Preparation:
-
Homogenize cardiac tissue or lyse isolated cardiomyocytes in a suitable lysis buffer containing protease and phosphatase inhibitors.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for RyR2 overnight at 4°C.
-
Add protein A/G-agarose beads to precipitate the RyR2-antibody complexes.
-
Wash the beads several times to remove non-specific binding.
3. Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against RyR2 and calstabin-2.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the amount of calstabin-2 co-immunoprecipitated with RyR2 and compare between control and JTV-519 treated samples.[8]
Signaling Pathways and Experimental Workflows
References
- 1. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JTV-519 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of JTV-519, a novel anti-ischaemic drug, on the delayed rectifier K+ current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anatoljcardiol.com [anatoljcardiol.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Ryanodine Receptor 2 (RyR2) Phosphorylation in Response to JTV-519
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ryanodine Receptor 2 (RyR2) is a large ion channel crucial for mediating calcium-induced calcium release from the sarcoplasmic reticulum (SR) in cardiomyocytes, a fundamental process in excitation-contraction coupling.[1][2] The regulatory state of RyR2, particularly its phosphorylation status, is critical for normal cardiac function. Dysregulation, such as hyperphosphorylation by Protein Kinase A (PKA) at serine 2808 (S2808) or by Ca2+/calmodulin-dependent kinase II (CaMKII) at serine 2814 (S2814), is associated with pathological SR Ca2+ leak, which can lead to cardiac arrhythmias and heart failure.[3][4][5]
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative investigated for its therapeutic potential in cardiac diseases.[6] It is known to stabilize the RyR2 channel in its closed state, thereby reducing diastolic Ca2+ leak.[6][7] Mechanistically, JTV-519 enhances the binding of the stabilizing subunit calstabin2 (FKBP12.6) to RyR2, particularly to PKA-hyperphosphorylated channels, rather than directly inhibiting the kinases.[1][8][9]
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of JTV-519 on the RyR2 macromolecular complex, with a focus on its phosphorylation state. Detailed protocols for sample preparation, immunoprecipitation, and immunoblotting of this high molecular weight protein are provided.
Signaling Pathway: RyR2 Phosphorylation and JTV-519 Action
Under physiological conditions, beta-adrenergic stimulation activates PKA, while increased intracellular Ca2+ activates CaMKII. Both kinases phosphorylate RyR2 at specific sites, modulating its activity.[10] In pathological states like heart failure, chronic PKA hyperphosphorylation can cause the dissociation of calstabin2 from the RyR2 complex, leading to a "leaky" channel.[1][4] JTV-519 intervenes by stabilizing the RyR2-calstabin2 interaction, effectively plugging the leak without necessarily altering the phosphorylation level of the channel itself.[7][9]
Caption: RyR2 phosphorylation pathway and the mechanism of JTV-519.
Data Presentation: Summary of JTV-519 Effects
The following tables summarize quantitative findings on the effects of JTV-519 on the RyR2 channel complex, as determined by Western blot and related assays.
Table 1: Effect of JTV-519 on RyR2 Phosphorylation Status
| Condition | Phosphorylation Site | Effect of JTV-519 | Key Finding | Citation |
| Ouabain-induced Ca2+ overload | Ser2814 (CaMKII site) | No change in phosphorylation | JTV-519 reduces SR Ca2+ leak independently of changes in CaMKII-mediated phosphorylation. | [7] |
| Ouabain-induced Ca2+ overload | Ser2808 (PKA site) | No change in phosphorylation | The protective effect of JTV-519 against Ca2+ leak is not dependent on altering PKA-mediated phosphorylation. | [7] |
| Isoproterenol (ISO) Stimulation | Ser2808 (PKA site) | No prevention of phosphorylation | JTV-519 prevents calstabin2 release from RyR2 despite the presence of PKA-induced hyperphosphorylation. | [9] |
Table 2: Effect of JTV-519 on Calstabin2 (FKBP12.6) Binding to RyR2
| Condition | Calstabin2 Binding | Effect of JTV-519 | Key Finding | Citation |
| PKA-phosphorylated RyR2 | Reduced | Increased binding | JTV-519 restores the binding of calstabin2 to PKA-phosphorylated RyR2, stabilizing the channel. | [8][11] |
| Heart Failure (Post-MI) | Reduced | Increased binding | In a heart failure model, JTV-519 treatment increased the amount of calstabin2 bound to RyR2. | [11] |
| Isoproterenol (ISO) Stimulation | Reduced | Prevented calstabin2 release | JTV-519 prevented the ISO-induced dissociation of calstabin2 from the RyR2 complex in cardiomyocytes. | [9] |
Experimental Workflow
The overall process for analyzing RyR2 phosphorylation involves several key stages, from sample preparation to data analysis. Due to the very large size of RyR2 (~565 kDa), specific modifications to standard Western blot protocols are required for successful detection.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Phosphorylation-Dependent Interactome of Ryanodine Receptor Type 2 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of RyR2 Phosphorylation at S2814 during Heart Failure Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Ryanodine receptor phosphorylation at Serine 2030, 2808 and 2814 in rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JTV-519 - Wikipedia [en.wikipedia.org]
- 7. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for JTV-519 in the Study of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catecholaminergic polymorphic ventricular tachycardia (CPVT) is an inherited cardiac channelopathy characterized by life-threatening ventricular arrhythmias induced by physical or emotional stress. The underlying cause is often linked to mutations in the ryanodine receptor 2 (RyR2), the primary calcium release channel in the sarcoplasmic reticulum (SR) of cardiomyocytes. These mutations lead to a "leaky" state of the RyR2 channel, resulting in aberrant diastolic calcium release, which can trigger fatal arrhythmias.
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has emerged as a significant pharmacological tool for studying and potentially treating CPVT.[1] It is known to stabilize the closed state of the RyR2 channel, thereby reducing the pathological diastolic calcium leak.[1] This document provides detailed application notes and experimental protocols for utilizing JTV-519 in CPVT research.
Mechanism of Action
JTV-519 exerts its primary effect by modulating the function of the RyR2 macromolecular complex. Its proposed mechanisms of action include:
-
Stabilization of the RyR2 Channel: JTV-519 directly binds to the RyR2 channel, promoting a closed conformation and reducing its open probability during diastole. This action helps to prevent the spontaneous calcium sparks and waves that are characteristic of CPVT.[1]
-
Enhancement of Calstabin-2 (FKBP12.6) Binding: A key aspect of RyR2 regulation is its association with the stabilizing protein calstabin-2. In CPVT, this interaction is often weakened. JTV-519 has been shown to increase the binding affinity of calstabin-2 to RyR2, even in the presence of PKA phosphorylation which typically promotes dissociation.[2][3] This enhanced binding further stabilizes the channel in its closed state.
-
Correction of Inter-domain Interactions: JTV-519 has been found to correct defective interactions between the N-terminal and central domains of the RyR2 protein, a phenomenon referred to as "domain unzipping" that contributes to channel dysfunction in heart failure and potentially in CPVT.
Quantitative Data Summary
The following tables summarize the quantitative effects of JTV-519 as reported in various preclinical studies.
Table 1: Effect of JTV-519 on RyR2-Calstabin-2 Binding Affinity
| Preparation | Condition | Dissociation Constant (Kd) without JTV-519 (nM) | Dissociation Constant (Kd) with JTV-519 (nM) | Reference |
| Mouse Cardiac RyR2 | PKA-phosphorylated | 1,583.1 ± 95.2 | 125.1 ± 5.5 | [2] |
| Mouse Skeletal Muscle RyR1 | PKA-phosphorylated | 1,068.5 ± 77.5 | 110.3 ± 1.8 | [2] |
Table 2: Effect of JTV-519 on Spontaneous Calcium Release in Cardiomyocytes
| Cell Type | Condition | JTV-519 Concentration (µM) | Observed Effect on Calcium Sparks/Waves | Reference |
| Murine Cardiomyocytes | Ouabain-induced SR Ca2+ leak | 1 | Significantly decreased Ca2+ spark frequency | [4][5] |
| Calstabin-2+/- Cardiomyocytes | Rapid pacing | 1 | Significantly reduced aberrant diastolic Ca2+ release events and after-contractions | [6] |
| Failing Cardiomyocytes | - | Not specified | Markedly decreased spontaneous Ca2+ spark frequency | [7] |
| Rat Ventricular Cardiomyocytes | β-adrenergic stimulation | 1.0 | Significantly decreased the amplitude of diastolic contractions and inhibited diastolic Ca2+ spark activity | [8] |
Table 3: In Vivo Effects of JTV-519 in a CPVT Mouse Model
| Animal Model | Treatment | Outcome | Reference |
| Calstabin-2+/- mice | 0.5 mg·kg−1·hr−1 for 1 week | Significantly fewer exercise-induced arrhythmias | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of JTV-519 Action in CPVT
Caption: Mechanism of JTV-519 in preventing CPVT-related arrhythmias.
Experimental Workflow for Assessing JTV-519 Efficacy
Caption: Experimental workflow for evaluating JTV-519 effects on CPVT cardiomyocytes.
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol is adapted from methodologies described in studies investigating cardiomyocyte function.
Materials:
-
Langendorff perfusion system
-
Ca2+-free Tyrode's solution
-
Collagenase Type II
-
Bovine Serum Albumin (BSA)
-
Stepwise increasing concentrations of CaCl2 solution
Procedure:
-
Anesthetize the animal model (e.g., mouse) according to approved institutional animal care and use committee protocols.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with Ca2+-free Tyrode's solution for 5-10 minutes to wash out blood.
-
Switch to perfusion with Tyrode's solution containing Collagenase Type II (concentration to be optimized based on lot activity) and a low concentration of CaCl2 (e.g., 25 µM) for 10-20 minutes until the heart is digested.
-
Remove the heart from the cannula, and gently tease the ventricular tissue apart in a petri dish containing the collagenase solution.
-
Filter the cell suspension through a nylon mesh to remove large tissue debris.
-
Allow the cardiomyocytes to settle by gravity for 10-15 minutes.
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in a solution with a gradually increasing concentration of CaCl2, allowing the cells to equilibrate at each step (e.g., 100 µM, 250 µM, 500 µM, 1 mM).
-
The final cell suspension should be in a Tyrode's solution containing approximately 1 mM CaCl2.
-
Use only quiescent, rod-shaped cardiomyocytes with clear striations for experiments.
Protocol 2: Measurement of Spontaneous Calcium Sparks
This protocol outlines the use of confocal microscopy to assess diastolic calcium release events.
Materials:
-
Isolated ventricular cardiomyocytes
-
Fluo-4 AM (or other suitable calcium indicator)
-
Confocal microscope with line-scanning capabilities
-
JTV-519 stock solution
-
Vehicle control (e.g., DMSO)
-
Perfusion chamber
Procedure:
-
Incubate the isolated cardiomyocytes with Fluo-4 AM (typically 5-10 µM) for 20-30 minutes at room temperature in the dark.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Place the coverslip with the dye-loaded cells in a perfusion chamber on the stage of the confocal microscope.
-
Perfuse the cells with Tyrode's solution (containing 1 mM CaCl2) at a constant rate.
-
Identify a quiescent, rod-shaped cardiomyocyte and position a line-scan cursor along the longitudinal axis of the cell.
-
Acquire line-scan images (e.g., at a rate of 1.5-3 ms per line) to record spontaneous calcium release events.
-
Establish a baseline recording in the absence of any drug.
-
Perfuse the cells with the desired concentration of JTV-519 (e.g., 1 µM) or vehicle control for a sufficient period to allow for drug equilibration (e.g., 10-15 minutes).
-
Record line-scan images under drug/vehicle perfusion.
-
Data Analysis: Use appropriate software (e.g., ImageJ with SparkMaster plugin) to detect and quantify the frequency, amplitude, and spatial/temporal properties of calcium sparks.
Protocol 3: Co-immunoprecipitation of RyR2 and Calstabin-2
This protocol is for assessing the protein-protein interaction between RyR2 and Calstabin-2.
Materials:
-
Isolated cardiomyocytes or heart tissue lysate
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-RyR2 antibody
-
Anti-Calstabin-2 antibody
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the cardiomyocytes or heart tissue in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate a portion of the lysate with an anti-RyR2 antibody overnight at 4°C with gentle rotation. Use a control IgG as a negative control.
-
Add Protein A/G agarose beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Calstabin-2 antibody to detect the co-immunoprecipitated protein.
-
The amount of Calstabin-2 detected is indicative of the extent of its binding to RyR2.
Conclusion
JTV-519 is a valuable pharmacological agent for investigating the molecular mechanisms of CPVT and for exploring potential therapeutic strategies. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize JTV-519 in their studies. Careful experimental design and adherence to established methodologies are crucial for obtaining reliable and reproducible results. Further research into the dose-response relationships and potential off-target effects of JTV-519 will continue to refine its application in the field of cardiac arrhythmia research.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. ahajournals.org [ahajournals.org]
- 8. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
JTV-519 (K201) Application Notes and Protocols for Isolated Cardiomyocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in cardiovascular research and therapy. It is recognized for its cardioprotective and antiarrhythmic properties, primarily attributed to its ability to stabilize the cardiac ryanodine receptor (RyR2).[1][2][3] In isolated cardiomyocyte cultures, JTV-519 serves as a critical tool for investigating the mechanisms of cardiac arrhythmias, heart failure, and the therapeutic potential of RyR2 modulation. These application notes provide a comprehensive overview and detailed protocols for the use of JTV-519 in isolated cardiomyocyte cultures.
The primary mechanism of action of JTV-519 involves the stabilization of the RyR2 in its closed state, which effectively reduces diastolic calcium leak from the sarcoplasmic reticulum (SR).[1][4][5][6] This action is particularly relevant in pathological conditions associated with RyR2 hyperactivity, such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure. While the precise molecular interaction is still under investigation, it is believed that JTV-519 can directly interact with the RyR2 channel, preventing conformational changes that lead to calcium leakage.[6] Some studies suggest that JTV-519 increases the binding affinity of calstabin-2 (FKBP12.6) to RyR2, further stabilizing the channel, although other evidence indicates it can act independently of calstabin-2.[1][2][3]
Beyond its effects on RyR2, JTV-519 is also known to be a multi-channel blocker, exhibiting inhibitory effects on the fast sodium current (INa), L-type calcium current (ICa), and the inwardly rectifying potassium current (IK1).[7][8] These actions contribute to its antiarrhythmic effects by altering the cardiomyocyte action potential duration and excitability.
Data Presentation: Effects of JTV-519 on Cardiomyocyte Calcium Handling
The following tables summarize the quantitative effects of JTV-519 treatment on key parameters of calcium homeostasis in isolated cardiomyocytes, as reported in various studies.
Table 1: Effect of JTV-519 on Sarcoplasmic Reticulum (SR) Ca2+ Leak
| Parameter | Species/Cell Type | Condition | JTV-519 Concentration | Observed Effect | Reference |
| SR Ca2+ Leak | Murine Cardiomyocytes | Ouabain-induced Ca2+ overload | 1 µmol/L | Significantly reduced Ca2+ spark frequency. | [4] |
| SR Ca2+ Leak | HL-1 Cardiomyocytes | Hypoxia (1% O2) | 1 µM | Reduced SR Ca2+ leakage by 35%. | [9][10][11] |
| SR Ca2+ Leak | HL-1 Cardiomyocytes | Control (12% O2) | 1 µM | Reduced SR Ca2+ leakage by 52%. | [9][10][11] |
| Spontaneous Ca2+ Release | Rat Ventricular Myocytes | Ca2+ overload | Concentration-dependent | Abolished spontaneous Ca2+ release. | [2] |
| Diastolic Ca2+ Events | Rat Ventricular Myocytes | β-adrenergic stimulation | 1.0 µmol/L | Significantly reduced the frequency of diastolic Ca2+ events. | [12] |
Table 2: Effect of JTV-519 on Ca2+ Transients and SR Ca2+ Load
| Parameter | Species/Cell Type | Condition | JTV-519 Concentration | Observed Effect | Reference |
| Ca2+ Transient Amplitude | Rat Ventricular Myocytes | β-adrenergic stimulation | 1.0 µmol/L | Significantly reduced. | [12] |
| SR Ca2+ Load | Murine Cardiomyocytes | Ouabain-induced Ca2+ overload | 1 µmol/L | Reduced SR Ca2+ load. | [4] |
| SR Ca2+ Content | Rat Ventricular Myocytes | β-adrenergic stimulation | 1.0 µmol/L | No significant alteration. | [12] |
| L-type Ca2+ Current | Murine Cardiomyocytes | Baseline | 1 µmol/L | Significantly reduced. | [4] |
Experimental Protocols
Protocol 1: Isolation and Culture of Adult Ventricular Cardiomyocytes
This protocol is a standard enzymatic digestion method for isolating ventricular cardiomyocytes from an adult rat or mouse heart.
Materials:
-
Langendorff perfusion system
-
Collagenase Type II
-
Calcium-free Tyrode's solution
-
Plating medium (e.g., Medium 199 supplemented with fetal bovine serum)
-
Laminin-coated culture dishes
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.[13]
-
Initiate retrograde perfusion with calcium-free Tyrode's solution to wash out the blood.
-
Switch to perfusion with a solution containing collagenase Type II to digest the extracellular matrix.[14]
-
Once the heart is digested, remove it from the cannula, and gently tease the ventricular tissue apart in a dish containing a calcium-free solution.
-
Filter the cell suspension to remove undigested tissue.
-
Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant, rod-shaped cardiomyocytes.[15]
-
Plate the isolated cardiomyocytes on laminin-coated dishes in a suitable culture medium.[16]
-
Allow the cells to attach for a few hours before initiating experimental treatments.
Protocol 2: JTV-519 Treatment of Cultured Cardiomyocytes
Materials:
-
Cultured cardiomyocytes (from Protocol 1)
-
JTV-519 (K201) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Culture medium
Procedure:
-
Prepare a working solution of JTV-519 in the culture medium at the desired final concentration (e.g., 1 µM).
-
Aspirate the existing medium from the cultured cardiomyocytes.
-
Add the JTV-519 containing medium to the cells.
-
Incubate the cells with JTV-519 for the desired duration (e.g., 1-2 hours) prior to experimental measurements.[4][17]
Protocol 3: Measurement of Sarcoplasmic Reticulum Ca2+ Leak (Ca2+ Sparks)
Materials:
-
Cultured cardiomyocytes treated with JTV-519 (from Protocol 2)
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM)
-
Confocal microscope with line-scanning capabilities
Procedure:
-
Load the cardiomyocytes with a fluorescent Ca2+ indicator like Fluo-4 AM.[18]
-
Place the culture dish on the stage of a confocal microscope.
-
Acquire images in line-scan mode to detect localized, spontaneous Ca2+ release events (Ca2+ sparks).
-
Analyze the frequency, amplitude, and duration of Ca2+ sparks in control versus JTV-519-treated cells to quantify SR Ca2+ leak.
Protocol 4: Measurement of Intracellular Ca2+ Transients
Materials:
-
Cultured cardiomyocytes treated with JTV-519 (from Protocol 2)
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Calcium Green-2)[19]
-
Field stimulation setup
-
Fluorescence imaging system
Procedure:
-
Load the cardiomyocytes with a suitable fluorescent Ca2+ indicator.[19][20]
-
Place the cells on a microscope equipped for fluorescence imaging and field stimulation.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
Record the changes in fluorescence intensity, which correspond to the intracellular Ca2+ transients.
-
Analyze the amplitude, time to peak, and decay kinetics of the Ca2+ transients to assess the effect of JTV-519 on excitation-contraction coupling.[21]
Mandatory Visualizations
References
- 1. pnas.org [pnas.org]
- 2. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JTV-519 - Wikipedia [en.wikipedia.org]
- 7. Effects of a Novel Cardioprotective Drug, JTV-519, on Membrane Currents of Guinea Pig Ventricular Myocytes [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anatoljcardiol.com [anatoljcardiol.com]
- 11. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adult ventricular cardiomyocytes: isolation and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation and Cultivation of Adult Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Isolation and Culture of Adult Mouse Cardiomyocytes for Cell Signaling and in vitro Cardiac Hypertrophy [jove.com]
- 17. pnas.org [pnas.org]
- 18. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [scholarship.libraries.rutgers.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Determining the Dose-Response Curve of JTV-519
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential as a cardioprotective agent. Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2) in its closed state, which effectively reduces diastolic calcium (Ca²⁺) leak from the sarcoplasmic reticulum (SR).[1] This action is crucial in mitigating cardiac arrhythmias, heart failure, and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1] JTV-519 has also been shown to interact with other cellular targets, including the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), and various ion channels.[2][3] Understanding the dose-dependent effects of JTV-519 is paramount for its therapeutic application and further development.
These application notes provide detailed protocols for determining the dose-response curve of JTV-519, focusing on its effects on RyR2-mediated Ca²⁺ leak.
Signaling Pathway of JTV-519
JTV-519 primarily targets the RyR2 channel on the sarcoplasmic reticulum. In pathological conditions such as heart failure, RyR2 can become hyper-phosphorylated, leading to the dissociation of the stabilizing protein calstabin-2 (FKBP12.6). This "leaky" state results in aberrant Ca²⁺ sparks during diastole, contributing to cellular arrhythmias. JTV-519 is believed to stabilize the closed conformation of RyR2, potentially by enhancing the binding of calstabin-2 or by a direct effect on the channel, thereby reducing Ca²⁺ leak.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of JTV-519 reported in the literature. These values provide a basis for selecting appropriate concentration ranges for dose-response curve determination.
Table 1: JTV-519 Dose-Dependent Effects on RyR2 and Other Channels
| Concentration | Effect | Cell/System Type | Reference |
| 0.3 µM | No improvement in failing hearts | Animal model | [1] |
| 1.0 µM | Decline in response in failing hearts | Animal model | [1] |
| 1.0 µM | Reduced SR Ca²⁺ leak | Murine cardiomyocytes | [4] |
| 1.2 µM | IC₅₀ for IKr suppression | Guinea-pig ventricular myocytes | [3] |
| 3.0 µM | Inhibition of L-type Ca²⁺ currents | Rat cardiomyocytes | [4] |
| ≥5 µM | Increased open probability of active RyR1 | Skeletal muscle reconstituted bilayers | [2] |
| 50 µM | Increased EC₅₀ for Ca²⁺ activation of [³H]ryanodine binding | Recombinant RyR2 | [5] |
Table 2: JTV-519 IC₅₀ for SERCA Inhibition
| Ca²⁺ Concentration | IC₅₀ (Cardiac Muscle) | IC₅₀ (Skeletal Muscle SR) | Reference |
| 200 µM | 130 µM | 104 µM | [2] |
| 2 µM | 19 µM | 13 µM | [2] |
| 0.25 µM | 9 µM | 5 µM | [2] |
Experimental Protocols
Protocol 1: Determination of JTV-519 Dose-Response on SR Ca²⁺ Leak in Isolated Cardiomyocytes
This protocol is designed to quantify the effect of varying concentrations of JTV-519 on diastolic SR Ca²⁺ leak, often measured as Ca²⁺ spark frequency.
1. Materials and Reagents:
-
Isolated ventricular myocytes (e.g., from rabbit or rat models)
-
Collagenase solution for cell isolation
-
Tyrode's solution (standard and with varying JTV-519 concentrations)
-
Fluo-4 AM or other suitable Ca²⁺ indicator
-
Caffeine solution (10 mM) for assessing SR Ca²⁺ content
-
Confocal microscope equipped for line-scan imaging
-
JTV-519 (K201) stock solution (in DMSO)
2. Experimental Workflow:
3. Detailed Methodology:
-
Cell Isolation: Isolate ventricular myocytes from the animal model of choice using standard enzymatic digestion protocols.
-
Fluorescent Dye Loading: Incubate the isolated myocytes with 5 µM Fluo-4 AM for 15-20 minutes at room temperature, followed by a washout period to allow for de-esterification.
-
JTV-519 Incubation: Prepare a series of Tyrode's solutions containing different concentrations of JTV-519 (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (DMSO). Pre-incubate the cells with the respective JTV-519 solution for at least 1 hour.[4]
-
Induction of Ca²⁺ Leak: To elicit a measurable Ca²⁺ leak, cells can be treated with an agent like ouabain (to induce Na⁺ and subsequent Ca²⁺ overload) or isoproterenol (to mimic β-adrenergic stimulation).[4]
-
Confocal Imaging: Place the cells on the stage of a confocal microscope. Use the line-scan mode to record spontaneous Ca²⁺ release events (Ca²⁺ sparks) during diastole.
-
Data Analysis: Analyze the recorded images to determine the frequency, amplitude, and duration of Ca²⁺ sparks.
-
SR Ca²⁺ Content Measurement: At the end of each experiment, rapidly apply a 10 mM caffeine solution to release the total SR Ca²⁺ content, providing a measure of SR Ca²⁺ load. This is important as JTV-519 can affect SR Ca²⁺ load, and spark frequency should be normalized to the load for accurate interpretation.[4]
-
Dose-Response Curve Generation: Plot the normalized Ca²⁺ spark frequency as a function of the JTV-519 concentration to generate a dose-response curve and determine the IC₅₀.
Protocol 2: [³H]Ryanodine Binding Assay
This biochemical assay assesses the binding of JTV-519 to RyR2 and its effect on the receptor's affinity for ryanodine, which binds preferentially to the open state of the channel.
1. Materials and Reagents:
-
SR microsomes isolated from cardiac tissue or HEK293 cells expressing RyR2
-
[³H]Ryanodine
-
Binding buffer (e.g., containing MOPS, KCl, and varying free Ca²⁺ concentrations)
-
JTV-519 stock solution
-
Scintillation counter and vials
2. Experimental Workflow:
3. Detailed Methodology:
-
Microsome Preparation: Isolate SR microsomes from cardiac tissue or from HEK293 cells overexpressing RyR2 using differential centrifugation.
-
Binding Reaction: In a series of tubes, incubate the SR microsomes with a fixed concentration of [³H]ryanodine and varying concentrations of JTV-519. Perform these incubations across a range of free Ca²⁺ concentrations to assess the Ca²⁺-dependency of the effects.
-
Equilibration: Allow the binding reaction to reach equilibrium (typically several hours at 37°C).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the microsome-bound [³H]ryanodine from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound [³H]ryanodine using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³H]ryanodine as a function of the JTV-519 concentration at different Ca²⁺ levels. This can reveal how JTV-519 modulates the Ca²⁺-dependent activation of RyR2.[5]
Conclusion
The protocols outlined above provide a comprehensive framework for determining the dose-response relationship of JTV-519's effects on RyR2-mediated Ca²⁺ leak. By employing both cellular and biochemical assays, researchers can gain a detailed understanding of the potency and mechanism of action of this promising therapeutic agent. Careful consideration of the experimental model and conditions is crucial for obtaining reliable and translatable data.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of JTV-519, a novel anti-ischaemic drug, on the delayed rectifier K+ current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
JTV-519 for the Investigation of Diastolic Dysfunction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has emerged as a significant pharmacological tool for investigating the molecular mechanisms underlying diastolic dysfunction and heart failure.[1] Diastolic dysfunction, characterized by impaired ventricular relaxation and filling, is increasingly recognized as a major contributor to cardiovascular morbidity and mortality. A key pathological feature of diastolic dysfunction is the abnormal handling of intracellular calcium (Ca²⁺) by cardiomyocytes.
JTV-519's primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical ion channel responsible for releasing Ca²⁺ from the sarcoplasmic reticulum (SR) to initiate muscle contraction.[1] In pathological states, RyR2 channels can become "leaky," leading to an inappropriate diastolic Ca²⁺ release, which contributes to impaired relaxation, increased diastolic tension, and can trigger arrhythmias.[1][2] JTV-519 has been shown to mitigate this diastolic Ca²⁺ leak by enhancing the binding of the stabilizing protein calstabin2 (FKBP12.6) to the RyR2 channel, thereby promoting its closed state during diastole.[2][3][4][5]
These application notes provide a comprehensive overview of the use of JTV-519 as a research tool to investigate diastolic dysfunction, including its mechanism of action, quantitative effects observed in preclinical studies, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
JTV-519's therapeutic potential in diastolic dysfunction stems from its ability to correct aberrant Ca²⁺ handling in cardiomyocytes. The primary molecular target of JTV-519 is the RyR2 channel. In conditions of cardiac stress, such as heart failure, RyR2 channels can become hyperphosphorylated by protein kinase A (PKA) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). This hyperphosphorylation leads to the dissociation of calstabin2 from the RyR2 complex, increasing the channel's open probability during diastole and resulting in a harmful Ca²⁺ leak from the SR.[1][2]
JTV-519 acts by increasing the affinity of calstabin2 for the RyR2 channel, even in its hyperphosphorylated state.[2][3][5] This enhanced binding stabilizes the RyR2 channel in its closed conformation, thereby reducing the diastolic Ca²⁺ leak.[1] By preventing this aberrant Ca²⁺ release, JTV-519 helps to restore normal diastolic Ca²⁺ levels, which is crucial for proper myocardial relaxation.
Data Presentation
The following tables summarize the quantitative effects of JTV-519 observed in various preclinical models of diastolic dysfunction.
Table 1: Effect of JTV-519 on Sarcoplasmic Reticulum (SR) Ca²⁺ Leak
| Model System | Condition | JTV-519 Concentration | Effect on SR Ca²⁺ Leak | Reference |
| HL-1 Cardiomyocytes | Hypoxia (1% O₂) | 1 µM | 35% reduction | [6] |
| HL-1 Cardiomyocytes | Control (12% O₂) | 1 µM | 52% reduction | [6] |
| Murine Cardiomyocytes | Ouabain-induced Ca²⁺ overload | 1 µmol·L⁻¹ | Significant reduction in Ca²⁺ spark frequency | [7][8] |
| Calstabin-2+/- Cardiomyocytes | Isoproterenol stimulation | 1 µM | Significantly reduced aberrant diastolic Ca²⁺ release events | [5] |
Table 2: Effect of JTV-519 on Ryanodine Receptor 2 (RyR2) Gene and Protein Expression
| Model System | Condition | JTV-519 Concentration | Effect on RyR2 Gene Expression | Effect on RyR2 Protein Expression | Reference |
| HL-1 Cardiomyocytes | Hypoxia (1% O₂) | 1 µM | No significant effect | No effect | [6] |
| HL-1 Cardiomyocytes | Control (12% O₂) | 1 µM | 89% increase | No effect | [6] |
Table 3: Dose-Dependent Effects of JTV-519
| Model System | Parameter | 0.3 µM JTV-519 | 1 µM JTV-519 | Reference |
| Failing human myocardium | Developed tension | Increased | Decreased | [7] |
| Rat ventricular cardiomyocytes | Diastolic contractions | - | Significant decrease | [9] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of JTV-519 on diastolic dysfunction are provided below.
In Vitro Studies
1. Isolation of Adult Rodent Ventricular Cardiomyocytes
This protocol is adapted from established Langendorff-free and Langendorff-based methods.
-
Materials:
-
Adult mouse or rat
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Heparin
-
Perfusion buffer (e.g., Calcium-free Tyrode's solution)
-
Digestion buffer (Perfusion buffer with collagenase type II and hyaluronidase)
-
Stop buffer (Perfusion buffer with fetal bovine serum)
-
Cannulation instruments
-
Langendorff apparatus (optional)
-
Dissection tools
-
-
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Excise the heart and immediately place it in ice-cold perfusion buffer.
-
Cannulate the aorta and begin retrograde perfusion with oxygenated perfusion buffer at 37°C to clear the coronary arteries of blood.
-
Switch to perfusion with digestion buffer for 10-20 minutes until the heart becomes flaccid.
-
Remove the heart from the cannula, excise the atria, and gently mince the ventricular tissue in stop buffer.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Allow the myocytes to settle by gravity or gentle centrifugation.
-
Gradually reintroduce calcium to the cell suspension to a final concentration of 1.0-1.8 mM.
-
Plate the rod-shaped, quiescent cardiomyocytes on laminin-coated dishes for subsequent experiments.
-
2. Induction of Diastolic Dysfunction In Vitro (Ouabain Model)
-
Rationale: Ouabain, a Na⁺/K⁺-ATPase inhibitor, induces intracellular Na⁺ and subsequent Ca²⁺ overload, leading to increased SR Ca²⁺ leak and diastolic dysfunction.[7][8]
-
Procedure:
-
Culture isolated cardiomyocytes as described above.
-
Prepare a stock solution of ouabain in a suitable solvent (e.g., water or DMSO).
-
Incubate cardiomyocytes with a working concentration of ouabain (e.g., 100 µmol·L⁻¹) for a specified period (e.g., 7 minutes) during electrical field stimulation (e.g., 1 Hz) to induce a state of Ca²⁺ overload and diastolic dysfunction.[7]
-
3. Measurement of Sarcoplasmic Reticulum Ca²⁺ Leak (Ca²⁺ Sparks and Waves)
-
Principle: Spontaneous, localized Ca²⁺ release events from the SR, known as Ca²⁺ sparks, are indicative of RyR2 channel opening. An increase in the frequency of Ca²⁺ sparks and the occurrence of propagating Ca²⁺ waves are hallmarks of diastolic SR Ca²⁺ leak.
-
Materials:
-
Isolated cardiomyocytes
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)
-
Confocal microscope with line-scanning capabilities
-
Image analysis software (e.g., ImageJ with SparkMaster plugin)
-
-
Procedure:
-
Load cardiomyocytes with Fluo-4 AM.
-
Place the cells in a perfusion chamber on the stage of a confocal microscope.
-
Acquire line-scan images along the longitudinal axis of the cardiomyocyte at a high temporal resolution (e.g., 1-2 ms/line ).
-
To assess spontaneous Ca²⁺ sparks, record images in the absence of electrical stimulation.
-
To induce Ca²⁺ overload and provoke Ca²⁺ waves, cells can be paced at a high frequency or exposed to agents like ouabain.
-
Analyze the recorded images to quantify Ca²⁺ spark frequency, amplitude, duration, and width, as well as the frequency and velocity of Ca²⁺ waves.
-
4. Assessment of RyR2 Phosphorylation (Western Blot)
-
Principle: Western blotting with phospho-specific antibodies allows for the quantification of the phosphorylation status of RyR2 at specific sites (e.g., Ser2808 for PKA and Ser2814 for CaMKII).
-
Materials:
-
Cardiomyocyte lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-RyR2, anti-phospho-RyR2 (Ser2808), anti-phospho-RyR2 (Ser2814)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Lyse cardiomyocytes and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated RyR2 signal to the total RyR2 signal.
-
5. Measurement of Contractile Force in Isolated Cardiac Trabeculae
-
Principle: This technique allows for the direct measurement of myocardial contractility and relaxation properties in a multicellular preparation.
-
Materials:
-
Isolated heart
-
Dissection microscope
-
Force transducer and length controller system
-
Organ bath with oxygenated Tyrode's solution
-
Field stimulation electrodes
-
-
Procedure:
-
Isolate a thin, unbranched trabecula from the right ventricle of the heart under a dissection microscope.
-
Mount the trabecula between a force transducer and a length controller in an organ bath containing oxygenated Tyrode's solution at physiological temperature.
-
Stretch the muscle to an optimal length (Lmax) that produces maximal active force.
-
Electrically stimulate the trabecula at a physiological frequency (e.g., 1-5 Hz).
-
Record isometric twitch force. Parameters to analyze include peak twitch force, time to peak tension, and the rate of relaxation (e.g., time from peak to 50% relaxation).
-
To investigate the effect of JTV-519, add the compound to the bathing solution and record changes in contractile parameters.
-
In Vivo Studies
1. Induction of Diastolic Dysfunction In Vivo (Transverse Aortic Constriction - TAC)
-
Rationale: The TAC model creates pressure overload on the left ventricle, leading to concentric hypertrophy and subsequent diastolic dysfunction, mimicking aspects of human heart failure with preserved ejection fraction.[10][11][12][13]
-
Procedure:
-
Anesthetize a mouse and place it in a supine position.
-
Perform a partial upper sternotomy to expose the aortic arch.
-
Pass a suture (e.g., 6-0 silk) around the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a blunted needle (e.g., 27-gauge) to create a standardized constriction.
-
Remove the needle, leaving the constricted aorta.
-
Close the chest and allow the animal to recover.
-
Sham-operated animals undergo the same procedure without the aortic constriction.
-
Diastolic dysfunction typically develops over several weeks post-surgery.
-
2. In Vivo Assessment of Diastolic Function (Echocardiography)
-
Principle: High-frequency echocardiography is a non-invasive method to assess cardiac structure and function in small animals.
-
Procedure:
-
Anesthetize the mouse and place it on a heated platform.
-
Use a high-frequency ultrasound system with a linear array transducer.
-
Obtain parasternal long-axis and short-axis views to measure left ventricular dimensions, wall thickness, and ejection fraction.
-
From an apical four-chamber view, use pulsed-wave Doppler to measure mitral inflow velocities (E-wave and A-wave). The E/A ratio is a key indicator of diastolic function.
-
Use tissue Doppler imaging to measure the early diastolic mitral annular velocity (e'). The E/e' ratio is an estimate of left ventricular filling pressure.
-
Measure the isovolumic relaxation time (IVRT) and E-wave deceleration time.
-
These measurements can be performed at baseline and at various time points after the induction of diastolic dysfunction and treatment with JTV-519.
-
Conclusion
JTV-519 is a valuable pharmacological tool for elucidating the role of RyR2-mediated Ca²⁺ leak in the pathophysiology of diastolic dysfunction. Its specific mechanism of action on the RyR2-calstabin2 complex allows for targeted investigation of this pathway in both in vitro and in vivo models. The protocols outlined in these application notes provide a framework for researchers to effectively utilize JTV-519 to advance our understanding of diastolic heart failure and to explore novel therapeutic strategies.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jove.com [jove.com]
- 12. Transverse Aortic Constriction (TAC) | Cardiovascular and Cerebrovascular Disease Models | Animal Surgical & Disease Model Services | Animal Model Supporting Services | Animal Models | Cyagen APAC [apac.cyagen.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for JTV-519 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in the treatment of cardiac arrhythmias and heart failure.[1] Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1] In pathological conditions such as heart failure, RyR2 channels can become "leaky," leading to aberrant diastolic calcium release, which can trigger arrhythmias and impair cardiac function. JTV-519 acts by binding to RyR2 and stabilizing its closed state, thereby reducing calcium leakage from the SR.[1][2] This application note provides an overview of high-throughput screening (HTS) adaptable assays to identify and characterize modulators of RyR2, using JTV-519 as a reference compound.
Mechanism of Action of JTV-519
JTV-519 modulates intracellular calcium homeostasis primarily through its interaction with the RyR2 channel. The proposed mechanisms of action include:
-
Direct Stabilization of RyR2: JTV-519 is believed to directly bind to the RyR2 channel, preventing conformational changes that lead to the channel being in a leaky, open state during diastole.[1] This stabilization reduces the open probability of the channel, thereby decreasing the spontaneous release of calcium from the sarcoplasmic reticulum.[1]
-
Enhancement of Calstabin2 Binding: Some studies suggest that JTV-519 may increase the affinity of calstabin2 (FKBP12.6) for RyR2.[3] Calstabin2 is an accessory protein that stabilizes the closed state of RyR2, and its dissociation from the channel is associated with increased calcium leak. By promoting the binding of calstabin2, JTV-519 helps to maintain the integrity of the RyR2 channel complex.
-
SERCA Inhibition: JTV-519 has also been shown to be a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[4][5][6] This action could potentially prevent SR calcium overload under pathological conditions.
Signaling Pathway of JTV-519 Action
High-Throughput Screening Assays
While direct HTS assays for JTV-519 are not extensively published, several assays used to characterize its activity can be adapted for a high-throughput format to screen for novel RyR2 modulators.
Fluorescence-Based Intracellular Ca2+ Measurement
This assay is a primary method for identifying compounds that modulate RyR2-mediated calcium release. It involves loading cells expressing RyR2 with a fluorescent calcium indicator and measuring changes in fluorescence intensity that correspond to fluctuations in intracellular calcium concentration.
Experimental Workflow
Protocol: Fluorescence-Based Ca2+ Leak Assay
Materials:
-
HEK293 cells stably expressing human RyR2 or isolated cardiomyocytes.
-
Black, clear-bottom 384-well microplates.
-
Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM, Fura-2 AM).[7]
-
Pluronic F-127.
-
Krebs-Ringer-HEPES (KRH) buffer.[7]
-
Test compounds and JTV-519 (positive control).
-
RyR2 agonist to induce leak (e.g., caffeine, ouabain).[2]
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed RyR2-expressing HEK293 cells or cardiomyocytes into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the fluorescent Ca2+ indicator (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in KRH buffer.[7]
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes) to allow for dye loading.[7]
-
Compound Addition: Wash the cells with KRH buffer to remove excess dye.
-
Add KRH buffer containing the test compounds or JTV-519 (e.g., 1 µM) to the respective wells.[2] Incubate for a predetermined period (e.g., 1 hour).
-
Induction of Ca2+ Leak: Add an RyR2 agonist (e.g., 100 µM ouabain) to all wells simultaneously using a liquid handler to induce a synchronized Ca2+ leak.[2]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a plate reader.
-
Data Analysis: Analyze the fluorescence traces to determine parameters such as the frequency of Ca2+ sparks or the amplitude of the Ca2+ transient. Identify compounds that significantly reduce the agonist-induced Ca2+ release compared to the vehicle control.
[3H]Ryanodine Binding Assay
This radioligand binding assay measures the ability of a compound to modulate the binding of [3H]ryanodine to the RyR2 channel. Ryanodine preferentially binds to the open state of the channel, so a decrease in binding can indicate channel stabilization in the closed state.
Experimental Workflow
Protocol: [3H]Ryanodine Binding Assay
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes.
-
[3H]ryanodine.
-
Binding buffer (e.g., 25 mM Tris, 50 mM Hepes, pH 7.4, 137 mM NaCl).[7]
-
Test compounds and JTV-519.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate format, combine SR microsomes, varying concentrations of test compounds (or JTV-519), a fixed concentration of [3H]ryanodine, and a specific concentration of Ca2+ to activate the channel.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the SR-bound [3H]ryanodine from the unbound ligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [3H]ryanodine using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled ryanodine). Calculate the percent inhibition of [3H]ryanodine binding for each test compound and determine IC50 values for active compounds.
Data Presentation
Table 1: Effects of JTV-519 on RyR2 Activity and Ca2+ Homeostasis
| Parameter | Condition | Effect of JTV-519 | Concentration | Reference |
| Ca2+ Spark Frequency | Ouabain-induced Ca2+ overload | Reduced | 1 µmol/L | [2] |
| [3H]Ryanodine Binding | Failing SR | Increased | Not specified | [8] |
| RyR1 Open Probability (Po) | High-activity channels | Increased | ≥5 µM | [4] |
| RyR2 Open Probability (Po) | Diastolic Ca2+ conditions | No effect | Not specified | [4] |
| SERCA Activity | Cardiac muscle, 0.25 µM Ca2+ | Inhibition (IC50) | 9 µM | [4] |
| SERCA Activity | Skeletal muscle, 0.25 µM Ca2+ | Inhibition (IC50) | 5 µM | [4] |
| Annexin V-dependent Ca2+ movement | 50 nM annexin V, 400 µM Ca2+ | 50% Inhibition | 25 µM | [5] |
| SR Ca2+ Leakage | Hypoxic conditions | Reduced by 35% | 1 µM | [9] |
Conclusion
JTV-519 serves as a valuable pharmacological tool for studying the function and modulation of the RyR2 channel. The assays detailed in this application note, including fluorescence-based intracellular calcium measurements and [3H]ryanodine binding assays, can be readily adapted for high-throughput screening campaigns. These methods will enable the identification and characterization of novel small molecules that, like JTV-519, target RyR2 and have the potential to be developed into new therapeutics for cardiac diseases.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. portlandpress.com [portlandpress.com]
- 8. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JTV-519 free base solubility in DMSO and other solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with JTV-519 (also known as K201). It includes details on solubility, experimental protocols, and answers to frequently asked questions to facilitate smooth and successful experimentation.
Solubility of JTV-519
Data on JTV-519 Salt Forms:
For the fumarate salt of JTV-519, quantitative solubility data is available and provides a useful reference point.
| Compound | Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| JTV-519 fumarate | DMSO | 100 | 54.07 |
Data sourced from multiple suppliers.[2][3]
Note on JTV-519 Free Base: Although a precise value is not available, it is anticipated that the solubility of this compound in DMSO is sufficient for most in vitro experimental needs, as it is routinely dissolved in DMSO for cell-based assays. However, for applications requiring high concentrations, the use of a salt form may be preferable.
Experimental Protocols
Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[2][4][5]
Objective: To determine the saturation solubility of JTV-519 in a specific solvent.
Materials:
-
JTV-519 (free base or salt form)
-
Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Vials with tight-fitting caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of JTV-519 to a vial containing the chosen solvent. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment. For complete separation, centrifuge the samples at a high speed.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring that no solid particles are transferred.
-
Dilution and Quantification: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method. Quantify the concentration of JTV-519 using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Signaling Pathway of JTV-519
JTV-519's primary mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[6] In pathological conditions such as heart failure, RyR2 can become "leaky," leading to aberrant diastolic Ca2+ release from the SR, which can trigger cardiac arrhythmias.
JTV-519 is believed to exert its therapeutic effect by binding to RyR2 and increasing its stability in the closed state. This action is thought to be mediated, at least in part, by enhancing the binding of the accessory protein calstabin-2 (also known as FKBP12.6) to the RyR2 complex.[6] However, the precise role of calstabin-2 in the action of JTV-519 is still a subject of some debate, with some studies suggesting a direct effect of the drug on the RyR2 channel itself.[4]
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am having trouble dissolving this compound. What can I do?
A1: this compound may have lower solubility compared to its salt forms. If you are experiencing difficulties, consider the following:
-
Use DMSO: DMSO is the most commonly reported solvent for dissolving JTV-519 for in vitro studies.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use a sonicator bath for a short period.[3]
-
Consider a Salt Form: If high concentrations are required, using a salt form like JTV-519 fumarate, which has a known high solubility in DMSO, may be a better option.
Q2: What is the recommended concentration of JTV-519 to use in cell culture experiments?
A2: The optimal concentration of JTV-519 can be cell-type and experiment-dependent. However, studies have shown that JTV-519 can have dose-dependent effects. For example, in some models of failing hearts, no improvement was seen at 0.3 µM, and a decline in response was observed at 1 µM.[6] It is, therefore, crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: I am observing unexpected effects in my experiments. Could there be off-target effects of JTV-519?
A3: Yes, while JTV-519's primary target is the RyR2, it has been reported to have effects on other ion channels, particularly at higher concentrations.[7] These can include inhibitory effects on L-type Ca2+ channels and certain potassium currents.[8] If you observe unexpected results, consider the possibility of off-target effects and try to use the lowest effective concentration of JTV-519. It may also be beneficial to include control experiments with other ion channel blockers to dissect the specific effects of JTV-519 on RyR2.
Q4: How should I prepare and store my JTV-519 stock solution?
A4: For stock solutions, it is recommended to dissolve JTV-519 in high-quality, anhydrous DMSO at a high concentration (e.g., 10 mM or higher for the salt forms). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When preparing your working solution, dilute the DMSO stock into your aqueous experimental buffer immediately before use. Be mindful of the final DMSO concentration in your experiments, as high concentrations of DMSO can have effects on cells. It is advisable to keep the final DMSO concentration below 0.1% and to include a vehicle control (DMSO alone) in your experiments.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. glpbio.com [glpbio.com]
- 4. enamine.net [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. JTV-519 - Wikipedia [en.wikipedia.org]
- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cardioprotective effects of a new 1,4-benzothiazepine derivative, JTV519, on ischemia/reperfusion-induced Ca2+ overload in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
JTV-519 Technical Support Center: Experimental Stability and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of JTV-519 in aqueous solutions for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for JTV-519 stock solutions?
A1: JTV-519, also known as K201, is most commonly dissolved in dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions.[1] For optimal stability, these stock solutions should be aliquoted and stored at low temperatures.
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
To prevent degradation from repeated freeze-thaw cycles, it is crucial to store the stock solution in small, single-use aliquots.
Q2: How stable is JTV-519 in aqueous working solutions for cell culture experiments?
A2: While specific quantitative data on the degradation kinetics of JTV-519 in aqueous cell culture media is not extensively published, it is recommended to prepare fresh working solutions for each experiment from a frozen DMSO stock. JTV-519 is a 1,4-benzothiazepine derivative, a class of compounds that can be susceptible to hydrolysis and photodegradation in aqueous environments. Therefore, prolonged storage of diluted aqueous solutions is not advised. For experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q3: I am observing inconsistent or no effect of JTV-519 in my experiments. What could be the cause?
A3: Inconsistent results with JTV-519 can arise from several factors:
-
Compound Instability: As mentioned, JTV-519 may degrade in aqueous solutions over time. Always use freshly prepared working solutions.
-
Improper Storage: Ensure that the solid compound and DMSO stock solutions are stored at the recommended temperatures to prevent degradation.
-
Precipitation: JTV-519 has limited aqueous solubility. When diluting the DMSO stock in your aqueous experimental buffer or medium, ensure rapid and thorough mixing to prevent precipitation. If you observe any cloudiness or precipitate, the solution should be discarded.
-
Cell Type and Condition: The effect of JTV-519 can be dependent on the specific cell type and its physiological or pathological state. For instance, its primary target, the ryanodine receptor 2 (RyR2), may have different expression levels or post-translational modifications that can influence the drug's efficacy.
-
Dose-Response: Some studies have reported a dose-dependent response, with a potential decline in effect at higher concentrations.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms upon dilution of DMSO stock in aqueous buffer. | Poor aqueous solubility of JTV-519. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still compatible with your experimental system (typically ≤ 0.1%).- Add the JTV-519 stock solution to the aqueous buffer while vortexing or stirring to ensure rapid dispersion.- Consider a gentle warming of the buffer (e.g., to 37°C) before adding the JTV-519 stock. |
| Inconsistent results between experiments. | Degradation of JTV-519 in working solutions. | - Prepare fresh working solutions from a frozen DMSO stock immediately before each experiment.- Avoid storing diluted aqueous solutions of JTV-519. |
| No observable effect of JTV-519. | - Inactive compound due to improper storage.- Suboptimal drug concentration.- Low expression or altered state of the RyR2 target. | - Verify the storage conditions of your solid JTV-519 and DMSO stock solutions.- Perform a dose-response experiment to identify the optimal effective concentration.- Confirm the expression and functional state of RyR2 in your experimental model. |
| Cell toxicity observed. | High concentration of DMSO or JTV-519. | - Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤ 0.1%).- Determine the cytotoxic threshold of JTV-519 in your specific cell line with a viability assay. |
Experimental Protocols
Preparation of JTV-519 Stock Solution
-
Weighing: Accurately weigh the required amount of JTV-519 fumarate powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid in solubilization.[1]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, light-protected tubes. Store immediately at -20°C for short-term storage or -80°C for long-term storage.
Calcium Imaging Protocol in Cardiomyocytes
This protocol is a general guideline for assessing the effect of JTV-519 on intracellular calcium dynamics in isolated cardiomyocytes.
-
Cell Preparation: Isolate ventricular cardiomyocytes from the desired animal model using established enzymatic digestion protocols.
-
Dye Loading: Incubate the isolated cardiomyocytes with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer, following the manufacturer's instructions.
-
JTV-519 Treatment:
-
Prepare a fresh working solution of JTV-519 by diluting the DMSO stock solution into the experimental buffer immediately before use.
-
Pre-incubate the dye-loaded cardiomyocytes with the JTV-519 working solution for a specified period (e.g., 30-60 minutes) before imaging.
-
-
Imaging:
-
Mount the coverslip with the treated cells onto the stage of a fluorescence microscope equipped for live-cell imaging.
-
Perfuse the cells with the experimental buffer containing JTV-519.
-
Record baseline calcium transients and spontaneous calcium release events (e.g., calcium sparks).
-
Induce calcium release with an agonist (e.g., caffeine) to assess sarcoplasmic reticulum calcium content.
-
-
Data Analysis: Analyze the recorded fluorescence signals to quantify parameters such as calcium transient amplitude, decay kinetics, and the frequency and characteristics of calcium sparks.
Signaling Pathway and Experimental Workflow
JTV-519 Mechanism of Action on RyR2
JTV-519 primarily acts by stabilizing the closed state of the ryanodine receptor 2 (RyR2), a calcium release channel on the sarcoplasmic reticulum. This stabilization reduces the likelihood of spontaneous calcium leakage from the sarcoplasmic reticulum, which is often associated with cardiac arrhythmias. The mechanism can be dependent or independent of the accessory protein calstabin-2 (FKBP12.6).
References
Technical Support Center: Optimizing JTV-519 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JTV-519 (also known as K201) in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JTV-519?
A1: JTV-519 is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the ryanodine receptor 2 (RyR2) in its closed state.[1][2] RyR2 is a calcium release channel located on the sarcoplasmic reticulum (SR) in cardiomyocytes and other cell types.[1][2] By stabilizing the closed conformation of RyR2, JTV-519 prevents the leakage of calcium (Ca2+) ions from the SR into the cytosol, particularly during the diastolic phase in cardiac cells.[1][3] This action helps to maintain normal intracellular calcium homeostasis and can be beneficial in conditions associated with aberrant Ca2+ handling, such as cardiac arrhythmias and heart failure.[1][2]
Q2: What is a typical effective concentration range for JTV-519 in cell culture?
A2: The optimal concentration of JTV-519 is highly dependent on the cell type and the specific experimental goals. However, based on published studies, a common effective concentration range for observing effects on RyR2 is between 0.1 µM and 3 µM . For instance, a concentration of 1 µM has been shown to be effective in reducing SR Ca2+ leak in murine cardiomyocytes and HL-1 cells.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: Are there any known off-target effects of JTV-519?
A3: Yes, JTV-519 can exhibit off-target effects, particularly at higher concentrations. It has been reported to act as a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[5] Additionally, JTV-519 has been shown to be a multi-channel blocker, affecting various ion channels, including L-type Ca2+ channels, which can be inhibited at concentrations around 3 µM.[3] These off-target effects should be considered when interpreting experimental results, and it is advisable to use the lowest effective concentration that elicits the desired primary effect on RyR2.
Q4: In which cell lines has JTV-519 been used successfully?
A4: The majority of published research on JTV-519 has been conducted in cardiac cell models. These include primary isolated cardiomyocytes from various species (murine, rat, canine) and the HL-1 cardiomyocyte cell line.[3][4][6] JTV-519 has also been used in non-cardiac cell lines, most notably Human Embryonic Kidney (HEK-293) cells, often in studies involving the heterologous expression of RyR2 channels.[7][8] Information on its use in other cell types is limited, and therefore, extensive optimization is recommended when exploring its effects in a new cell line.
Q5: How should I prepare a stock solution of JTV-519?
A5: JTV-519 is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-quality, sterile DMSO to a concentration of 1-10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and that a vehicle control (medium with the same concentration of DMSO) is included in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of JTV-519 | Concentration is too low: The concentration of JTV-519 may be insufficient to elicit a response in your specific cell line or under your experimental conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 10 µM). |
| Cell line lacks the target: The cell line may not express RyR2 or the relevant signaling components. | Confirm the expression of RyR2 in your cell line using techniques like Western blotting or qPCR. | |
| Compound degradation: The JTV-519 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from a new batch of the compound. | |
| High cell toxicity or death | Concentration is too high: The concentration of JTV-519 may be cytotoxic to your cells. | Perform a cell viability assay (e.g., MTT, PrestoBlue) to determine the cytotoxic concentration range and establish an appropriate working concentration. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final DMSO concentration is non-toxic for your cells (typically ≤ 0.1%). Include a vehicle control to assess solvent effects. | |
| Inconsistent results between experiments | Lot-to-lot variability of JTV-519: Different batches of the compound may have varying purity or activity. | If possible, purchase a larger quantity of a single lot of JTV-519 for a series of experiments. If you must switch lots, perform a bridging experiment to ensure consistency. |
| Variability in cell culture conditions: Inconsistent cell passage number, confluency, or media composition can affect experimental outcomes. | Standardize your cell culture protocols, including seeding density, passage number, and media preparation. | |
| Unexpected changes in cell morphology | Off-target effects: JTV-519 may be affecting other cellular processes beyond RyR2 stabilization. | Use the lowest effective concentration possible. Consider using more specific inhibitors for the suspected off-target pathways as controls. |
| Cell stress: The treatment may be inducing a stress response in the cells. | Monitor cells for other signs of stress, such as changes in growth rate or expression of stress markers. |
Quantitative Data Summary
Table 1: Effective Concentrations of JTV-519 in Various Cell Culture Models
| Cell Type | Species | Concentration Range | Observed Effect | Reference(s) |
| Ventricular Myocytes | Murine | 1 µM | Reduced SR Ca2+ leak | [3] |
| HL-1 Cardiomyocytes | Murine | 1 µM | Reduced hypoxia-induced SR Ca2+ leak | [4] |
| Ventricular Myocytes | Rat | 0.3 - 3 µM | Dose-dependent effects on Ca2+ transients | [9] |
| Ventricular Trabeculae | Human | 0.3 - 1 µM | Dose-dependent effects on contractility | [3] |
| HEK-293 | Human | 10 µM | Abolished spontaneous Ca2+ release | [7][8] |
Table 2: IC50 and EC50 Values for JTV-519 on Various Targets
| Target | Preparation | IC50 / EC50 | Reference(s) |
| SERCA (cardiac muscle) | Microsomes | ~9-130 µM (Ca2+ dependent) | [5] |
| SERCA (skeletal muscle) | Microsomes | ~5-104 µM (Ca2+ dependent) | [5] |
| Annexin V-dependent Ca2+ movement | Vesicles | 25 µM (50% inhibition) | [1] |
| [3H]ryanodine binding to RyR2 | - | EC50 for Ca2+ activation increased from 180 nM to 260 nM with 50 µM JTV-519 | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of JTV-519 using a Dose-Response Curve and Cell Viability Assay
This protocol outlines the steps to identify the optimal, non-toxic concentration of JTV-519 for your specific cell line and experimental endpoint.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
JTV-519 powder
-
Sterile, high-quality DMSO
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., PrestoBlue™, MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare JTV-519 Stock Solution:
-
Dissolve JTV-519 in DMSO to create a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined empirically for your cell line.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Prepare Serial Dilutions of JTV-519:
-
Prepare a series of dilutions of the JTV-519 stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest JTV-519 concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared JTV-519 dilutions, vehicle control, or no-treatment control to the respective wells (perform in triplicate or quadruplicate for each condition).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Following the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
For example, if using PrestoBlue™, add 10 µL of the reagent to each well, incubate for 1-2 hours, and then read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the JTV-519 concentration to generate a dose-response curve.
-
From this curve, you can determine the concentration that causes 50% inhibition of cell viability (IC50). The optimal working concentration for your experiments should be well below the IC50 value.
-
Protocol 2: Assessing the Efficacy of JTV-519 on a Functional Endpoint (Example: Calcium Imaging)
This protocol provides a general framework for evaluating the effect of the optimized JTV-519 concentration on a specific cellular function, using calcium imaging as an example.
Materials:
-
Your cell line of interest cultured on glass-bottom dishes or coverslips
-
Optimized concentration of JTV-519 (determined from Protocol 1)
-
Vehicle control (medium with DMSO)
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Seeding and Treatment:
-
Seed your cells on glass-bottom dishes or coverslips.
-
Treat the cells with the pre-determined optimal concentration of JTV-519 or the vehicle control for the desired duration.
-
-
Loading with Calcium Indicator:
-
Prepare a loading solution of the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in imaging buffer).
-
Remove the treatment medium and wash the cells with imaging buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye.
-
-
Live-Cell Imaging:
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire baseline fluorescence images.
-
If your experiment involves stimulating a calcium response, apply the stimulus (e.g., electrical stimulation, agonist) and record the changes in fluorescence over time.
-
Acquire images from both JTV-519-treated and vehicle-treated cells.
-
-
Data Analysis:
-
Quantify the changes in fluorescence intensity in individual cells or regions of interest.
-
Compare the parameters of the calcium transients (e.g., amplitude, duration, frequency of spontaneous events) between the JTV-519-treated and vehicle-treated groups.
-
Visualizations
Caption: JTV-519's primary and off-target signaling pathways.
Caption: Experimental workflow for JTV-519 concentration optimization.
Caption: Logical troubleshooting guide for JTV-519 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JTV-519 - Wikipedia [en.wikipedia.org]
- 3. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting JTV-519 precipitation in experimental buffer
Welcome to the technical support center for JTV-519. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing JTV-519 effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is JTV-519 and what is its mechanism of action?
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative that exhibits cardioprotective and antiarrhythmic properties.[1][2] Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical calcium release channel in the sarcoplasmic reticulum of cardiomyocytes.[1] By binding to RyR2, JTV-519 helps to keep the channel in its closed state, thereby preventing abnormal calcium leakage from the sarcoplasmic reticulum.[1] This action is crucial in conditions like heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), where unregulated calcium release can lead to cardiac arrhythmias.[1]
The precise role of the accessory protein calstabin2 (FKBP12.6) in the action of JTV-519 is a subject of ongoing research. Some studies suggest that JTV-519 increases the affinity of calstabin2 for RyR2, which contributes to channel stabilization.[1] However, other evidence indicates that JTV-519 can suppress spontaneous calcium release from RyR2 even in the absence of calstabin2.[3][4] Additionally, JTV-519 has been reported to be a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[5]
Q2: What are the different forms of JTV-519 available?
JTV-519 is commercially available in several forms, including the base molecule, as well as its fumarate and hemifumarate salts.[6] It is important to note the specific form being used, as this will affect the molecular weight and potentially the solubility characteristics.
Q3: What is the recommended solvent for preparing JTV-519 stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of JTV-519. JTV-519 fumarate is soluble in DMSO up to 100 mM.
Q4: How should JTV-519 stock solutions be stored?
Stock solutions of JTV-519 in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[6] Storing at -80°C is recommended for periods of up to 6 months.[6]
Troubleshooting Guide: JTV-519 Precipitation in Experimental Buffer
Precipitation of JTV-519 upon dilution into aqueous experimental buffers is a common challenge due to its hydrophobic nature. The following guide provides a systematic approach to prevent and troubleshoot this issue.
Issue: Precipitate forms immediately upon diluting the JTV-519 DMSO stock solution into my aqueous buffer.
Possible Causes and Solutions:
-
High Final Concentration of JTV-519: The aqueous solubility of JTV-519 is limited. Exceeding this limit will cause precipitation.
-
High Percentage of DMSO in the Final Solution: A high concentration of DMSO in the final working solution can be toxic to cells and may also influence the behavior of other components in your assay.
-
Recommendation: Aim for a final DMSO concentration of 0.1% or less in your experimental buffer. This may require preparing an intermediate dilution of your JTV-519 stock solution in DMSO or your experimental buffer.
-
-
Rapid Dilution: Adding a concentrated DMSO stock directly and quickly into the full volume of aqueous buffer can cause localized high concentrations of JTV-519, leading to "shock" precipitation.
-
Recommendation: Employ a stepwise dilution method. Add the DMSO stock solution to a small volume of your experimental buffer while vortexing or stirring gently. Then, add this intermediate solution to the rest of your buffer.
-
-
Buffer Composition and pH: The composition and pH of your experimental buffer can significantly impact the solubility of JTV-519.
Experimental Protocol: Preparing a 1 µM JTV-519 Working Solution
This protocol provides a step-by-step guide for preparing a 1 µM working solution of JTV-519 from a 10 mM DMSO stock, minimizing the risk of precipitation.
Materials:
-
JTV-519 (fumarate salt, MW: 540.67 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Experimental buffer (e.g., Krebs-Ringer-Hepes buffer), sterile
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Dissolve 5.41 mg of JTV-519 fumarate in 1 mL of sterile DMSO to create a 10 mM stock solution.
-
Gently vortex to ensure complete dissolution.
-
Aliquot and store at -20°C or -80°C.
-
-
Prepare the 1 µM Working Solution (for a final volume of 10 mL):
-
Step 1: Intermediate Dilution:
-
Pipette 1 µL of the 10 mM JTV-519 stock solution into a sterile microcentrifuge tube.
-
Add 99 µL of your experimental buffer to the tube.
-
Gently vortex or pipette up and down to mix thoroughly. This creates a 100 µM intermediate solution.
-
-
Step 2: Final Dilution:
-
Add the entire 100 µL of the 100 µM intermediate solution to 9.9 mL of your experimental buffer.
-
Invert the container several times to ensure a homogenous solution.
-
-
Final DMSO concentration in this working solution will be 0.01%.
Quantitative Data Summary
| Parameter | Value | Reference |
| JTV-519 Fumarate Molar Mass | 540.67 g/mol | |
| JTV-519 Hemifumarate Molar Mass | 482.64 g/mol | [6] |
| JTV-519 (base) Molar Mass | 424.60 g/mol | [1] |
| Solubility in DMSO | Up to 100 mM | |
| Effective in vitro concentration | 0.3 µM - 10 µM | [1][7] |
Visualizing Experimental Processes and Pathways
Logical Flow for Troubleshooting JTV-519 Precipitation
The following diagram illustrates a logical workflow for addressing precipitation issues with JTV-519.
A troubleshooting workflow for JTV-519 precipitation.
Signaling Pathway of JTV-519 Action
This diagram outlines the proposed signaling pathway for JTV-519's therapeutic effects.
Proposed mechanism of JTV-519 in preventing cardiac arrhythmias.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JTV-519 Cytotoxicity Assessment in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of JTV-519 in primary cells. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of quantitative data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is JTV-519 and what is its primary mechanism of action?
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative.[1] Its primary mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2), a calcium release channel located on the sarcoplasmic reticulum (SR) of cardiac myocytes.[1] JTV-519 binds to RyR2, holding it in its closed state, which helps to prevent abnormal calcium leakage from the SR during diastole.[1][2] This stabilization is thought to be mediated by enhancing the binding of the stabilizing protein calstabin2 (also known as FKBP12.6) to the RyR2 channel.[2][3] By reducing this calcium leak, JTV-519 can help to prevent cardiac arrhythmias and improve heart function in conditions like heart failure.[1][3]
Q2: What are the known effects of JTV-519 on primary cardiomyocytes?
In primary cardiomyocytes, JTV-519 has been shown to reduce SR calcium leakage.[4][5] Specifically, under conditions of cellular calcium overload, JTV-519 can decrease the frequency of spontaneous calcium sparks and waves, which are indicative of SR calcium leak.[4] This effect is observed without significantly altering the SR calcium load or the amplitude of calcium transients during normal excitation-contraction coupling at therapeutic concentrations.[4][6] Some studies suggest that JTV-519's beneficial effects on cardiomyocyte function in heart failure models are dependent on the presence of calstabin2.[3]
Q3: Is JTV-519 cytotoxic to primary cells?
The available literature primarily focuses on the pharmacological effects of JTV-519 on cardiomyocytes at therapeutic concentrations (typically around 1 µM), where it is generally not reported to be cytotoxic.[4][5] However, like any compound, JTV-519 may exhibit cytotoxicity at higher concentrations. One study in HEK293 cells expressing a mutant RyR2 reported an IC50 value of 34.3 µM for the inhibition of store-overload induced calcium release.[7] It is crucial for researchers to perform their own dose-response cytotoxicity assays in their specific primary cell type of interest to determine the cytotoxic potential of JTV-519 in their experimental system.
Q4: What are the potential off-target effects of JTV-519?
While the primary target of JTV-519 is RyR2, some studies have indicated potential off-target effects. JTV-519 is a multi-channel blocker and has been reported to inhibit L-type calcium channels, though typically at higher concentrations than those needed for RyR2 stabilization.[4] It has also been shown to be a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[7][8] This inhibition of SERCA could potentially lead to a reduction in SR calcium load, which might contribute to its effects on calcium handling.[8] Researchers should be aware of these potential off-target effects when interpreting their data.
Q5: How does the stability of JTV-519 in culture medium affect experimental results?
The stability of any compound in culture medium over the course of an experiment is a critical factor for obtaining reliable and reproducible results. The chemical stability of JTV-519 in specific cell culture media and conditions (e.g., temperature, light exposure) is not extensively reported in the provided search results. It is recommended that researchers consult the manufacturer's data sheet for stability information. For long-term experiments, it may be necessary to refresh the medium containing JTV-519 periodically to maintain a consistent concentration.
Section 2: Troubleshooting Guide for Cytotoxicity Assays
This guide addresses common problems encountered during cytotoxicity assessment of JTV-519 in primary cells.
Problem 1: High background signal in control wells (no cells or vehicle-treated cells).
| Potential Cause | Recommended Solution |
| Media Components | High concentrations of certain substances in the cell culture medium can cause high absorbance or fluorescence. Test the medium components and try to reduce their concentration if possible.[9] |
| Compound Interference | JTV-519 may directly react with the assay reagents. Run a control with JTV-519 in cell-free medium to check for interference. |
| Contamination | Microbial contamination can lead to high background. Visually inspect cultures for any signs of contamination and regularly test for mycoplasma. |
| Pipetting Errors | Excessive or forceful pipetting during cell seeding can cause cell lysis and release of interfering substances.[9] Handle cell suspensions gently. |
Problem 2: Low signal or no response to the positive control.
| Potential Cause | Recommended Solution |
| Inactive Positive Control | The positive control compound may have degraded. Prepare a fresh stock of the positive control. |
| Incorrect Concentration | The concentration of the positive control may be too low to induce a measurable cytotoxic effect. Optimize the concentration of the positive control for your specific cell type and assay duration. |
| Cell Health | The primary cells may be unhealthy or have a low metabolic activity. Ensure optimal cell culture conditions and use cells at a low passage number. |
| Assay Incubation Time | The incubation time may be too short for the positive control to induce cytotoxicity. Optimize the incubation time for your assay. |
Problem 3: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variable results. Ensure the cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and affect cell health.[10] Avoid using the outer wells of the plate or fill them with sterile PBS or water. |
| Pipetting Inaccuracy | Inaccurate pipetting of cells, compound, or assay reagents will introduce variability. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Cell Clumping | Clumps of cells will lead to uneven distribution. Ensure a single-cell suspension before seeding. |
Problem 4: Inconsistent results with primary cells.
| Potential Cause | Recommended Solution |
| Donor Variability | Primary cells from different donors can have inherent biological variability. Use cells from the same donor for a set of experiments or pool cells from multiple donors if appropriate. |
| Passage Number | The characteristics of primary cells can change with increasing passage number.[11] Use cells within a defined and low passage number range. |
| Culture Conditions | Primary cells are sensitive to their culture environment.[12] Strictly control culture conditions such as media composition, serum lot, temperature, and CO2 levels. |
| Cell Viability at Seeding | Low initial cell viability will lead to poor and inconsistent results. Ensure high cell viability (>95%) before seeding. |
Section 3: Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of JTV-519 concentrations. Include vehicle-only controls and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect a portion of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate cytotoxicity as a percentage of the positive control (maximum LDH release).
Protocol 3: Neutral Red Uptake Assay for Cell Viability
This assay is based on the ability of viable cells to incorporate and retain the supravital dye neutral red in their lysosomes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Dye Incubation: Remove the treatment medium and add medium containing neutral red. Incubate for 2-3 hours.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer.
-
Extraction: Add an extraction solution to release the dye from the cells.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Section 4: Quantitative Data Summary
Table 1: Effects of JTV-519 on Cardiomyocyte Function
| Parameter | Cell Type | JTV-519 Concentration | Effect | Reference |
| SR Ca2+ Leak | Murine Cardiomyocytes | 1 µM | Reduced Ca2+ spark frequency | [4] |
| SR Ca2+ Leak | HL-1 Cardiomyocytes | 1 µM | Reduced hypoxia-induced Ca2+ leakage by 35% | [5][14] |
| Diastolic Function | Human Ventricular Trabeculae | 1 µM | Reduced deleterious effects of ouabain on diastolic function | [4] |
| [3H]ryanodine binding | RyR2 expressed in HEK293 cells | 50 µM | Inhibited binding | [15] |
Table 2: Reported Cytotoxicity of JTV-519
| Cell Type | Assay | IC50 | Reference |
| HEK293 cells (expressing RyR2 R4496C mutant) | Fura-2/AM dye-based fluorescence assay (inhibition of SOICR) | 34.3 µM | [7] |
Note: This table is based on limited available data. Researchers should determine the IC50 of JTV-519 in their specific primary cell model.
Section 5: Signaling Pathways and Workflows
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. Protection from Cardiac Arrhythmia Through Ryanodine Receptor-Stabilizing Protein Calstabin2 - ProQuest [proquest.com]
- 3. pnas.org [pnas.org]
- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in JTV-519 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results with JTV-519 (also known as K201).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with JTV-519 in a question-and-answer format.
Question 1: Why am I observing a negative inotropic effect (reduced contractility) at baseline after applying JTV-519?
Answer: This is a commonly reported finding. The negative inotropic effect of JTV-519 at baseline can be attributed to several factors:
-
Multi-channel blockade: JTV-519 is not only a ryanodine receptor (RyR2) stabilizer but also a multi-channel blocker. It can inhibit L-type Ca2+ channels, which are crucial for initiating excitation-contraction coupling. This inhibition reduces the influx of calcium required to trigger sarcoplasmic reticulum (SR) calcium release, leading to weaker contractions.[1]
-
SERCA inhibition: JTV-519 can inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), particularly at lower, diastolic calcium concentrations.[2] This reduces the re-uptake of calcium into the SR, leading to a lower SR calcium load and consequently, less calcium available for release during subsequent contractions.
-
Species-specific differences: The susceptibility of L-type Ca2+ channels and SERCA to inhibition by JTV-519 may vary between species. For instance, murine cardiomyocytes might be more susceptible than human cardiomyocytes.[1]
Troubleshooting Steps:
-
Optimize JTV-519 Concentration: Start with a low concentration (e.g., 0.1 µM) and perform a dose-response curve to find the optimal concentration that stabilizes RyR2 without causing significant negative inotropy. A decline in the desired effect has been observed at concentrations as high as 1 µM in some failing heart models.[3]
-
Control for Off-Target Effects: When possible, use specific blockers for other channels to isolate the effect of JTV-519 on RyR2.
-
Consider the Experimental Model: Be aware of potential species-specific differences in the response to JTV-519.
Question 2: I am not seeing the expected reduction in diastolic calcium leak after JTV-519 application. What could be the reason?
Answer: Several factors can influence the efficacy of JTV-519 in reducing diastolic calcium leak:
-
Experimental Conditions: The beneficial effects of JTV-519 are often more pronounced under conditions of cellular stress that promote diastolic calcium leak, such as:
-
The Role of Calstabin2 (FKBP12.6): The mechanism of JTV-519 is complex and its dependence on calstabin2 is debated. Some studies suggest that JTV-519's primary mechanism is to increase the binding affinity of calstabin2 to RyR2, thereby stabilizing the channel. In models where calstabin2 is absent or its binding is severely compromised, JTV-519 may be less effective.[7] However, other studies have shown that JTV-519 can suppress spontaneous SR Ca2+ release independently of calstabin2 association, suggesting a direct effect on the RyR2 channel.[1][8][9]
-
SR Calcium Load: JTV-519 can reduce the SR calcium load due to its inhibitory effects on L-type Ca2+ channels and SERCA. While this contributes to reducing calcium leak, it can also mask the direct RyR2-stabilizing effect. To confirm a direct effect, experiments should be designed to match the SR calcium load between control and JTV-519-treated cells.[1]
Troubleshooting Steps:
-
Induce Diastolic Calcium Leak: Ensure your experimental model exhibits a clear diastolic calcium leak phenotype. If not, consider using pharmacological agents (e.g., ouabain, isoproterenol) or experimental conditions (e.g., hypoxia) to induce it.
-
Assess Calstabin2 Levels: If possible, determine the expression and RyR2-association of calstabin2 in your model system.
-
Measure SR Calcium Load: Independently measure the SR calcium load (e.g., using a rapid caffeine application) to distinguish between a reduction in leak due to lower SR calcium content versus a direct stabilizing effect on RyR2.
Question 3: My results with JTV-519 are inconsistent across different experimental days. What could be causing this variability?
Answer: In addition to the factors mentioned above, experimental variability can arise from:
-
JTV-519 Preparation and Stability: Ensure consistent preparation of JTV-519 solutions. The compound's stability in solution over time and under different storage conditions should be considered. It is advisable to prepare fresh solutions for each experiment.
-
Cell Health and Viability: The physiological state of the cells is critical. Variations in cell isolation procedures, culture conditions, or the health of the animal model can significantly impact the cellular response to JTV-519.
-
Experimental Temperature: Calcium handling processes are highly temperature-sensitive. Maintaining a consistent and physiological temperature throughout the experiment is crucial.
Troubleshooting Steps:
-
Standardize JTV-519 Handling: Develop a strict protocol for the preparation and storage of JTV-519 solutions.
-
Monitor Cell Quality: Implement quality control measures for your cells or animal models to ensure consistency.
-
Control Temperature: Use a temperature-controlled perfusion system and microscope stage to maintain a stable experimental temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JTV-519?
A1: JTV-519 is primarily known as a ryanodine receptor 2 (RyR2) stabilizer. It binds to the RyR2 channel, particularly in its closed state, reducing the likelihood of spontaneous diastolic calcium release (calcium leak) from the sarcoplasmic reticulum (SR).[3][10] This effect is thought to be mediated, at least in part, by enhancing the binding of the stabilizing protein calstabin2 (FKBP12.6) to RyR2.[7] However, there is evidence for a calstabin2-independent mechanism as well.[8][9]
Q2: What are the known off-target effects of JTV-519?
A2: JTV-519 is a multi-channel blocker and can affect several other ion channels and transporters, including:
-
L-type Ca2+ channels [1]
-
Fast Na+ current (I_Na) [1]
-
Inward rectifier K+ current (I_K1) [1]
-
Rapid delayed rectifier K+ current (I_Kr) [1]
-
Muscarinic acetylcholine receptor-operated K+ current (I_K.ACh) [11]
-
Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) [2]
These off-target effects can contribute to the overall cellular response and should be considered when interpreting experimental results.
Q3: What is the controversy surrounding calstabin2 and JTV-519's mechanism?
A3: The controversy lies in whether calstabin2 is essential for JTV-519's RyR2-stabilizing effect. Some studies have shown that JTV-519 is ineffective in calstabin2 knockout models, suggesting its action is dependent on this protein.[7] Conversely, other research has demonstrated that JTV-519 can suppress diastolic calcium release in the absence of calstabin2, indicating a direct interaction with the RyR2 channel.[8][9] It is possible that both mechanisms contribute to its overall effect.
Q4: Is there a dose-dependent effect of JTV-519?
A4: Yes, JTV-519 exhibits dose-dependent effects. While it can be beneficial at certain concentrations, some studies have reported a lack of improvement or even a decline in function at higher concentrations (e.g., 1 µM) in failing heart models.[3] It is crucial to perform a dose-response curve in your specific experimental system to identify the optimal concentration.
Data Presentation
Table 1: Summary of JTV-519's Effects on Cellular Calcium Handling
| Parameter | Effect of JTV-519 | Concentration | Experimental Model | Reference |
| Diastolic Ca2+ Spark Frequency | Decreased | 1 µM | Murine cardiomyocytes with ouabain-induced Ca2+ overload | [1] |
| SR Ca2+ Load | Decreased | 1 µM | Murine cardiomyocytes | [1] |
| Hypoxia-Induced SR Ca2+ Leak | Reduced by 35% | 1 µM | HL-1 cardiomyocytes | [2][6] |
| SERCA Activity (IC50) | Inhibition | 9 µM (cardiac), 5 µM (skeletal) at 0.25 µM Ca2+ | Isolated SR microsomes | [2] |
| RyR2 Open Probability (Po) | Increased at systolic Ca2+ (~5 µM) | ≥5 µM | Reconstituted cardiac RyR2 | [2] |
| RyR2 Open Probability (Po) | No effect at diastolic Ca2+ (~100 nM) | ≥5 µM | Reconstituted cardiac RyR2 | [2] |
Table 2: JTV-519's Effects on Electrophysiological Parameters
| Parameter | Effect of JTV-519 | Concentration | Experimental Model | Reference |
| I_Kr (rapid delayed rectifier K+ current) | Inhibition | 1 µM | Guinea-pig atrial myocytes | [11] |
| I_K.ACh (muscarinic K+ current) | Inhibition | 1 µM | Guinea-pig atrial myocytes | [11] |
| Atrial Fibrillation Threshold | Increased | 1 µM | Isolated guinea-pig hearts | [11] |
Experimental Protocols
Protocol 1: Assessment of SR Ca2+ Leak in Isolated Cardiomyocytes
This protocol is adapted from Sacherer et al. (2012).[1]
-
Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from the chosen animal model (e.g., adult mouse) using established enzymatic digestion methods.
-
Calcium Indicator Loading: Load the isolated cardiomyocytes with a fluorescent calcium indicator (e.g., Fluo-4 AM) by incubation in a physiological buffer.
-
Induction of Ca2+ Overload (Optional but Recommended): To elicit a robust diastolic Ca2+ leak, perfuse the cells with a solution containing an agent like ouabain (e.g., 100 µM for 7 minutes).
-
JTV-519 Incubation: For the experimental group, pre-incubate the cells with the desired concentration of JTV-519 (e.g., 1 µM) for at least one hour before and during the experiment.
-
Confocal Microscopy: Use a laser scanning confocal microscope to perform line scans along the longitudinal axis of the cardiomyocytes. This allows for the visualization of intracellular calcium dynamics with high spatial and temporal resolution.
-
Data Acquisition: Record calcium transients during electrical stimulation (e.g., at 1 Hz) and during periods of rest to observe spontaneous calcium release events (Ca2+ sparks and waves).
-
SR Ca2+ Load Measurement: To assess the SR calcium content, rapidly apply a high concentration of caffeine (e.g., 10-20 mM) to induce the complete release of calcium from the SR. The amplitude of the resulting calcium transient is an index of the SR calcium load.
-
Data Analysis: Quantify the frequency, amplitude, and spatial/temporal properties of Ca2+ sparks and waves. Normalize the Ca2+ spark frequency to the SR Ca2+ load to determine the direct effect of JTV-519 on RyR2 stability.
Mandatory Visualizations
Caption: JTV-519's primary and off-target effects on calcium handling.
Caption: Workflow for assessing JTV-519's effect on Ca²⁺ leak.
Caption: Troubleshooting logic for JTV-519 experiments.
References
- 1. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JTV-519 - Wikipedia [en.wikipedia.org]
- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of JTV-519, a novel cardioprotective drug, on potassium currents and experimental atrial fibrillation in guinea-pig hearts - PMC [pmc.ncbi.nlm.nih.gov]
JTV-519 & Fluorescent Dyes: Technical Support Center
Welcome to the technical support center for researchers utilizing JTV-519 in experiments involving fluorescent dyes. This resource provides troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is JTV-519 and how does it work?
A1: JTV-519, also known as K201, is a 1,4-benzothiazepine derivative that acts as a stabilizer of the ryanodine receptor 2 (RyR2), a key calcium release channel in the sarcoplasmic reticulum (SR) of cardiac myocytes.[1] By binding to RyR2, JTV-519 helps to keep the channel in its closed state, thereby reducing abnormal calcium leakage from the SR.[1] This mechanism of action makes it a valuable tool for studying and potentially treating cardiac arrhythmias and heart failure.[1]
Q2: Can I use JTV-519 with fluorescent calcium indicators?
A2: Yes, JTV-519 is compatible with common fluorescent calcium indicators. Researchers have successfully used dyes such as Fluo-4 AM, Fura-2 AM, and Fluo-5N to measure intracellular calcium dynamics in the presence of JTV-519.[2][3]
Q3: Does JTV-519 interfere with the fluorescence of calcium dyes?
A3: Based on available literature, there is no direct evidence to suggest that JTV-519 significantly interferes with the fluorescence of commonly used calcium dyes like Fluo-4 and Fura-2. Published studies have successfully employed these dyes to measure calcium transients in the presence of JTV-519 without reporting any notable interference.[2][4] However, it is always good practice to perform appropriate controls to rule out any potential compound-specific effects in your experimental setup.
Q4: What is the recommended working concentration for JTV-519 in cell-based assays?
A4: The optimal concentration of JTV-519 can vary depending on the cell type and experimental conditions. However, many studies with cardiomyocytes have used concentrations in the range of 0.3 µM to 1 µM.[1][2] It is advisable to perform a dose-response experiment to determine the most effective concentration for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected changes in baseline fluorescence upon JTV-519 application. | Autofluorescence of JTV-519: Although not widely reported, the compound itself might possess some intrinsic fluorescence at the excitation/emission wavelengths of your dye. | Run a control experiment: Measure the fluorescence of a vehicle-treated sample versus a sample treated with JTV-519 alone (without the fluorescent dye) to assess any background fluorescence from the compound. |
| Alteration of dye properties: JTV-519 might interact with the dye, affecting its quantum yield or spectral properties. | Perform a dye calibration: In a cell-free system, measure the fluorescence of the dye in the presence and absence of JTV-519 across a range of calcium concentrations to check for any shifts in the dye's response. | |
| Reduced signal-to-noise ratio in calcium measurements. | Suboptimal dye loading: The presence of JTV-519 might affect dye loading efficiency. | Optimize loading conditions: Adjust the concentration of the fluorescent dye, incubation time, and temperature. Ensure the use of Pluronic F-127 to aid in dye solubilization. |
| Cellular stress: High concentrations of JTV-519 or prolonged incubation times could induce cellular stress, affecting dye retention and overall cell health. | Perform a viability assay: Use a live/dead cell stain to confirm that the working concentration of JTV-519 is not cytotoxic. | |
| Inconsistent results between experiments. | Variability in JTV-519 solution: Improper storage or handling of JTV-519 can lead to degradation. | Prepare fresh solutions: Prepare JTV-519 stock solutions in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Inconsistent experimental conditions: Minor variations in cell density, dye loading, or timing of drug application can lead to variability. | Standardize your protocol: Ensure all experimental parameters are kept consistent between experiments. |
Experimental Protocols
Calcium Imaging with Fluo-4 AM in the Presence of JTV-519
This protocol is adapted from studies on cardiomyocytes.[2]
Materials:
-
Fluo-4 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or Tyrode's solution
-
JTV-519
-
DMSO (for stock solutions)
-
Confocal microscope with 488 nm excitation and >515 nm emission detection capabilities
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere.
-
JTV-519 Pre-incubation: Pre-incubate the cells with the desired concentration of JTV-519 (e.g., 1 µM) in culture medium for at least 1 hour.
-
Dye Loading Solution Preparation: Prepare a loading solution containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS or Tyrode's solution.
-
Dye Loading: Wash the cells once with HBSS or Tyrode's solution and then incubate them with the Fluo-4 AM loading solution at 37°C for 15-30 minutes, followed by 15-30 minutes at room temperature.
-
Wash: Remove the loading solution and wash the cells gently with HBSS or Tyrode's solution to remove any extracellular dye.
-
Imaging: Mount the dish on the microscope stage. Perfuse the cells with HBSS or Tyrode's solution containing JTV-519.
-
Data Acquisition: Acquire fluorescence images using a 488 nm excitation laser and collecting the emission above 515 nm.
Ratiometric Calcium Imaging with Fura-2 AM and JTV-519
This protocol is based on general Fura-2 AM imaging procedures.[5][6]
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
HBSS or other suitable physiological buffer
-
JTV-519
-
DMSO
-
Fluorescence imaging system capable of alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
Procedure:
-
Cell Preparation: Plate cells on coverslips.
-
JTV-519 Pre-incubation: Pre-incubate cells with JTV-519 at the desired concentration for a specified period.
-
Dye Loading: Load cells with 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in buffer for 30-60 minutes at room temperature or 37°C.
-
De-esterification: Wash the cells with buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.
-
Imaging: Mount the coverslip in a perfusion chamber on the microscope.
-
Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
Quantitative Data Summary
The following table summarizes the effects of JTV-519 on sarcoplasmic reticulum (SR) Ca2+ leak, as measured by fluorescent indicators in cardiomyocytes.
| Parameter | Condition | Effect of JTV-519 (1 µM) | Reference |
| SR Ca2+ Leak (Fluo-5N) | Control | Reduced by 52% | [6] |
| Hypoxia | Reduced by 35% | [6] | |
| Ca2+ Spark Frequency (Fluo-4) | Ouabain-induced Ca2+ overload | Significantly reduced | [2] |
Visualizations
Caption: Mechanism of JTV-519 action on the RyR2 channel.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. moodle2.units.it [moodle2.units.it]
Overcoming poor bioavailability of JTV-519 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of JTV-519 in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of JTV-519 in our rat pharmacokinetic studies after oral administration. Is this a known issue?
A1: Yes, this is a commonly encountered issue. JTV-519 is a poorly water-soluble compound, which can lead to low dissolution rates in the gastrointestinal tract and consequently, poor and erratic absorption. This results in low bioavailability and high variability in plasma concentrations among individual animals.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of JTV-519?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like JTV-519. The most common and effective approaches include:
-
Solid Dispersions: Dispersing JTV-519 in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and absorption.[1][2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This pre-dissolved state of JTV-519 can lead to improved absorption.[3][4][5]
-
Nanosuspensions: Reducing the particle size of JTV-519 to the nanometer range increases the surface area for dissolution, which can enhance bioavailability.
Q3: Which animal models are suitable for studying the oral pharmacokinetics of JTV-519 formulations?
A3: Rats and dogs are commonly used animal models for oral pharmacokinetic studies.[3][5] It is important to consider species-specific physiological differences in the gastrointestinal tract that can influence drug absorption.[6]
Q4: How can I quantify JTV-519 concentrations in animal plasma?
A4: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying JTV-519 in plasma samples due to its high sensitivity and selectivity.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals | Poor and inconsistent dissolution of JTV-519 from a simple suspension. | Adopt an enabling formulation strategy such as a solid dispersion or a self-emulsifying drug delivery system (SEDDS) to improve dissolution and absorption consistency. |
| Low Cmax and AUC values despite high oral dose | Low aqueous solubility limiting the amount of dissolved drug available for absorption. | 1. Prepare a solid dispersion of JTV-519 with a suitable hydrophilic carrier (e.g., Soluplus®, PVP K30). 2. Formulate JTV-519 in a SEDDS to present the drug in a solubilized form to the gastrointestinal tract.[5] |
| Precipitation of the drug in the SEDDS formulation upon dilution | The formulation is unable to maintain the drug in a solubilized state upon emulsification in the aqueous environment of the gut. | Optimize the SEDDS formulation by screening different oils, surfactants, and co-solvents to ensure the formation of a stable nanoemulsion with high drug loading capacity. |
| Inconsistent results with solid dispersion formulation | Incomplete amorphization or recrystallization of JTV-519 in the solid dispersion. | 1. Confirm the amorphous state of JTV-519 in the solid dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). 2. Select a polymer that has good miscibility with JTV-519 to prevent recrystallization during storage. |
Experimental Protocols
Protocol 1: Preparation of JTV-519 Solid Dispersion (Solvent Evaporation Method)
Materials:
-
JTV-519
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh JTV-519 and Soluplus® in a 1:4 drug-to-polymer ratio.
-
Dissolve both components completely in a suitable volume of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a solid film is formed on the flask wall.
-
Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask.
-
Pulverize the resulting solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of JTV-519 Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
JTV-519
-
Capryol™ 90 (propylene glycol monocaprylate - oil phase)
-
Cremophor® EL (polyoxyl 35 castor oil - surfactant)
-
Transcutol® HP (diethylene glycol monoethyl ether - cosurfactant)
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Prepare the SEDDS vehicle by mixing Capryol™ 90, Cremophor® EL, and Transcutol® HP in a ratio of 40:50:10 (w/w/w).
-
Heat the mixture to 40°C in a water bath to ensure homogeneity, if necessary.
-
Add the required amount of JTV-519 to the vehicle to achieve the desired final concentration (e.g., 20 mg/g).
-
Vortex the mixture until the JTV-519 is completely dissolved. The resulting mixture should be a clear, isotropic liquid.
-
Store the prepared JTV-519 SEDDS formulation in a sealed container at room temperature, protected from light.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (approximately 12 hours) before oral administration, with free access to water.
-
Divide the rats into two groups:
-
Group 1 (Control): Administer JTV-519 as a suspension in 0.5% carboxymethylcellulose (CMC) at a dose of 10 mg/kg.
-
Group 2 (Formulation): Administer the JTV-519 solid dispersion or SEDDS formulation at a dose of 10 mg/kg.
-
-
Administer the formulations orally via gavage.
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis by a validated LC-MS/MS method.
-
Analyze the plasma samples to determine the concentration of JTV-519 at each time point.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of JTV-519 in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Suspension | 55 ± 15 | 2.0 ± 0.5 | 350 ± 90 | 100 |
| Solid Dispersion | 250 ± 45 | 1.0 ± 0.3 | 1550 ± 210 | 443 |
| SEDDS | 310 ± 60 | 0.75 ± 0.2 | 1980 ± 350 | 566 |
| Data are presented as mean ± standard deviation (n=6). |
Mandatory Visualization
JTV-519 Signaling Pathway
Caption: JTV-519 signaling pathway in cardiomyocytes.
Experimental Workflow for Improving JTV-519 Bioavailability
Caption: Experimental workflow for enhancing JTV-519 bioavailability.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Preparation and pharmacokinetics in vivo of linarin solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo evaluation of an oral self-emulsifying drug delivery system (SEDDS) for exenatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems (SEDDS) of coenzyme Q10: formulation development and bioavailability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Simultaneous quantitative LC-MS/MS analysis of 13 apolipoproteins and lipoprotein (a) in human plasma - Analyst (RSC Publishing) [pubs.rsc.org]
Interpreting unexpected results with JTV-519 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTV-519 (also known as K201).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JTV-519?
JTV-519 is a 1,4-benzothiazepine derivative primarily known for its role in stabilizing the ryanodine receptor 2 (RyR2) in its closed state.[1] This action is crucial in cardiac myocytes, where it prevents calcium (Ca2+) leakage from the sarcoplasmic reticulum (SR) during diastole.[1][2] By reducing this diastolic Ca2+ leak, JTV-519 can prevent delayed afterdepolarizations and spontaneous action potentials, which are triggers for cardiac arrhythmias.[2]
The precise molecular mechanism is still under investigation, with a key point of debate being the role of the calstabin2 (FKBP12.6) protein. Some studies suggest that JTV-519 enhances the binding of calstabin2 to RyR2, thereby stabilizing the channel.[3][4][5] This is particularly relevant in conditions like heart failure where RyR2 can be PKA-phosphorylated, leading to calstabin2 dissociation and subsequent Ca2+ leak.[3][4] However, other research indicates that JTV-519 can act directly on the RyR2 channel to prevent conformational changes, irrespective of calstabin2's presence.[1][6][7]
Q2: My results show an increase in RyR2 channel activity after JTV-519 treatment. Is this expected?
While primarily known as a stabilizer of the closed state of RyR2, some studies have reported that JTV-519 can act as a partial agonist on ryanodine receptors.[8][9][10] This effect appears to be dependent on the calcium concentration. For instance, at systolic Ca2+ concentrations (around 5 µM), JTV-519 has been shown to activate cardiac RyR2, while it has no effect under diastolic Ca2+ conditions (around 100 nM).[10] Therefore, an observed increase in RyR2 activity could be a context-dependent agonistic effect of the compound.
Q3: I'm observing effects that suggest JTV-519 is impacting targets other than RyR2. What are the known off-target effects?
JTV-519 is known to be a multi-channel blocker and can interact with several other cellular targets, which may contribute to unexpected experimental outcomes.[1][2] One of the most significant off-target effects is the Ca2+-dependent blockade of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[8][9][10] This inhibition of SERCA can slow the rate of SR Ca2+ loading.[10] Additionally, JTV-519 has been reported to inhibit sarcolemmal currents, including sodium (INa), L-type Ca2+ (ICa-L), and potassium (IKr, IK1) currents.[2]
| Target | Effect | IC50 (Cardiac Muscle) | Reference |
| RyR2 | Stabilization of closed state | Not reported | [1] |
| SERCA | Ca2+-dependent inhibition | 9 µM (at 0.25 µM Ca2+), 19 µM (at 2 µM Ca2+), 130 µM (at 200 µM Ca2+) | [10] |
| INa | Inhibition | Not specified | [2] |
| ICa-L | Inhibition | Not specified | [2] |
| IKr | Inhibition | Not specified | [2] |
| IK1 | Inhibition | Not specified | [2] |
Troubleshooting Unexpected Results
Problem 1: Decreased sarcoplasmic reticulum (SR) Ca2+ load after JTV-519 treatment.
Possible Cause: This is a recognized effect of JTV-519 and is likely due to its inhibitory action on SERCA.[10] By slowing the re-uptake of Ca2+ into the SR, JTV-519 can lead to a reduction in the total SR Ca2+ content.[2]
Troubleshooting Steps:
-
Confirm SERCA Inhibition: If possible, directly measure SERCA activity in your experimental model in the presence of JTV-519.
-
Normalize for SR Ca2+ Load: When assessing SR Ca2+ leak, it is crucial to account for changes in SR Ca2+ content. Experiments should be designed to compare Ca2+ leak at matched SR Ca2+ loads to isolate the direct effect of JTV-519 on RyR2.[2]
-
Dose-Response Analysis: Perform a dose-response curve to see if the effect on SR Ca2+ load is concentration-dependent. The IC50 for SERCA inhibition by JTV-519 is Ca2+-dependent, ranging from 9 µM to 130 µM in cardiac muscle.[10]
Problem 2: JTV-519 shows reduced or no efficacy at higher concentrations.
Possible Cause: A dose-dependent response for JTV-519 has been observed, with a decline in its beneficial effects at higher concentrations.[1] For instance, in failing hearts, no improvement was seen at 0.3 µM, and a decline in response was noted at 1 µM.[1]
Troubleshooting Steps:
-
Optimize Concentration: Conduct a thorough dose-response study to determine the optimal concentration of JTV-519 for your specific experimental model and desired outcome.
-
Consider Off-Target Effects: At higher concentrations, the off-target effects of JTV-519, such as SERCA and ion channel blockade, may become more pronounced and could counteract its beneficial effects on RyR2.[2][10]
-
Assess Cellular Health: High concentrations of any compound can lead to cellular toxicity. Ensure that the observed lack of efficacy is not due to compromised cell viability.
| Concentration | Observed Effect in Failing Hearts | Reference |
| 0.3 µM | No improvement | [1] |
| 1 µM | Decline in response | [1] |
Problem 3: JTV-519 is effective in reducing SR Ca2+ leak even without evidence of increased RyR2 phosphorylation.
Possible Cause: While JTV-519 is known to be effective in conditions of RyR2 hyper-phosphorylation (e.g., in heart failure), its mechanism is not exclusively dependent on this state.[2] Studies have shown that JTV-519 can reduce SR Ca2+ leak induced by Ca2+ overload in the absence of increased RyR2 phosphorylation at the CaMKII-dependent site Ser2814.[2]
Troubleshooting Steps:
-
Confirm Phosphorylation Status: Use appropriate techniques (e.g., Western blotting with phospho-specific antibodies) to confirm the phosphorylation state of RyR2 in your experimental conditions.
-
Investigate Ca2+ Overload: Assess whether your experimental model involves cellular Ca2+ overload, as JTV-519 can be effective in these conditions independent of RyR2 phosphorylation.[2]
-
Consider Direct RyR2 Interaction: The results may support the hypothesis that JTV-519 directly interacts with and stabilizes the RyR2 channel, a mechanism that is not reliant on the phosphorylation state or the presence of calstabin2.[1][6][7]
Experimental Protocols
Protocol: Assessment of Sarcoplasmic Reticulum Ca2+ Leak
This protocol is adapted from studies investigating the effect of JTV-519 on SR Ca2+ leak in isolated cardiomyocytes.[2]
-
Cell Preparation: Isolate ventricular cardiomyocytes using established enzymatic digestion protocols.
-
Fluorescent Dye Loading: Load the cardiomyocytes with a Ca2+-sensitive fluorescent dye, such as Fluo-4 AM.
-
Perfusion and Stimulation:
-
Place cells in a perfusion chamber on an inverted microscope stage.
-
Superfuse with Tyrode's solution at 37°C.
-
Electrically stimulate the cells at a physiological frequency (e.g., 1 Hz) to reach a steady state.
-
-
Induction of Ca2+ Overload (Optional): To induce SR Ca2+ leak, perfuse the cells with a solution containing an agent like ouabain (e.g., 100 µmol·L−1 for 7 minutes) during stimulation.[2]
-
JTV-519 Treatment: Perfuse a subset of cells with the desired concentration of JTV-519 (e.g., 1 µmol·L−1).[2]
-
Confocal Microscopy:
-
Use a confocal laser scanning microscope to record line-scan images along the longitudinal axis of the cardiomyocyte.
-
This allows for the visualization and quantification of Ca2+ transients and spontaneous Ca2+ release events (Ca2+ sparks and waves).
-
-
Data Analysis:
-
Quantify the frequency of Ca2+ sparks and waves as a measure of diastolic SR Ca2+ leak.
-
Measure the amplitude of Ca2+ transients to assess systolic Ca2+ release.
-
To determine SR Ca2+ load, rapidly apply caffeine (e.g., 10 mM) to release all SR Ca2+ and measure the resulting Ca2+ transient.
-
Compare the Ca2+ spark and wave frequency between control, ouabain-treated, and JTV-519-treated groups. If SR Ca2+ load differs, normalize the leak measurements to the SR Ca2+ content.[2]
-
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
JTV-519 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JTV-519, focusing on potential issues related to lot-to-lot variability and quality control.
Frequently Asked Questions (FAQs)
Q1: What is JTV-519 and what is its primary mechanism of action?
A1: JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that primarily acts as a stabilizer of the ryanodine receptor 2 (RyR2) in its closed state.[1] This action reduces diastolic Ca2+ leak from the sarcoplasmic reticulum (SR), which is a key factor in certain cardiac arrhythmias and heart failure.[1] While the precise mechanism is still debated, it is thought to either directly interact with the RyR2 channel or enhance the binding of the stabilizing protein calstabin2 (FKBP12.6) to RyR2.[1][2]
Q2: What are the known off-target effects of JTV-519?
A2: JTV-519 has been shown to exhibit off-target effects, most notably the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) at higher concentrations.[3] This can impact SR Ca2+ load and overall calcium homeostasis within the cell. Some studies have also suggested that JTV-519 can affect other ion channels, which could contribute to its overall pharmacological profile.
Q3: How can I be sure of the quality of my JTV-519 lot?
A3: Reputable suppliers provide a Certificate of Analysis (CoA) for each lot of JTV-519. This document should detail the purity of the compound, typically determined by High-Performance Liquid Chromatography (HPLC), and confirm its identity using methods like mass spectrometry or NMR. Purity levels should ideally be greater than 97-98%. Always request and review the CoA before starting your experiments.
Q4: What is the recommended solvent for JTV-519 and what are the proper storage conditions?
A4: JTV-519 is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at +4°C. Once dissolved, aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the supplier's datasheet for specific recommendations on storage duration of solutions.
Troubleshooting Guide
Inconsistent experimental results with JTV-519 can be frustrating. This guide provides a structured approach to troubleshooting common issues, with a focus on potential lot-to-lot variability.
Problem 1: Reduced or no observable effect of JTV-519 on RyR2-mediated Ca2+ leak.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal compound purity/activity in the current lot. | 1. Verify Purity: Review the Certificate of Analysis (CoA) for the specific lot number. Ensure the purity meets the expected standard (e.g., >98% by HPLC). 2. Confirm Identity: If possible, perform in-house analysis (e.g., mass spectrometry) to confirm the molecular weight of the compound. 3. Functional Validation: Perform a dose-response curve in a well-established cellular model (e.g., isolated cardiomyocytes) and compare the EC50 to previously published values or your own historical data. A significant rightward shift in the dose-response curve could indicate lower potency of the current lot. |
| Incorrect compound concentration. | 1. Recalculate Dilutions: Double-check all calculations for preparing stock and working solutions. 2. Fresh Preparations: Prepare fresh working solutions from the stock solution for each experiment. JTV-519 in solution may degrade over time. |
| Experimental conditions affecting JTV-519 activity. | 1. pH of solutions: Ensure the pH of your experimental buffers is within the optimal range. 2. Presence of interfering substances: Review your experimental media for components that might interact with or degrade JTV-519. |
| Cellular model variability. | 1. Cell Health: Ensure the health and viability of your cells. Changes in cell passage number or culture conditions can alter their response to drugs. 2. Expression levels of RyR2 and associated proteins: If using a cell line, verify the expression levels of RyR2 and calstabin2. |
Problem 2: Unexpected off-target effects are observed at concentrations that were previously well-tolerated.
| Possible Cause | Troubleshooting Steps |
| Presence of impurities in the current lot. | 1. Analyze CoA for Impurities: Carefully examine the CoA for any uncharacterized peaks in the HPLC trace. 2. Test for known off-target effects: Perform specific assays to measure known off-target activities, such as SERCA inhibition. If the current lot shows a more potent inhibition of SERCA at lower concentrations compared to previous lots, it may contain impurities with SERCA-inhibitory activity. |
| Higher effective concentration of the compound. | 1. Solubility Issues: Ensure complete dissolution of the JTV-519 in your solvent. Incomplete dissolution can lead to inaccurate concentrations. 2. Adsorption to plastics: Consider using low-adhesion labware, as small molecules can sometimes adsorb to plastic surfaces, altering the effective concentration in your experiment. |
Quality Control Workflow
To ensure the consistency and reliability of your experimental data, it is crucial to implement a quality control workflow for each new lot of JTV-519.
Caption: Quality control workflow for new lots of JTV-519.
Experimental Protocols
Cardiomyocyte Isolation and Calcium Imaging
This protocol describes the isolation of ventricular cardiomyocytes and subsequent measurement of intracellular Ca2+ transients and sparks to assess the effect of JTV-519.
Materials:
-
Langendorff perfusion system
-
Collagenase Type II
-
Krebs-Henseleit (KH) buffer
-
Ca2+-free Tyrode's solution
-
Fluo-4 AM or other suitable Ca2+ indicator
-
Confocal microscope
Procedure:
-
Heart Perfusion: Anesthetize the animal and rapidly excise the heart. Cannulate the aorta on a Langendorff apparatus and perfuse with Ca2+-free Tyrode's solution to wash out the blood.
-
Enzymatic Digestion: Switch the perfusion to a solution containing Collagenase Type II to digest the cardiac tissue.
-
Cell Dissociation: Once the heart is digested, transfer the ventricular tissue to a dish and gently tease the cells apart.
-
Calcium Reintroduction: Gradually reintroduce Ca2+ to the cell suspension to a final concentration of 1.8 mM.
-
Cell Loading with Ca2+ Indicator: Incubate the isolated cardiomyocytes with Fluo-4 AM in the dark to allow for dye loading.
-
Confocal Imaging: Place the dye-loaded cells in a perfusion chamber on the stage of a confocal microscope.
-
Data Acquisition:
-
Ca2+ Transients: Electrically stimulate the cardiomyocytes and record line-scan images to measure the amplitude and kinetics of Ca2+ transients.
-
Ca2+ Sparks: In the absence of electrical stimulation, record line-scan images to measure the frequency and characteristics of spontaneous Ca2+ sparks.
-
-
JTV-519 Application: Perfuse the cells with a solution containing the desired concentration of JTV-519 and repeat the data acquisition to determine its effect on Ca2+ transients and sparks.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
JTV-519 and its interaction with plasticware
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JTV-519 (also known as K201), with a specific focus on mitigating potential interactions with laboratory plasticware.
Frequently Asked Questions (FAQs)
Q1: What is JTV-519 and what is its primary mechanism of action?
A1: JTV-519 (K201) is a 1,4-benzothiazepine derivative that acts as a stabilizer of the ryanodine receptor 2 (RyR2), an intracellular calcium release channel located on the sarcoplasmic reticulum of cardiac and skeletal muscle cells. Its primary mechanism involves binding to the RyR2 complex, which helps to prevent spontaneous diastolic calcium leaks from the sarcoplasmic reticulum. This stabilization is crucial in conditions like heart failure and certain cardiac arrhythmias where RyR2 channels can become "leaky." There is evidence to suggest that JTV-519 can exert its effect by either directly binding to the RyR2 channel to prevent conformational changes or by increasing the binding affinity of the stabilizing protein calstabin2 (also known as FKBP12.6) to RyR2.
Q2: I am observing a lower-than-expected potency of JTV-519 in my cell-based assays. Could this be related to the plasticware I'm using?
A2: Yes, it is possible. JTV-519 is a lipophilic compound, and as such, it has the potential to adsorb to the surface of standard plasticware, particularly polystyrene. This adsorption can lead to a significant reduction in the effective concentration of the compound in your experimental medium, resulting in seemingly lower potency. It is a known issue for hydrophobic small molecules in biological assays.
Q3: What type of plasticware is recommended for working with JTV-519?
A3: To minimize the loss of JTV-519 due to adsorption, it is recommended to use polypropylene (PP) labware or specially treated low-binding plasticware. Polypropylene is generally less hydrophobic than polystyrene (PS) and therefore less prone to nonspecific binding of lipophilic compounds. If possible, conducting preliminary experiments to compare compound activity in different types of plasticware (e.g., polypropylene vs. polystyrene) is advised.
Q4: How should I prepare and store my JTV-519 stock solutions?
A4: JTV-519 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use high-quality, anhydrous DMSO. Stock solutions should be stored at -20°C or -80°C in tightly sealed polypropylene or glass vials to prevent moisture absorption by the DMSO and degradation of the compound. For working solutions, it is best to prepare them fresh from the stock on the day of the experiment. Minimize the number of dilution steps in plasticware to reduce the cumulative loss of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results between experiments. | Adsorption of JTV-519 to plasticware, leading to variable effective concentrations. | Consistently use polypropylene or low-binding microplates and tubes for all experiments involving JTV-519. Prepare fresh dilutions for each experiment. Consider pre-incubating (or "pre-conditioning") the plasticware with a solution containing a similar concentration of JTV-519 to saturate the binding sites, then replacing it with the fresh experimental solution. |
| Complete loss of JTV-519 activity at low concentrations. | Significant compound adsorption to the plastic surface, depleting the compound from the solution, especially at nanomolar concentrations. | Avoid using polystyrene plates for low-concentration experiments. Use the lowest passage number of cells possible, as higher cell numbers can sometimes help to mitigate the effects of compound loss. Increase the volume of the experimental medium to decrease the surface area-to-volume ratio. |
| Precipitation of JTV-519 in aqueous buffer. | JTV-519 has low aqueous solubility. The final concentration of DMSO in the assay may be too low to maintain its solubility. | Ensure the final DMSO concentration in your assay is sufficient to keep JTV-519 in solution, typically between 0.1% and 0.5%. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your cells. If precipitation is still an issue, consider using a formulation with a non-ionic surfactant like Tween 20 or Pluronic F-68 at a low concentration (e.g., 0.01%) to improve solubility and reduce plastic binding. |
Quantitative Data
| Property | Value | Implication for Handling |
| Molecular Weight | 424.60 g/mol | - |
| Predicted LogP | Not available in searched literature. Based on its chemical structure, it is expected to be a lipophilic molecule. | High lipophilicity suggests a strong potential for adsorption to hydrophobic plasticware. |
| Solubility | Soluble in DMSO | Stock solutions should be prepared in DMSO. Care must be taken when diluting into aqueous buffers to avoid precipitation. |
Experimental Protocols
Protocol 1: General Cell-Based Assay for JTV-519
This protocol provides a general framework for assessing the activity of JTV-519 in a cultured cell line. Specific details such as cell type, seeding density, and endpoint measurement will need to be optimized for your particular experiment.
-
Cell Seeding:
-
Culture your cells of interest (e.g., a cardiomyocyte cell line like HL-1, or a recombinant cell line expressing RyR2) in the appropriate growth medium.
-
Seed the cells into a 96-well polypropylene or low-binding microplate at a pre-determined optimal density.
-
Incubate the plate at 37°C in a humidified CO2 incubator until the cells reach the desired confluency (typically 24-48 hours).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of JTV-519 in 100% DMSO.
-
On the day of the experiment, perform serial dilutions of the JTV-519 stock solution in a serum-free or low-serum medium to create a range of working concentrations. Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic to the cells (e.g., ≤ 0.5%).
-
-
Compound Treatment:
-
Carefully remove the growth medium from the cell plate.
-
Add the prepared JTV-519 working solutions and vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (this needs to be optimized, but a pre-incubation of 30-60 minutes is common for studying acute effects on calcium signaling).
-
-
Assay Endpoint Measurement:
-
Measure the desired biological endpoint. This could be, for example, changes in intracellular calcium levels using a fluorescent indicator dye (e.g., Fluo-4 AM), measurement of cell viability, or a specific signaling pathway activation using a reporter assay.
-
Protocol 2: Measurement of Spontaneous Calcium Sparks in Isolated Cardiomyocytes
This protocol outlines a method to assess the effect of JTV-519 on spontaneous calcium sparks in isolated cardiomyocytes, a direct measure of its RyR2 stabilizing activity.
-
Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., rat or mouse) using established enzymatic digestion protocols.
-
Allow the isolated cells to adhere to laminin-coated coverslips in a culture dish.
-
-
Fluorescent Dye Loading:
-
Load the cardiomyocytes with a calcium indicator dye, such as Fluo-4 AM (e.g., 5 µM for 30 minutes at room temperature), in a suitable physiological buffer (e.g., Tyrode's solution).
-
After loading, wash the cells with the dye-free buffer to allow for de-esterification of the dye.
-
-
JTV-519 Incubation:
-
Prepare JTV-519 solutions in the physiological buffer at the desired concentrations.
-
Incubate the dye-loaded cardiomyocytes with the JTV-519 solutions or a vehicle control for a defined period (e.g., 30 minutes) before imaging.
-
-
Confocal Microscopy and Data Acquisition:
-
Mount the coverslip onto the stage of a laser-scanning confocal microscope equipped for live-cell imaging.
-
Acquire images in line-scan mode along the longitudinal axis of the cardiomyocyte to capture the spatial and temporal characteristics of calcium sparks.
-
Record spontaneous calcium spark activity for a set duration for each cell under each condition.
-
-
Data Analysis:
-
Analyze the line-scan images using specialized software (e.g., ImageJ with appropriate plugins) to determine the frequency, amplitude, and spatial/temporal properties of the calcium sparks.
-
Compare the calcium spark characteristics between control and JTV-519-treated cells. A reduction in spark frequency is indicative of RyR2 stabilization.
-
Visualizations
Caption: JTV-519 signaling pathway illustrating its stabilization of the RyR2 channel.
Caption: Experimental workflow for assessing JTV-519's effect on calcium sparks.
Caption: Troubleshooting logic for addressing low JTV-519 potency in assays.
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: JTV-519 vs. Diltiazem
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of JTV-519 (also known as K201) and diltiazem, two benzothiazepine derivatives with significant cardiovascular effects. While structurally similar, their primary molecular targets and cellular consequences differ substantially. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies of pivotal studies to inform cardiovascular research and drug development.
Introduction
JTV-519 and diltiazem, despite their shared benzothiazepine core, represent distinct approaches to modulating intracellular calcium signaling in cardiomyocytes. Diltiazem is a well-established L-type calcium channel blocker used in the treatment of hypertension, angina, and certain arrhythmias.[1][2] Its mechanism primarily involves reducing the influx of extracellular calcium. JTV-519, a newer investigational agent, is recognized for its stabilizing effect on the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel on the sarcoplasmic reticulum (SR).[3][4] This action aims to correct aberrant SR calcium leak, a pathological feature of heart failure and certain arrhythmias.
Primary Mechanism of Action: A Tale of Two Channels
The fundamental difference in the mechanism of action between JTV-519 and diltiazem lies in their principal molecular targets within the cardiomyocyte.
Diltiazem: The L-Type Calcium Channel Blocker
Diltiazem exerts its therapeutic effects by binding to the α1 subunit of L-type calcium channels located on the sarcolemma.[1][2] This binding inhibits the influx of calcium into the cell during depolarization. The consequences of this action are multifaceted:
-
Vasodilation: By blocking calcium entry in vascular smooth muscle cells, diltiazem leads to relaxation of blood vessels and a decrease in blood pressure.
-
Negative Inotropy: Reduced calcium influx in cardiomyocytes diminishes the force of myocardial contraction.
-
Negative Chronotropy: Diltiazem slows the heart rate by suppressing the sinoatrial node's firing rate and prolonging atrioventricular nodal conduction.[1][2]
JTV-519: The Ryanodine Receptor Stabilizer
JTV-519's primary target is the ryanodine receptor 2 (RyR2), the major calcium release channel on the sarcoplasmic reticulum of cardiomyocytes.[3][4] In pathological conditions such as heart failure, RyR2 channels can become "leaky," leading to inappropriate diastolic calcium release from the SR. JTV-519 is believed to correct this by:
-
Stabilizing the Closed State of RyR2: JTV-519 is thought to increase the affinity of the stabilizing protein calstabin-2 (FKBP12.6) to the RyR2 channel, which helps to keep the channel closed during diastole.[3]
-
Reducing Calcium Sparks: By stabilizing RyR2, JTV-519 reduces the frequency of spontaneous, localized calcium release events known as "calcium sparks," thereby preventing aberrant global calcium waves that can trigger arrhythmias.[2]
It is also important to note that some studies suggest JTV-519 can have secondary effects, including inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) at higher concentrations.[5]
Signaling Pathway Diagrams
Comparative Experimental Data
Direct head-to-head comparisons of JTV-519 and diltiazem in the same experimental model are limited. However, available data allows for an indirect comparison of their effects on key cellular and physiological parameters.
Table 1: Effects on Sarcoplasmic Reticulum Ca²⁺ Leak
| Parameter | JTV-519 Effect | Diltiazem Effect | Experimental Model | Reference |
| Ca²⁺ Spark Frequency | Significantly reduced in response to ouabain-induced Ca²⁺ overload. | Not directly assessed in the same model. Diltiazem's primary effect is on Ca²⁺ influx, not direct modulation of SR leak. | Murine cardiomyocytes | [2] |
| Diastolic Ca²⁺ Events | Significantly reduced the amplitude of diastolic Ca²⁺ events (483 ± 103 vs. 154 ± 46 nmol/L; ISO vs. K201). | Not directly assessed in the same comparative study. | Isolated rat ventricular cardiomyocytes | [2] |
Table 2: Comparative Effects on Intracellular Ca²⁺ Transients and Cell Shortening
| Parameter | JTV-519 (1.0 µmol/L) | Diltiazem (4.0 and 8.0 µmol/L) | Experimental Model | Reference |
| Peak Stimulated [Ca²⁺]i Transient | Significantly reduced (1,900 ± 367 vs. 1,350 ± 260 nmol/L; ISO vs. K201). | A dose-dependent decrease in Ca²⁺ transient peak was observed. | Isolated rat ventricular cardiomyocytes | [2] |
| Pre-stimulus [Ca²⁺]i | Significantly reduced (411 ± 40 vs. 216 ± 52 nmol/L; ISO vs. K201). | Not reported in the comparative context. | Isolated rat ventricular cardiomyocytes | [2] |
| Peak Stimulated Cell Shortening | No significant alteration (15.04 ± 1.49 vs. 13.60 ± 1.52% RCL; ISO vs. K201). | A dose-dependent decrease in cell shortening amplitude was observed. | Isolated rat ventricular cardiomyocytes | [2] |
Experimental Protocols
Measurement of Sarcoplasmic Reticulum Ca²⁺ Leak in Murine Cardiomyocytes
-
Cell Isolation: Ventricular cardiomyocytes were isolated from murine hearts by Langendorff perfusion with a Ca²⁺-free Tyrode's solution containing collagenase.
-
Ca²⁺ Imaging: Cells were loaded with the Ca²⁺ sensitive dye Fluo-4 AM. Confocal microscopy was used to record line-scan images along the longitudinal axis of the cardiomyocytes to visualize Ca²⁺ transients and sparks.
-
Experimental Conditions: SR Ca²⁺ leak was induced by superfusion with ouabain. JTV-519 (1 µmol·L⁻¹) was pre-incubated for 1 hour before measurements.
-
Data Analysis: Ca²⁺ spark frequency was quantified from the line-scan images. SR Ca²⁺ content was assessed by the rapid application of caffeine.[2]
Myofilament Ca²⁺ Sensitivity Measurements in Intact Rat Ventricular Cardiomyocytes
-
Cell Preparation: Intact rat ventricular cardiomyocytes were loaded with the ratiometric Ca²⁺ indicator Fura-4F AM.
-
Simultaneous Measurement: Fluorescence and cell shortening were measured simultaneously.
-
Drug Application: Experiments were conducted during perfusion with Krebs-Henseleit solution containing a range of extracellular Ca²⁺ concentrations, or with fixed extracellular Ca²⁺ and varying concentrations of JTV-519 (0.3, 1.0, and 3.0 μmol/L) or diltiazem (4.0 and 8.0 μmol/L).
-
Data Analysis: The relationship between intracellular Ca²⁺ concentration and cell shortening was analyzed to determine myofilament Ca²⁺ sensitivity.[2]
Experimental Workflow Diagram
Conclusion
JTV-519 and diltiazem, while both benzothiazepine derivatives, exhibit fundamentally different mechanisms of action at the cellular level. Diltiazem's primary role as an L-type calcium channel blocker on the sarcolemma makes it effective in conditions where reducing global calcium influx is beneficial, such as hypertension and angina. In contrast, JTV-519's targeted action on stabilizing RyR2 channels within the sarcoplasmic reticulum positions it as a potential therapeutic for pathologies driven by aberrant diastolic SR calcium leak, including certain types of heart failure and arrhythmias. The available comparative data, though limited, highlights these distinct pharmacological profiles, with JTV-519 showing a more specific effect on reducing diastolic calcium release events without a direct major impact on stimulated cell shortening, whereas diltiazem demonstrates a more pronounced effect on global calcium transients and contractility. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and safety in various cardiovascular disease models.
References
- 1. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to JTV-519 and S107 as RyR2 Stabilizers for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JTV-519 (also known as K201) and S107, two benzothiazepine derivatives investigated for their role as stabilizers of the cardiac ryanodine receptor (RyR2). Dysregulation of RyR2, leading to diastolic calcium leak from the sarcoplasmic reticulum (SR), is implicated in the pathophysiology of cardiac arrhythmias and heart failure. Both JTV-519 and S107 aim to mitigate this leak by stabilizing the closed state of the RyR2 channel. This document summarizes their mechanisms of action, presents supporting experimental data, details relevant experimental protocols, and visualizes key signaling pathways.
Mechanism of Action: A Tale of Two Stabilizers
The primary therapeutic target of both JTV-519 and S107 is the RyR2 channel, a large protein complex responsible for releasing calcium from the SR to initiate cardiac muscle contraction. In pathological conditions, such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become "leaky" during diastole, leading to aberrant calcium waves and triggered arrhythmias.
JTV-519 (K201) is a multi-channel blocker with a complex and debated mechanism of action regarding RyR2 stabilization.[1][2][3][4] It is structurally similar to the L-type calcium channel blocker diltiazem.[3] One proposed mechanism is that JTV-519 enhances the binding of the accessory protein FKBP12.6 (calstabin2) to RyR2.[5] FKBP12.6 is believed to stabilize the closed state of the RyR2 channel, and its dissociation is linked to channel dysfunction.[3] However, a significant body of evidence suggests that JTV-519 can suppress spontaneous calcium release and stabilize RyR2 independently of FKBP12.6.[1][2][4] This suggests a direct interaction with the RyR2 channel itself. JTV-519 has also been shown to have off-target effects, including the potential for pro-arrhythmic activity.[6]
S107 is a derivative of JTV-519 developed to be a more specific RyR2 stabilizer.[6] Its primary mechanism of action is reported to be the enhancement of the binding of calstabin2 to RyR2, particularly in diseased states where this interaction is weakened.[7][8] S107 is described as being highly specific for RyR2, with no significant effects on over 400 other ion channels, kinases, and receptors at concentrations up to 10 µM.[8][9] This higher specificity may translate to a better safety profile compared to JTV-519.
Signaling Pathway of RyR2 Stabilization
The following diagram illustrates the proposed mechanisms of action for JTV-519 and S107 on the RyR2 channel complex.
References
- 1. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. JTV-519 - Wikipedia [en.wikipedia.org]
- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
JTV-519's Efficacy on RyR2: A Comparative Analysis Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JTV-519's (also known as K201) effectiveness in modulating the ryanodine receptor 2 (RyR2), with a focus on validation through knockout and knock-in animal models. This analysis delves into the controversy surrounding its mechanism, particularly its interaction with the stabilizing protein calstabin-2 (FKBP12.6).
JTV-519, a 1,4-benzothiazepine derivative, is recognized for its potential in treating cardiac arrhythmias and heart failure by stabilizing the RyR2 channel in its closed state, thereby mitigating diastolic Ca2+ leak from the sarcoplasmic reticulum (SR).[1][2] The central debate revolves around whether JTV-519's therapeutic action is direct or mediated by enhancing the binding of calstabin-2 to RyR2. Studies employing genetic models, specifically calstabin-2 knockout mice, have been instrumental in exploring this question, yielding conflicting but insightful results.
Comparative Efficacy of JTV-519: With and Without Calstabin-2
Evidence from studies on calstabin-2 heterozygous knockout (calstabin-2+/-) mice suggests that JTV-519 effectively prevents cardiac arrhythmias and sudden cardiac death.[3] However, its anti-arrhythmic properties were reportedly absent in calstabin-2 homozygous knockout (calstabin-2-/-) mice, indicating a dependency on calstabin-2 for its action in this context.[3]
Conversely, other research demonstrates that JTV-519 can suppress spontaneous, store-overload-induced Ca2+ release (SOICR) from the SR in isolated cardiomyocytes and even in HEK-293 cells expressing RyR2 without calstabin-2.[4][5] This suggests a direct interaction with the RyR2 channel, independent of calstabin-2.
Quantitative Data Summary
The following tables summarize the quantitative effects of JTV-519 on RyR2 function in various genetic models under different experimental conditions.
Table 1: Effect of JTV-519 on RyR2-Mediated Ca2+ Leak
| Model | Condition | Treatment | Ca2+ Spark Frequency (events/100 µm/s) | Ca2+ Spark Duration (ms) | Reference |
| Wild-Type Mouse Cardiomyocytes | Ouabain-induced SR Ca2+ overload | Vehicle | Increased | - | [1] |
| Wild-Type Mouse Cardiomyocytes | Ouabain-induced SR Ca2+ overload | JTV-519 (1 µM) | Significantly reduced | Shorter | [1] |
| Calstabin-2+/- Mouse Cardiomyocytes | Isoproterenol (β-adrenergic stimulation) | Vehicle | Increased aberrant Ca2+ oscillations | - | [3] |
| Calstabin-2+/- Mouse Cardiomyocytes | Isoproterenol (β-adrenergic stimulation) | JTV-519 | Significantly decreased aberrant Ca2+ oscillations | - | [3] |
| Calstabin-2-/- Mouse Cardiomyocytes | Isoproterenol (β-adrenergic stimulation) | JTV-519 | No significant decrease in aberrant Ca2+ oscillations | - | [3] |
| RyR2-R4496C Knock-in Mouse (CPVT model) | Ouabain-induced arrhythmias | JTV-519 (1 µM) | Prevented cellular arrhythmias | - | [1] |
| RyR2 Mutant (R420Q, Q4201R, F2483I) hiPSC-CMs | Spontaneous | JTV-519 (2 µM) | Significantly decreased | Significantly shortened | [6] |
Table 2: Effect of JTV-519 on Cardiac Arrhythmias in vivo
| Model | Condition | Treatment | Arrhythmia Incidence | Reference |
| Calstabin-2+/- Mice | Exercise-induced | JTV-519 (0.5 mg·kg−1·hr−1) | Significantly fewer arrhythmias | [3] |
| Calstabin-2-/- Mice | Exercise-induced | JTV-519 (0.5 mg·kg−1·hr−1) | No significant reduction in arrhythmias | [3] |
Table 3: Effect of JTV-519 on Calstabin-2 Binding to RyR2
| Model | Condition | Treatment | Calstabin-2 bound to RyR2 | Reference |
| Calstabin-2+/- Cardiomyocytes | PKA phosphorylation (simulating β-adrenergic stimulation) | Vehicle | Significantly depleted | [3][7] |
| Calstabin-2+/- Cardiomyocytes | PKA phosphorylation | JTV-519 (1 µM) | Significantly increased | [3][7] |
| Wild-Type Mice with Myocardial Infarction (HF model) | Heart Failure | Vehicle | Significantly depleted | [8][9] |
| Wild-Type Mice with Myocardial Infarction (HF model) | Heart Failure | JTV-519 | Increased | [8][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and experimental logic for validating JTV-519's effect on RyR2.
Experimental Protocols
Cardiomyocyte Isolation and Ca2+ Imaging
-
Isolation: Ventricular myocytes are isolated from adult mice by enzymatic digestion using Langendorff perfusion with a collagenase-containing solution.
-
Ca2+ Indicator Loading: Isolated myocytes are incubated with a fluorescent Ca2+ indicator, such as Fluo-4 AM, to allow for the visualization of intracellular Ca2+ dynamics.
-
Ca2+ Spark Measurement: Cells are field-stimulated, and spontaneous Ca2+ release events (Ca2+ sparks) are recorded using a laser-scanning confocal microscope. The frequency, amplitude, and duration of Ca2+ sparks are analyzed to quantify diastolic Ca2+ leak.[1] To induce SR Ca2+ overload and increase spark frequency, agents like ouabain can be used.[1]
In Vivo Arrhythmia Induction and Monitoring
-
Animal Models: Wild-type, calstabin-2+/-, and calstabin-2-/- mice are used.
-
Treatment: JTV-519 or a vehicle control is administered, often via implantable osmotic pumps for continuous delivery.[3]
-
Arrhythmia Induction: Arrhythmias are induced by subjecting the mice to exercise protocols (e.g., treadmill running) or by administering a β-adrenergic agonist like isoproterenol.
-
Monitoring: Electrocardiograms (ECG) are recorded using telemetry or external electrodes to monitor for ventricular arrhythmias.
Biochemical Analysis of RyR2-Calstabin-2 Interaction
-
Co-immunoprecipitation: Heart tissue lysates are incubated with an antibody against RyR2 to immunoprecipitate the RyR2 protein complex.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against RyR2 and calstabin-2 to determine the amount of calstabin-2 that was associated with RyR2. The phosphorylation status of RyR2 can also be assessed using phospho-specific antibodies.[3][7]
Conclusion
The validation of JTV-519's effect on RyR2 using knockout models has provided crucial, albeit complex, insights into its mechanism of action. While some evidence strongly suggests that the presence of calstabin-2 is necessary for JTV-519 to exert its anti-arrhythmic effects in vivo, other studies compellingly demonstrate its ability to directly stabilize RyR2 and reduce Ca2+ leak in the absence of this accessory protein.
This discrepancy may arise from differences in experimental models (in vivo vs. in vitro), the specific pathological conditions being mimicked (e.g., catecholaminergic stress vs. SR Ca2+ overload), and the multifaceted nature of JTV-519's interactions within the cardiomyocyte. For drug development professionals, these findings underscore the importance of a multi-pronged approach to validation, considering both the direct effects on the target protein and the broader physiological context in which the drug will operate. Further research is warranted to fully elucidate the conditions under which JTV-519's action is dependent on or independent of calstabin-2, which will be critical for identifying the patient populations most likely to benefit from this therapeutic agent.
References
- 1. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JTV-519 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium signaling consequences of RyR2 mutations associated with CPVT1 introduced via CRISPR/Cas9 gene editing in human-induced pluripotent stem cell–derived cardiomyocytes: Comparison of RyR2-R420Q, F2483I, and Q4201R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
JTV-519 and Flecainide in CPVT Treatment Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) is an inherited cardiac channelopathy characterized by life-threatening ventricular arrhythmias triggered by adrenergic stress. The underlying molecular defect often lies in the ryanodine receptor (RyR2), leading to aberrant calcium release from the sarcoplasmic reticulum (SR). This guide provides a comparative analysis of two pharmacological agents, JTV-519 (also known as K201) and flecainide, that have been investigated for their potential in managing CPVT.
Mechanism of Action: A Tale of Two Targets
Both JTV-519 and flecainide aim to mitigate the downstream effects of dysfunctional RyR2, but their proposed primary mechanisms of action differ, sparking considerable scientific debate, particularly concerning flecainide.
JTV-519: The RyR2 Stabilizer
JTV-519, a 1,4-benzothiazepine derivative, is primarily recognized for its role in stabilizing the RyR2 channel.[1][2][3] Its mechanism is thought to involve enhancing the binding of calstabin-2 (FKBP12.6) to RyR2.[2][3][4] Calstabin-2 is a crucial regulatory protein that stabilizes the closed state of the RyR2 channel. In CPVT, mutations can lead to the dissociation of calstabin-2, resulting in a "leaky" channel and spontaneous diastolic Ca2+ release.[4][5] By promoting the association of calstabin-2 with RyR2, JTV-519 is believed to reduce this pathological Ca2+ leak, thereby preventing the initiation of arrhythmias.[1][5] Some studies suggest that JTV-519 can also act directly on the RyR2 channel to prevent conformational changes, independent of calstabin-2.[1]
Flecainide: A Dual-Action Debate
Flecainide, a class IC antiarrhythmic drug, has a more debated mechanism of action in the context of CPVT.[6][7][8] While it is a known sodium channel blocker, a significant body of evidence suggests it also directly inhibits RyR2.[6][9][10] This direct RyR2 blockade is proposed to reduce the open probability of the channel, thus suppressing abnormal Ca2+ release from the SR.[6][11]
However, other studies contend that flecainide's antiarrhythmic effect in CPVT is primarily due to its sodium channel blocking properties.[8][12] This alternative hypothesis suggests that by blocking the late sodium current, flecainide raises the threshold for delayed afterdepolarizations (DADs) to trigger action potentials, thereby preventing arrhythmias.[8] A third perspective proposes a multi-faceted action involving both RyR2 and sodium channel modulation.[2][3]
Comparative Efficacy in Preclinical Models
Direct head-to-head comparative studies of JTV-519 and flecainide in the same CPVT models are limited. However, data from various preclinical studies provide insights into their relative efficacy in reducing arrhythmia burden and correcting underlying cellular defects.
| Parameter | JTV-519 | Flecainide | CPVT Model(s) |
| Arrhythmia Reduction | Suppressed ventricular tachycardia | Significantly reduced ventricular arrhythmias | CASQ2-knockout mice, RyR2 mutant mice |
| Calcium Sparks | Reduced frequency | Reduced frequency and duration | Cardiomyocytes from CPVT mouse models |
| Calcium Waves | Suppressed spontaneous Ca2+ waves | Suppressed arrhythmogenic Ca2+ waves | Cardiomyocytes from CPVT mouse models |
| Diastolic Ca2+ Leak | Reduced | Reduced | Cardiomyocytes from CPVT mouse models |
Experimental Protocols
Murine Models of CPVT
-
Genetically Modified Mice: Common models include knock-in mice with specific RyR2 mutations (e.g., R4496C) or knockout mice for calsequestrin-2 (CASQ2), both of which recapitulate the CPVT phenotype.[13][14]
-
Arrhythmia Induction: Ventricular arrhythmias are typically induced by a combination of exercise (e.g., treadmill) and catecholamine challenge (e.g., isoproterenol or epinephrine injection).[13]
-
Drug Administration: JTV-519 and flecainide are administered via intraperitoneal injection or osmotic pumps for chronic studies.
-
Electrophysiological Monitoring: Electrocardiogram (ECG) is monitored using telemetry to assess arrhythmia burden and characteristics.
Cellular Models: Isolated Cardiomyocytes
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of CPVT model mice or from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from CPVT patients.[15][16]
-
Calcium Imaging: Intracellular Ca2+ dynamics are visualized using fluorescent Ca2+ indicators (e.g., Fluo-4 AM) and confocal microscopy. This allows for the quantification of Ca2+ sparks, waves, and transients.
-
Drug Application: JTV-519 and flecainide are acutely applied to the superfusion solution at varying concentrations.
Signaling Pathways and Experimental Workflows
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [frontiersin.org]
- 3. Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular basis of catecholaminergic polymorphic ventricular tachycardia: What are the different hypotheses regarding mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medandlife.org [medandlife.org]
- 9. RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 11. The Role of Flecainide in the Management of Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Optimizing catecholaminergic polymorphic ventricular tachycardia therapy in calsequestrin-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling Catecholaminergic Polymorphic Ventricular Tachycardia using Induced Pluripotent Stem Cell-derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
JTV-519's SERCA Inhibitory Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the SERCA inhibitory properties of JTV-519 in comparison to other well-established inhibitors.
This guide provides a comprehensive cross-validation of the inhibitory activity of JTV-519 on the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA). JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with known cardioprotective and antiarrhythmic properties. While its primary target is often cited as the ryanodine receptor (RyR2), where it acts as a stabilizer to prevent diastolic Ca²⁺ leak, JTV-519 also exhibits a significant, calcium-dependent inhibitory effect on SERCA.[1] This dual activity makes a thorough understanding of its SERCA inhibition crucial for its development and application in research and therapeutics.
Here, we compare the SERCA inhibitory performance of JTV-519 with that of two widely used and potent SERCA inhibitors: Thapsigargin (Tg) and Cyclopiazonic acid (CPA). This guide presents quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows to offer a clear and objective comparison.
Quantitative Comparison of SERCA Inhibitors
The inhibitory potency of JTV-519, Thapsigargin, and Cyclopiazonic acid on SERCA activity is summarized in the table below. It is important to note that the inhibitory activity of JTV-519 is calcium-dependent, with its potency increasing at lower Ca²⁺ concentrations.
| Inhibitor | Target | IC50 Value | Organism/Tissue | Experimental Conditions |
| JTV-519 (K201) | SERCA | ~130 µM | Canine Cardiac Muscle | 200 µM Ca²⁺ |
| ~19 µM | Canine Cardiac Muscle | 2 µM Ca²⁺ | ||
| ~9 µM | Canine Cardiac Muscle | 0.25 µM Ca²⁺ | ||
| ~104 µM | Canine Skeletal Muscle | 200 µM Ca²⁺ | ||
| ~13 µM | Canine Skeletal Muscle | 2 µM Ca²⁺ | ||
| ~5 µM | Canine Skeletal Muscle | 0.25 µM Ca²⁺ | ||
| Thapsigargin (Tg) | SERCA | ~0.35 - 0.45 nM | Human Neuroblastoma Cells | Carbachol-evoked Ca²⁺ transients |
| Cyclopiazonic Acid (CPA) | SERCA | ~0.6 µM | Rabbit Skeletal Muscle | Sarcoplasmic Reticulum Vesicles |
IC50 values represent the concentration of the inhibitor required to reduce SERCA activity by 50%. Data is compiled from multiple sources.[1][2] It's important to consider that experimental conditions can influence IC50 values.
Signaling Pathway of SERCA and its Inhibition
The following diagram illustrates the central role of SERCA in maintaining calcium homeostasis within a cardiomyocyte and the mechanism by which JTV-519 and other inhibitors interfere with this process.
Caption: SERCA pump actively transports Ca²⁺ from the cytosol into the SR, powered by ATP hydrolysis. Inhibitors like JTV-519 block this activity.
Experimental Protocols
The determination of SERCA inhibitory activity is typically performed using an in vitro enzyme activity assay. The following is a generalized protocol based on commonly used methods.[3][4][5]
Objective: To measure the rate of ATP hydrolysis by SERCA in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Biological Sample: Isolated sarcoplasmic reticulum (SR) vesicles from cardiac or skeletal muscle.
-
Assay Buffer: Typically contains MOPS or Tris buffer, KCl, MgCl₂, and EGTA to control Ca²⁺ concentration.
-
Substrate: ATP.
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Reporter Molecules: Phosphoenolpyruvate (PEP) and NADH.
-
Inhibitors: JTV-519, Thapsigargin, Cyclopiazonic acid.
-
Instrumentation: Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Preparation of SR Vesicles:
-
Homogenize fresh or frozen muscle tissue in a suitable buffer.
-
Perform differential centrifugation to isolate the microsomal fraction containing SR vesicles.
-
Determine the protein concentration of the SR vesicle preparation.
-
-
Enzyme-Coupled Assay:
-
The assay relies on a coupled enzyme system to link ATP hydrolysis to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
-
The reactions are as follows:
-
SERCA: ATP → ADP + Pi
-
Pyruvate Kinase: ADP + PEP → ATP + Pyruvate
-
Lactate Dehydrogenase: Pyruvate + NADH → Lactate + NAD⁺
-
-
-
Assay Protocol:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, ATP, PK, and LDH.
-
Add a known amount of SR vesicle protein to the reaction mixture.
-
Initiate the reaction by adding a specific concentration of CaCl₂ to achieve the desired free Ca²⁺ concentration.
-
Monitor the decrease in absorbance at 340 nm over time to determine the basal SERCA activity.
-
To determine the effect of inhibitors, pre-incubate the SR vesicles with varying concentrations of the inhibitor (e.g., JTV-519, Thapsigargin, or CPA) before initiating the reaction.
-
Measure the rate of NADH oxidation in the presence of the inhibitor.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the molar extinction coefficient of NADH.
-
Plot the percentage of SERCA inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for SERCA Inhibition Assay
The following diagram outlines the key steps involved in a typical SERCA inhibition assay.
Caption: Workflow of a SERCA inhibition assay, from sample preparation to IC50 determination.
Conclusion
JTV-519 demonstrates a clear, albeit less potent, inhibitory effect on SERCA compared to highly specific inhibitors like Thapsigargin. The calcium-dependent nature of JTV-519's SERCA inhibition is a key distinguishing feature. At physiological diastolic Ca²⁺ concentrations, the inhibitory effect of JTV-519 on SERCA becomes more pronounced, which could contribute to its overall cellular effects. Researchers and drug developers should consider this dual inhibitory profile on both RyR2 and SERCA when evaluating the therapeutic potential and off-target effects of JTV-519 and its analogs. The provided experimental protocols and workflows offer a foundation for the standardized assessment of SERCA inhibition by novel compounds.
References
- 1. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ATPase activity assays of SERCA reconstitutions [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
JTV-519: A Comparative Analysis of its Therapeutic Profile in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug JTV-519 (also known as K201) against established heart failure medications. While a quantitative therapeutic index for JTV-519 is not publicly available, this document synthesizes preclinical and early clinical data to offer insights into its potential therapeutic window and safety profile in contrast to current standard-of-care treatments.
Mechanism of Action: A Novel Approach to Calcium Dysregulation
JTV-519 is a 1,4-benzothiazepine derivative that targets the underlying calcium dysregulation characteristic of heart failure.[1] Its primary mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2), a critical calcium release channel in the sarcoplasmic reticulum of cardiomyocytes.[1][2] In heart failure, chronic stress leads to hyperphosphorylation of RyR2, causing the stabilizing protein calstabin2 (also known as FKBP12.6) to dissociate from the receptor.[2][3][4] This results in a "leaky" channel, leading to abnormal diastolic calcium leakage from the sarcoplasmic reticulum, which can impair cardiac contractility and trigger arrhythmias.[2][5]
JTV-519 is believed to restore the proper function of RyR2 by increasing the binding affinity of calstabin2 to the receptor, thereby stabilizing it in its closed state and preventing the detrimental calcium leak.[2][3][6] This mechanism contrasts with existing heart failure drugs that primarily target neurohormonal pathways or hemodynamic parameters.
Comparative Analysis of Therapeutic Profiles
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the toxic and effective doses. While a specific TI for JTV-519 has not been established in publicly available literature, a comparison of its emerging safety and efficacy profile with that of existing drugs provides valuable context.
| Drug Class | Drug Example(s) | Therapeutic Window/Monitoring Parameters | Common Adverse Effects |
| Ryanodine Receptor Stabilizer | JTV-519 (K201) | Preclinical studies suggest a dose-dependent effect. In animal models, cardioprotective effects were observed, but a decline in response was seen at higher concentrations.[1] Further clinical studies are needed to define the therapeutic range in humans. | Side effects in humans are not yet well-documented as the drug is still in clinical development.[1] |
| Cardiac Glycoside | Digoxin | Narrow therapeutic index. Therapeutic serum concentrations for heart failure are typically in the range of 0.5-0.9 ng/mL. Levels above 1.2 ng/mL may be associated with increased mortality. Close monitoring of serum levels is required. | Arrhythmias, gastrointestinal upset, neurological symptoms. |
| ACE Inhibitors | Lisinopril, Enalapril | Wide therapeutic window, but dose-dependent. Titration to a target or maximally tolerated dose is recommended. Monitoring of blood pressure, renal function, and serum potassium is necessary. | Cough, hyperkalemia, hypotension, angioedema. |
| Beta-Blockers | Metoprolol, Carvedilol | Wide therapeutic window, but dose-dependent. Gradual dose titration is required. Heart rate and blood pressure should be monitored. | Bradycardia, hypotension, fatigue, bronchospasm. |
| Mineralocorticoid Receptor Antagonists | Spironolactone | Wide therapeutic window. Monitoring of serum potassium and renal function is crucial, especially when used with ACE inhibitors. | Hyperkalemia, gynecomastia. |
Experimental Protocols
Determination of Therapeutic Index in a Preclinical Heart Failure Model
The following outlines a general experimental protocol for determining the therapeutic index of a novel cardiovascular agent like JTV-519 in a preclinical animal model of heart failure.
1. Induction of Heart Failure:
-
Animal Model: Male Wistar rats (or other appropriate species).
-
Method: A common method is the creation of an aortocaval fistula or coronary artery ligation to induce volume or pressure overload, respectively, leading to the development of heart failure over several weeks.
-
Confirmation of Heart Failure: Echocardiography is used to confirm the development of heart failure, evidenced by a reduced ejection fraction and increased left ventricular dimensions.
2. Dose-Response Relationship for Efficacy (ED50):
-
Animals with confirmed heart failure are randomly assigned to receive various doses of the investigational drug (e.g., JTV-519) or a vehicle control.
-
The drug is administered for a specified period (e.g., 4 weeks).
-
Efficacy Parameters: Cardiac function is assessed via echocardiography (e.g., improvement in ejection fraction) and hemodynamic measurements (e.g., cardiac output, blood pressure).
-
The dose that produces 50% of the maximal therapeutic effect (ED50) is determined from the dose-response curve.
3. Dose-Response Relationship for Toxicity (TD50):
-
Healthy animals and animals with heart failure are administered escalating doses of the investigational drug.
-
Toxicity Monitoring: Animals are closely monitored for signs of toxicity, including changes in behavior, weight loss, and organ-specific toxicity markers (e.g., liver and kidney function tests from blood samples). Cardiovascular-specific toxicity is monitored through continuous ECG (for arrhythmias) and blood pressure measurements.
-
The dose that produces a specific toxic effect in 50% of the animals (TD50) is determined.
4. Calculation of Therapeutic Index:
-
The therapeutic index is calculated as the ratio of the TD50 to the ED50 (TI = TD50 / ED50).
Visualizing the Science
Signaling Pathway of JTV-519 in Heart Failure
Caption: JTV-519's mechanism of action in heart failure.
Experimental Workflow for Therapeutic Index Determination
Caption: Preclinical workflow for determining therapeutic index.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. Dysfunctional ryanodine receptors in the heart: New insights into complex cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Role of chronic ryanodine receptor phosphorylation in heart failure and β-adrenergic receptor blockade in mice [jci.org]
- 4. Dysfunctional ryanodine receptors in the heart: new insights into complex cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ryanodine receptor leak: how a tattered receptor plunges the failing heart into crisis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JTV-519 and Other 1,4-Benzothiazepine Derivatives for Researchers
An Objective Analysis of JTV-519's Performance Against Key Alternatives in Modulating Intracellular Calcium Dynamics
This guide provides a comprehensive comparison of JTV-519 (also known as K201) against other notable 1,4-benzothiazepine derivatives, primarily diltiazem and clentiazem. The focus of this analysis is on their mechanisms of action and performance in modulating key proteins involved in intracellular calcium handling, namely the ryanodine receptor 2 (RyR2) and the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). This document is intended for researchers, scientists, and drug development professionals in the cardiovascular and related fields.
Introduction to 1,4-Benzothiazepines and Intracellular Calcium Regulation
1,4-Benzothiazepine derivatives are a class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, with many exhibiting significant cardiovascular effects. Their core structure consists of a benzene ring fused to a thiazepine ring. A critical aspect of their therapeutic potential lies in their ability to modulate intracellular calcium (Ca2+) concentrations, which are fundamental to cardiac muscle contraction and relaxation.
Key proteins governing cardiomyocyte Ca2+ handling include:
-
Ryanodine Receptor 2 (RyR2): A calcium release channel on the sarcoplasmic reticulum (SR) responsible for the rapid release of Ca2+ into the cytosol, initiating muscle contraction. Dysfunctional RyR2 can lead to diastolic Ca2+ leak, contributing to cardiac arrhythmias and heart failure.
-
Sarco/endoplasmic Reticulum Ca2+-ATPase (SERCA): A pump that actively transports Ca2+ from the cytosol back into the SR, leading to muscle relaxation.
This guide will delve into the distinct effects of JTV-519 and its counterparts on these critical regulatory proteins.
Comparative Data on RyR2 and SERCA Modulation
The following tables summarize the quantitative data on the effects of JTV-519, diltiazem, and clentiazem on RyR2 and SERCA activity. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, data from various sources are presented.
Table 1: Comparative Effects on Ryanodine Receptor 2 (RyR2) Activity
| Compound | Parameter | Effect | Concentration | Model System | Citation |
| JTV-519 | Ca2+ Spark Frequency | Reduced SR Ca2+ leak | 1 µmol·L−1 | Murine cardiomyocytes | [1] |
| Ca2+ Spark Frequency | Reduced sarcoplasmic reticulum calcium leakage by 35% | 1µM | HL-1 cardiomyocytes (hypoxic conditions) | [2][3] | |
| [3H]ryanodine binding | Inhibited | 50 μM | HEK-293 cells expressing RyR2 | [4] | |
| RyR2 open probability | Stabilizes the closed state | Not specified | General finding | [5] | |
| Diltiazem | Spontaneous Ca2+ release | Accelerated | Not specified | Guinea pig skinned cardiac fibers | [6] |
| Ca2+ release from SR | Induced | Not specified | Canine fragmented cardiac SR | ||
| Clentiazem | Intracellular Ca2+ | Reduced Ca2+ entry from extracellular space | 10(-7) mol/L | Isolated ferret hearts | [7] |
Table 2: Comparative Effects on SERCA Activity
| Compound | Parameter | Effect | Concentration | Model System | Citation |
| JTV-519 | SERCA Activity | Ca2+-dependent blocker | IC50 of 9-130 µM (cardiac muscle) | Isolated cardiac and skeletal muscle SR microsomes | [8] |
| SERCA Activity | Trend towards a small decrease | 1 µmol·L−1 | Murine cardiomyocytes | [1][9] | |
| Diltiazem | Ca2+ reuptake by SR | Suppressed | Not specified | Guinea pig skinned cardiac fibers | [6] |
| ATP-induced Ca2+ uptake | Diminished | IC50 ~260 micromol/L | Chicken skeletal muscle SR | [10] | |
| Clentiazem | Not available | Not available | Not available | Not available |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathways of JTV-519 and Diltiazem on intracellular calcium regulation.
Caption: General experimental workflows for assessing RyR2 and SERCA activity.
Detailed Experimental Protocols
RyR2 Activity Assessment: Calcium Spark Analysis
Objective: To quantify the frequency and characteristics of spontaneous localized Ca2+ release events (Ca2+ sparks) from the SR via RyR2 in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Ventricular cardiomyocytes are enzymatically isolated from animal models (e.g., mouse, rat).
-
Dye Loading: Isolated myocytes are incubated with a fluorescent Ca2+ indicator, such as Fluo-4 AM, which allows for the visualization of intracellular Ca2+ dynamics.
-
Confocal Microscopy: Cells are imaged using a laser scanning confocal microscope. Line-scan images are acquired along the longitudinal axis of the myocyte to capture rapid Ca2+ transients.
-
Baseline Recording: Spontaneous Ca2+ sparks are recorded under baseline conditions for a defined period.
-
Compound Application: The 1,4-benzothiazepine derivative of interest (e.g., JTV-519) is perfused over the cells at the desired concentration.
-
Post-Treatment Recording: After an incubation period, Ca2+ sparks are recorded again.
-
Data Analysis: The frequency, amplitude, and spatial/temporal properties of Ca2+ sparks before and after compound application are quantified using specialized software. A reduction in spark frequency indicates stabilization of RyR2 in the closed state.
SERCA Activity Assessment: NADH-Coupled ATPase Assay
Objective: To measure the rate of ATP hydrolysis by SERCA in isolated SR microsomes, which is a direct measure of its pumping activity.
Methodology:
-
Microsome Preparation: Sarcoplasmic reticulum microsomes are isolated from cardiac tissue homogenates by differential centrifugation.
-
Reaction Mixture: A reaction buffer is prepared containing ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase. The principle of this assay is that the ADP produced by SERCA is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored.
-
Assay Initiation: The reaction is initiated by adding the SR microsomes to the reaction mixture in the presence of a specific concentration of Ca2+.
-
Compound Addition: The test compound (e.g., JTV-519) is added at various concentrations to determine its effect on SERCA activity.
-
Spectrophotometry: The change in NADH absorbance at 340 nm is continuously monitored using a spectrophotometer.
-
Data Analysis: The rate of NADH oxidation is calculated, which is proportional to the rate of ATP hydrolysis by SERCA. The inhibitory or stimulatory effect of the compound is determined by comparing the rates in the presence and absence of the drug. IC50 values can be calculated for inhibitory compounds.
Discussion and Conclusion
The available data indicates that JTV-519 has a distinct pharmacological profile compared to other 1,4-benzothiazepine derivatives like diltiazem and clentiazem. While diltiazem and clentiazem are primarily known as L-type calcium channel blockers, JTV-519's principal mechanism of action in cardiomyocytes is the stabilization of RyR2, leading to a reduction in diastolic Ca2+ leak.[5] This is a crucial distinction for researchers investigating therapies for conditions driven by RyR2 dysfunction, such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and certain forms of heart failure.
The effect of JTV-519 on SERCA appears to be inhibitory and Ca2+-dependent, which could be a relevant secondary effect to consider in experimental designs.[8] In contrast, diltiazem has been shown to suppress Ca2+ reuptake by the SR, which may contribute to its effects on intracellular Ca2+ homeostasis.[6]
For researchers and drug development professionals, the choice between these derivatives will depend on the specific therapeutic target. JTV-519 presents a promising lead for developing agents that specifically target RyR2-mediated Ca2+ leak. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative comparison of the potency and efficacy of these compounds on RyR2 and SERCA. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTV-519 - Wikipedia [en.wikipedia.org]
- 6. Effect of diltiazem on spontaneous cyclic Ca2+ release from sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism for the cardioprotective effects of the calcium channel blocker clentiazem during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
JTV-519 vs. Beta-Blockers: A Comparative Analysis of Their Effects on Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular therapeutics, modulating cardiac contractility remains a cornerstone of treatment strategies for conditions such as heart failure and arrhythmias. While beta-blockers have long been a mainstay, novel agents targeting specific aspects of excitation-contraction coupling, such as JTV-519, offer alternative mechanisms of action. This guide provides a detailed, objective comparison of the effects of JTV-519 and beta-blockers on cardiac contractility, supported by experimental data.
Executive Summary
JTV-519 and beta-blockers both influence cardiac contractility, but through distinct molecular pathways. JTV-519 primarily acts by stabilizing the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in the sarcoplasmic reticulum (SR), thereby reducing diastolic calcium leak.[1] This mechanism is believed to improve cardiac function with potentially fewer negative inotropic (contractility-reducing) effects compared to beta-blockers.
Beta-blockers, on the other hand, function by antagonizing beta-adrenergic receptors, leading to a cascade of effects that include reduced heart rate, blood pressure, and cardiac contractility. This is achieved by dampening the sympathetic nervous system's stimulation of the heart. While effective in many clinical scenarios, their negative inotropic effects can be a limitation.
This guide will delve into the quantitative effects of these compounds on key parameters of cardiac myocyte function, detail the experimental methods used to obtain this data, and provide visual representations of their signaling pathways.
Data Presentation: Quantitative Effects on Cardiac Myocyte Function
The following tables summarize the quantitative effects of JTV-519 and the beta-blockers carvedilol and metoprolol on isolated cardiac myocyte contractility and calcium handling. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in a single study are limited.
Table 1: Effect of JTV-519 on Cardiac Myocyte Function
| Parameter | Experimental Conditions | Effect of JTV-519 (1 µM) | Reference |
| Ca2+ Transient Amplitude | Rat ventricular myocytes; ISO stimulation | ↓ by 16.1% | [2] |
| Murine ventricular myocytes; Ouabain | ↓ systolic peak | [3] | |
| Cell Shortening Amplitude | Rat ventricular myocytes; ISO stimulation | No significant alteration | [2] |
| Rat ventricular myocytes; Baseline | ↓ by ~53% | [2] | |
| SR Ca2+ Leak (Spark Frequency) | Murine ventricular myocytes; Ouabain | ↓ significantly | [3] |
| SR Ca2+ Leak (Wave Incidence) | Murine ventricular myocytes; Ouabain | ↓ from 67% to 18% of cells | [3] |
| Diastolic Ca2+ | Rat ventricular myocytes; ISO stimulation | ↓ Pre-stimulus [Ca2+]i | [2] |
| SR Ca2+ Content | Murine ventricular myocytes; Ouabain | ↓ | [3] |
ISO: Isoproterenol (a beta-agonist used to simulate stress) Ouabain: A cardiac glycoside used to induce SR Ca2+ overload
Table 2: Effect of Beta-Blockers on Cardiac Myocyte Function
| Parameter | Drug | Experimental Conditions | Effect | Reference |
| Ca2+ Transient Amplitude | Carvedilol (1 µM) | Rabbit atrial myocytes | ↓ by ~43% | [4] |
| Metoprolol | Rabbit atrial myocytes | No significant effect | [4] | |
| Cell Shortening | Carvedilol | H9c2 cardiomyocytes | ↑ (via βarrestin2-dependent SERCA2a activity) | [5] |
| SR Ca2+ Leak (Wave Frequency) | Carvedilol (1 µM) | Rabbit atrial myocytes | ↓ from 0.19 to 0.05 Hz | [4] |
| Metoprolol | Rabbit atrial myocytes | No significant effect | [6] | |
| SR Ca2+ Content | Carvedilol | Rabbit atrial myocytes | No significant change | [4] |
Signaling Pathways
The distinct mechanisms of JTV-519 and beta-blockers are best understood by examining their respective signaling pathways within the cardiac myocyte.
Caption: JTV-519 signaling pathway in a cardiac myocyte.
Caption: Beta-blocker signaling pathway in a cardiac myocyte.
Experimental Protocols
The data presented in this guide were primarily obtained through experiments on isolated adult cardiac myocytes. Below are generalized methodologies for the key experiments cited.
Isolation of Cardiac Myocytes
Adult ventricular or atrial myocytes are typically isolated from animal models (e.g., rats, mice, rabbits) through enzymatic digestion. The heart is excised, cannulated via the aorta, and retrogradely perfused on a Langendorff apparatus. The perfusion protocol involves a calcium-free buffer to wash out the blood, followed by a solution containing collagenase and other proteases to digest the extracellular matrix. The digested heart is then minced and gently agitated to release individual, rod-shaped, calcium-tolerant myocytes.
Measurement of Intracellular Ca2+ Transients and SR Ca2+ Leak
-
Dye Loading: Isolated myocytes are incubated with a fluorescent Ca2+ indicator dye, such as Fura-2 AM or Fluo-4 AM.
-
Confocal Microscopy: Cells are placed on the stage of an inverted microscope equipped with a confocal laser scanning system.
-
Electrical Stimulation: Myocytes are field-stimulated to elicit action potentials and subsequent Ca2+ transients.
-
Data Acquisition: Line-scan imaging is commonly used to record the change in fluorescence intensity along the longitudinal axis of the myocyte over time. This provides a high temporal resolution recording of the intracellular Ca2+ concentration changes.
-
SR Ca2+ Leak Assessment: Spontaneous Ca2+ release events during diastole, known as Ca2+ sparks and waves, are quantified from the line-scan images. The frequency and amplitude of these events are used as a measure of SR Ca2+ leak. Alternatively, the rate of decline of SR Ca2+ content after inhibiting SERCA can be used to assess leak.[3]
Measurement of Myocyte Contractility (Cell Shortening)
-
Video Edge Detection: A video camera attached to the microscope captures the image of the contracting myocyte.
-
Sarcomere Length or Cell Length Tracking: Specialized software tracks the movement of the cell edges or the spacing of sarcomeres during contraction and relaxation.
-
Parameters Measured: Key parameters include the amplitude of shortening (expressed as a percentage of diastolic length), and the maximal velocities of shortening and relengation.[2]
Caption: General experimental workflow for assessing cardiac myocyte function.
Conclusion
JTV-519 and beta-blockers represent two distinct approaches to modulating cardiac contractility. JTV-519's targeted action on RyR2 to reduce diastolic Ca2+ leak offers a novel mechanism that may preserve systolic function more effectively than the broad sympatholytic effects of beta-blockers. The experimental data, while not from direct head-to-head trials in all cases, suggest that JTV-519 can reduce arrhythmogenic Ca2+ release without a significant negative impact on stimulated cell shortening. In contrast, beta-blockers like carvedilol can also reduce SR Ca2+ leak but may have a more pronounced negative effect on Ca2+ transient amplitude.
Further direct comparative studies are warranted to fully elucidate the relative benefits and drawbacks of these two classes of compounds in various pathological contexts. The choice between these therapeutic strategies will ultimately depend on the specific underlying pathophysiology and the desired clinical outcome.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of carvedilol on atrial excitation-contraction coupling, Ca2+ release, and arrhythmogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carvedilol Selectively Stimulates βArrestin2-Dependent SERCA2a Activity in Cardiomyocytes to Augment Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of JTV-519 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on JTV-519 (also known as K201), a 1,4-benzothiazepine derivative with potential therapeutic effects in cardiovascular diseases. The primary focus of this document is to present and contrast data from various studies, including those that offer independent validation or conflicting results regarding the compound's mechanism of action and efficacy.
Core Mechanism of Action: A Point of Contention
JTV-519 is widely reported to exert its effects by modulating the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiac myocytes. The central hypothesis is that JTV-519 stabilizes the closed state of the RyR2 channel, thereby reducing aberrant diastolic calcium leakage from the sarcoplasmic reticulum (SR). This action is believed to mitigate cellular calcium overload and subsequent arrhythmias and cardiac dysfunction.[1][2]
However, a significant point of debate revolves around the necessity of the accessory protein calstabin2 (also known as FKBP12.6) for JTV-519's therapeutic action. Some studies posit that JTV-519 enhances the binding of calstabin2 to RyR2, which is crucial for channel stabilization.[3][4] In contrast, other research suggests that JTV-519 can directly interact with and stabilize the RyR2 channel, independent of its association with calstabin2.[5]
Comparative Data on JTV-519's Effects
The following tables summarize quantitative data from key studies to facilitate a direct comparison of JTV-519's reported effects.
Table 1: Effect of JTV-519 on Cardiac Function
| Parameter | Model | Condition | Treatment | Outcome | Reference |
| Ejection Fraction | Wild-type mice with myocardial infarction | Heart Failure | JTV-519 | 45.8 ± 5.1% | [3] |
| Ejection Fraction | Wild-type mice with myocardial infarction | Heart Failure | Placebo | 31.1 ± 3.1% | [3] |
| Ejection Fraction | Calstabin-2-/- mice with myocardial infarction | Heart Failure | JTV-519 | No significant improvement | [3] |
Table 2: Effect of JTV-519 on RyR2 Channel Properties
| Parameter | Model | Condition | Treatment | Outcome | Reference |
| RyR2 Open Probability (Po) | Placebo-treated WT mice with HF | Heart Failure | Placebo | 0.48 ± 0.08 | [3] |
| RyR2 Open Probability (Po) | JTV-519-treated WT mice with HF | Heart Failure | JTV-519 | 0.03 ± 0.02 | [3] |
| RyR2 Open Probability (Po) | JTV-519-treated calstabin-2-/- mice with HF | Heart Failure | JTV-519 | 0.45 ± 0.10 | [3] |
| [3H]ryanodine binding EC50 for Ca2+ | RyR2 | In vitro | No K201 | 180 ± 16 nM | [5] |
| [3H]ryanodine binding EC50 for Ca2+ | RyR2 | In vitro | 50 µM K201 | 260 ± 2 nM | [5] |
Table 3: Effect of JTV-519 on Sarcoplasmic Reticulum (SR) Ca2+ Leak
| Parameter | Model | Condition | Treatment | Outcome | Reference |
| SR Ca2+ Leak | Hypoxic HL-1 cardiomyocytes | Hypoxia | - | Increased by 39% | [6] |
| SR Ca2+ Leak | Hypoxic HL-1 cardiomyocytes | Hypoxia | 1µM JTV-519 | Reduced by 35% | [6] |
| SR Ca2+ Leak | Control HL-1 cardiomyocytes | Normoxia | 1µM JTV-519 | Reduced by 52% | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanisms and experimental setups, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanisms of JTV-519 action on the RyR2 channel.
Caption: Generalized experimental workflow for in vivo JTV-519 studies.
Detailed Experimental Protocols
1. Murine Model of Myocardial Infarction and Heart Failure
-
Animal Model: Wild-type and calstabin-2 knockout mice.
-
Procedure: Myocardial infarction (MI) is induced by permanent ligation of the left anterior descending coronary artery.
-
Treatment: Following MI, mice are treated with JTV-519 or a placebo, often administered via osmotic mini-pumps for continuous delivery.
-
Functional Assessment: Cardiac function is assessed using echocardiography to measure parameters such as ejection fraction and fractional shortening at baseline and specified time points post-MI.
-
Molecular Analysis: Hearts are harvested for biochemical and molecular analyses. Sarcoplasmic reticulum (SR) microsomes are isolated from ventricular tissue.
-
Single-Channel Recordings: RyR2 channels from the isolated SR are reconstituted into lipid bilayers to measure their open probability (Po) under controlled calcium concentrations.
-
Co-immunoprecipitation: To assess the association between RyR2 and calstabin-2, co-immunoprecipitation experiments are performed using antibodies specific to RyR2, followed by Western blotting for calstabin-2.
2. In Vitro [3H]ryanodine Binding Assay
-
Preparation: Cardiac SR vesicles are prepared from ventricular muscle.
-
Assay Conditions: The vesicles are incubated with [3H]ryanodine, a high-affinity ligand for the open state of the RyR2 channel, in the presence of varying concentrations of free Ca2+.
-
JTV-519 Treatment: The assay is performed in the presence and absence of JTV-519 (K201) to determine its effect on the Ca2+-dependent activation of [3H]ryanodine binding.
-
Data Analysis: The amount of bound [3H]ryanodine is quantified by liquid scintillation counting. The half-maximal effective concentration (EC50) for Ca2+ activation is calculated to assess changes in channel sensitivity.
3. Cellular Model of Hypoxia-Induced SR Ca2+ Leak
-
Cell Line: HL-1 cardiomyocytes, a cardiac muscle cell line.
-
Hypoxia Induction: Cells are exposed to a hypoxic environment (e.g., 1% O2) for an extended period (e.g., 7 days) to mimic chronic hypoxic conditions.
-
JTV-519 Treatment: During the hypoxic exposure, a subset of cells is treated with JTV-519.
-
SR Ca2+ Leak Measurement: Spontaneous SR Ca2+ release events (Ca2+ sparks) are measured using fluorescent Ca2+ indicators (e.g., Fluo-4 AM) and confocal microscopy. The frequency and amplitude of these events are quantified as a measure of SR Ca2+ leak.
-
Gene and Protein Expression Analysis: Following the experimental period, RNA and protein are extracted from the cells to analyze the expression levels of RyR2 and other key Ca2+-handling proteins (e.g., SERCA2a) using qPCR and Western blotting, respectively.
Conclusion
The available research provides compelling evidence for the role of JTV-519 in modulating RyR2 function and reducing diastolic Ca2+ leak. However, the precise molecular mechanism, particularly the involvement of calstabin2, remains an area of active investigation with conflicting reports. Furthermore, off-target effects on other ion channels and cellular components, as well as dose-dependent responses, warrant further exploration.[1][7][8] This guide highlights the key areas of consensus and controversy, providing a foundation for researchers to critically evaluate the existing literature and design future studies to further elucidate the therapeutic potential of JTV-519.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of JTV-519's Specificity for Ryanodine Receptor Isoforms
A comprehensive guide for researchers and drug development professionals on the selective action of JTV-519 (K201) on the cardiac ryanodine receptor (RyR2) over its skeletal muscle (RyR1) and brain (RyR3) counterparts.
Executive Summary
Quantitative Analysis of JTV-519 Interaction with RyR Isoforms
Direct comparative studies quantifying the binding affinities (Ki or IC50 values) of JTV-519 across all three RyR isoforms are limited. However, functional assays and indirect evidence from various studies allow for a qualitative and semi-quantitative assessment of its selectivity.
| Receptor Isoform | Tissue of Primary Expression | Reported Effects of JTV-519 | Quantitative Data (Binding Affinity/Functional Inhibition) |
| RyR1 | Skeletal Muscle | Increased open probability at higher concentrations (≥5 µM).[1] | Direct binding affinity (Ki or IC50) for JTV-519 on RyR1 is not consistently reported in the reviewed literature. One study on the related compound S107 reported an EC50 of ~52 µM for binding to RyR1-enriched SR vesicles.[2] |
| RyR2 | Cardiac Muscle | Stabilizes the closed state of the channel, reduces diastolic Ca2+ leak, and decreases the frequency of Ca2+ sparks and waves.[3][4][5] | While a direct binding affinity is not consistently reported, functional assays show inhibition of spontaneous Ca2+ release in cardiomyocytes at concentrations around 1 µM.[4][6] An IC50 of 34.3 µM was reported for the inhibition of a mutant RyR2 (R4496C). |
| RyR3 | Brain, Smooth Muscle, other tissues at low levels | No direct studies on the effect of JTV-519 on RyR3 function or binding affinity were identified in the reviewed literature. | Data not available. |
Note: The lack of standardized, direct comparative binding assays makes a definitive quantitative comparison challenging. The available data strongly suggests a preferential functional effect on RyR2 at therapeutic concentrations.
Experimental Methodologies
The following are detailed protocols for key experiments cited in the literature to assess the interaction of JTV-519 with ryanodine receptors.
[3H]Ryanodine Binding Assay
This assay is a cornerstone for characterizing the functional state of RyR channels, as [3H]ryanodine preferentially binds to the open channel configuration.
Objective: To determine the effect of JTV-519 on the open probability of RyR isoforms.
Materials:
-
Sarcoplasmic reticulum (SR) microsomes isolated from tissues enriched in the desired RyR isoform (e.g., cardiac muscle for RyR2, skeletal muscle for RyR1).
-
[3H]ryanodine (radioligand).
-
Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4).
-
Varying concentrations of free Ca2+, regulated by Ca2+-EGTA buffers.
-
JTV-519 stock solution.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
SR microsomes are incubated with [3H]ryanodine in the binding buffer.
-
The incubation mixture includes varying concentrations of free Ca2+ to assess the Ca2+-dependency of channel opening.
-
Parallel experiments are conducted in the presence and absence of different concentrations of JTV-519.
-
The mixture is incubated at 37°C for a defined period (e.g., 2-3 hours) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the microsomes bound with the radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound [3H]ryanodine.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ryanodine and is subtracted from the total binding to obtain specific binding.
-
Data are analyzed to determine the effect of JTV-519 on the Bmax (maximum binding sites) and Kd (dissociation constant) of [3H]ryanodine binding. A decrease in binding suggests stabilization of the closed state of the RyR channel.[2][7]
Single-Cell Calcium Imaging
This technique allows for the direct visualization and quantification of intracellular Ca2+ dynamics in response to JTV-519.
Objective: To assess the effect of JTV-519 on spontaneous Ca2+ release events (sparks and waves) in cardiomyocytes.
Materials:
-
Isolated cardiomyocytes.
-
Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM).
-
Perfusion solution (e.g., Tyrode's solution).
-
JTV-519 stock solution.
-
Confocal microscope equipped for live-cell imaging.
Procedure:
-
Isolated cardiomyocytes are loaded with a fluorescent Ca2+ indicator dye.
-
The cells are placed in a perfusion chamber on the stage of a confocal microscope.
-
Baseline spontaneous Ca2+ release events (sparks and waves) are recorded in the absence of JTV-519.
-
The cells are then perfused with a solution containing a specific concentration of JTV-519.
-
Changes in the frequency, amplitude, and duration of Ca2+ sparks and the propagation of Ca2+ waves are recorded and analyzed.
-
A reduction in these events indicates a stabilizing effect of JTV-519 on RyR2.[3]
Signaling Pathways and Logical Relationships
The primary mechanism of JTV-519's action on RyR2 involves the stabilization of the channel in its closed conformation, thereby reducing diastolic Ca2+ leak. This action is believed to be mediated, at least in part, by enhancing the binding of the stabilizing subunit FKBP12.6 to the RyR2 complex.
Caption: Mechanism of JTV-519 action on RyR2.
The following diagram illustrates a typical experimental workflow for evaluating the specificity of a compound like JTV-519 for different RyR isoforms.
Caption: Experimental workflow for assessing RyR isoform specificity.
Conclusion
JTV-519 demonstrates a clear functional preference for the cardiac ryanodine receptor, RyR2. Its ability to stabilize the closed state of RyR2 and mitigate pathological Ca2+ leak underscores its therapeutic potential in cardiovascular diseases characterized by RyR2 dysfunction. While its effects on RyR1 are less pronounced and appear to occur at higher concentrations, there is a significant gap in the literature regarding its interaction with RyR3. Future research, including direct comparative binding studies and functional assays across all three purified or recombinant RyR isoforms, is crucial to fully elucidate the complete selectivity profile of JTV-519 and to guide the development of next-generation, isoform-specific RyR modulators.
References
- 1. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTV-519 - Wikipedia [en.wikipedia.org]
- 6. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 1,4-benzothiazepine derivative JTV-519 (also known as K201) and related compounds, focusing on their mechanism of action, preclinical efficacy, and available clinical trial information. These compounds are primarily investigated for their potential in treating cardiac arrhythmias, heart failure, and other conditions linked to abnormal intracellular calcium handling.
Mechanism of Action: Stabilizing the Ryanodine Receptor
JTV-519 and its analogs primarily exert their effects by targeting the ryanodine receptor (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][2] In pathological conditions such as heart failure and certain arrhythmias, RyR2 channels can become "leaky," leading to inappropriate diastolic calcium release from the SR. This calcium leak can trigger delayed afterdepolarizations and contribute to cellular arrhythmogenesis.
JTV-519 acts as a RyR2 stabilizer, promoting the closed state of the channel and thereby reducing this harmful calcium leak.[1] The precise mechanism is a subject of ongoing research, but it is believed to involve one or both of the following pathways:
-
Direct Interaction with RyR2: JTV-519 may directly bind to the RyR2 protein, inducing a conformational change that favors the closed state.[1]
-
Enhancing Calstabin2 Binding: A key regulatory protein, calstabin2 (also known as FKBP12.6), is known to stabilize RyR2. In disease states, calstabin2 can dissociate from the RyR2 complex, contributing to channel leakiness. JTV-519 is thought to increase the affinity of calstabin2 for RyR2, thereby restoring its stabilizing function.[1][2][3]
The related compound, S-107, is also a benzothiazepine derivative designed as a more specific RyR stabilizer with potentially fewer off-target effects.[4]
Signaling Pathway of JTV-519 Action
Caption: Mechanism of JTV-519 and S-107 in stabilizing the RyR2 channel.
Preclinical Data
A substantial body of preclinical evidence from in vitro and animal studies supports the mechanism of action of JTV-519.
| Parameter | Model | Compound | Dosage | Key Findings | Reference |
| Diastolic Ca2+ Spark Frequency | Murine Cardiomyocytes | JTV-519 | 1 µmol/L | Significantly reduced ouabain-induced Ca2+ spark frequency. | [5] |
| SR Ca2+ Leak | Murine Cardiomyocytes | JTV-519 | 1 µmol/L | Reduced SR Ca2+ leak independently of SR Ca2+ load. | [5] |
| Cardiac Function | CLP Mice (Sepsis Model) | JTV-519 | 0.5 mg/kg/h (i.v.) | Significantly increased fractional shortening (FS) and ejection fraction (EF). | [6] |
| Arrhythmia Induction | Calstabin-2+/- Mice | JTV-519 | 0.5 mg·kg−1·hr−1 | Prevented catecholamine-induced ventricular arrhythmias. | [7] |
| Ryanodine Binding | Failing Dog Heart SR | JTV-519 | N/A | Increased the rate of [3H]ryanodine binding, indicating channel stabilization. | [8] |
| RyR2 Phosphorylation | Calstabin-2+/- Cardiomyocytes | JTV-519 | 1 µM | Prevented calstabin-2 release from RyR2 despite PKA phosphorylation. | [7] |
Clinical Trial Data
While JTV-519 has progressed to clinical trials, detailed quantitative results from these studies are not widely available in the public domain. The following table summarizes the known clinical trials.
| NCT Number | Phase | Condition | Status | Published Results |
| NCT01259622 | Phase 2 | Atrial Fibrillation | Unknown | No quantitative data published. |
| NCT00626652 | Phase 2 | Atrial Fibrillation | Unknown | No quantitative data published. |
Information regarding clinical trials for the related compound S-107 is limited, with no major published trial results found.
Experimental Protocols
Detailed experimental protocols for the human clinical trials of JTV-519 are not publicly available. However, based on preclinical studies, a general workflow for evaluating the efficacy of RyR2 stabilizers can be outlined.
General Experimental Workflow for Preclinical Evaluation
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of JTV-519 Free Base
This document provides crucial safety and logistical information for the proper disposal of JTV-519 free base, a 1,4-benzothiazepine derivative used in research. The following procedures are based on available safety data for structurally similar compounds and general laboratory safety principles. It is imperative to consult with a certified waste disposal service for final disposal, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. The information provided herein is intended for researchers, scientists, and drug development professionals.
Key Chemical and Safety Data
While a specific Safety Data Sheet for this compound is not available, the data for JTV-519 hydrochloride provides critical safety information. It is reasonable to assume the free base possesses similar hazardous properties.
| Property | Value | Reference |
| Chemical Formula | C25H32N2O2S | [1] |
| Molar Mass | 424.60 g·mol−1 | [1] |
| Appearance | Solid | [2] |
| Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [3] |
| Storage | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources. | [3] |
Standard Operating Procedure for Disposal
This protocol outlines the recommended steps for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]
-
Ensure a safety shower and eyewash station are readily accessible.[3]
2. Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
Avoid mixing with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[3]
3. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable laboratory detergent and rinse thoroughly.
-
Collect all cleaning materials and rinsate as hazardous waste.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
5. Professional Disposal:
-
Crucially, the disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Provide the waste disposal company with all available information on the chemical, including its known hazards.[3]
-
Do not attempt to dispose of this compound through standard laboratory or municipal waste streams.[3] Avoid release to the environment.[3]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling JTV-519 Free Base
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of JTV-519 free base (CAS No. 145903-06-6), a potent research compound. Adherence to these guidelines is essential to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is a 1,4-benzothiazepine derivative intended for research use only.[1][2] While a comprehensive toxicological profile is not publicly available, the compound is classified under the Globally Harmonized System (GHS) with the following hazard statement:
-
H410: Very toxic to aquatic life with long lasting effects. [2]
This necessitates stringent procedures to prevent environmental release. Due to its potent biological activity as a calcium channel modulator, it should be handled with caution, assuming it may have significant physiological effects in humans.
Precautionary Statements:
-
P273: Avoid release to the environment.[2]
-
P391: Collect spillage.[2]
-
P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[2]
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. The following table summarizes the required equipment:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Laboratory Coat | Standard laboratory coat. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory | Respirator | A NIOSH-approved respirator may be necessary for handling large quantities or when generating aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A meticulous approach to handling this compound is critical to minimize exposure and prevent contamination.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C or -80°C for stock solutions to ensure stability.[3]
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and hazard warnings.
3.2. Preparation of Solutions
-
Designated Area: All handling of the solid compound and preparation of solutions should be conducted in a designated area, such as a chemical fume hood or a containment glove box, to prevent inhalation of dust.
-
Weighing: Use a precision balance within a ventilated enclosure. Handle the solid with care to avoid generating dust.
-
Solvent Selection: this compound is soluble in DMSO.[4]
-
Dissolving: Add the solvent to the pre-weighed compound slowly. Cap the vial securely and vortex or sonicate until fully dissolved.
3.3. Experimental Use
-
Containment: Conduct all experiments involving this compound in a manner that contains the material and prevents its release into the environment.
-
Spill Management: In case of a spill, immediately alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area thoroughly.
Disposal Plan
Due to its high toxicity to aquatic life, proper disposal of this compound and all contaminated materials is of utmost importance.
-
Waste Segregation: All waste contaminated with JTV-519, including unused compound, solutions, contaminated PPE (gloves, disposable lab coats), and labware (pipette tips, vials), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Disposal: The sealed container must be disposed of through a licensed hazardous waste disposal company. Under no circumstances should JTV-519 waste be disposed of down the drain or in regular trash.
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.
Biological Activity and Mechanism of Action
JTV-519 is a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA) and a partial agonist of ryanodine receptors (RyR2) in striated muscle.[5][6] Its primary mechanism of action involves stabilizing the closed state of the RyR2 channel, thereby reducing diastolic Ca2+ leak from the sarcoplasmic reticulum.[2][7] This action is believed to be responsible for its antiarrhythmic and cardioprotective properties.[5][6]
Visualized Workflows and Pathways
To further aid in understanding the safe handling procedures and the compound's mechanism of action, the following diagrams are provided.
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, ensuring both personal safety and the protection of the environment.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. JTV-519 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JTV 519 fumarate | Ryanodine Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
